molecular formula C8H7N3O2 B1500467 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione CAS No. 67074-71-9

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B1500467
CAS No.: 67074-71-9
M. Wt: 177.16 g/mol
InChI Key: BSQBDLZRKDSFOK-UHFFFAOYSA-N
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Description

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9) is a high-purity chemical building block for advanced scientific research and development. This compound features a pyridopyrazine core, a structure of significant interest in medicinal chemistry and materials science . Researchers utilize this scaffold in the exploration of novel therapeutic agents, as pyridopyrazine derivatives have demonstrated a wide range of biological activities. These include potential as inhibitors for various kinase targets such as PI3K isozymes, dipeptidyl peptidase IV (for type 2 diabetes), BRAF, and ALK in oncology research . Other investigated activities encompass antagonists for the TRPV1 receptor in pain management, fungicides, and inhibitors of Mycobacterium tuberculosis growth . Beyond pharmaceutical applications, the pyridopyrazine core is also being investigated in material science due to its electronic properties, showing promise in the development of non-linear optical (NLO) materials . The compound is supplied with detailed characterization data to support your research workflows. This product is intended for research purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

1-methyl-4H-pyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBDLZRKDSFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668054
Record name 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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URL https://comptox.epa.gov/dashboard/DTXSID10668054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67074-71-9
Record name 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules.[1] This document outlines a robust two-step synthetic pathway, commencing with the cyclocondensation of 2,3-diaminopyridine with diethyl oxalate to form the pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione scaffold, followed by a regioselective N-methylation to yield the final product. Detailed experimental protocols, mechanistic insights, and discussions on reaction optimization and regioselectivity are presented to provide researchers with the necessary knowledge to successfully synthesize this target molecule.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential applications as fungicides, and inhibitors of various kinases, making them attractive targets for drug discovery programs.[1][2] The targeted molecule, this compound, is a specific derivative that allows for the exploration of structure-activity relationships (SAR) around this core. The introduction of a methyl group at the N1 position can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.

This guide presents a logical and experimentally validated approach to the synthesis of this molecule, emphasizing the underlying chemical principles and providing practical, step-by-step instructions.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Cyclocondensation to form the core heterocyclic system, pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

  • Step 2: N-Methylation to introduce the methyl group at the desired nitrogen atom.

This strategy allows for the efficient construction of the core scaffold from commercially available starting materials, followed by a targeted functionalization.

Synthetic_Pathway Start 2,3-Diaminopyridine + Diethyl Oxalate Intermediate Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Start->Intermediate Step 1: Cyclocondensation Final This compound Intermediate->Final Step 2: N-Methylation

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

The foundational step in this synthesis is the formation of the bicyclic pyridopyrazinedione core. This is accomplished via a cyclocondensation reaction between 2,3-diaminopyridine and diethyl oxalate. This reaction is analogous to the well-established synthesis of quinoxaline-2,3-diones from o-phenylenediamines.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of the amino groups of 2,3-diaminopyridine on the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular condensation and elimination of two molecules of ethanol to form the stable, fused ring system. The reaction is typically facilitated by heating, which drives the reaction towards the formation of the thermodynamically favored aromatic product.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Adduct cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Tetrahedral Intermediate Tetrahedral Intermediate 2,3-Diaminopyridine->Tetrahedral Intermediate Nucleophilic Attack Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Tetrahedral Intermediate Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Tetrahedral Intermediate->Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Intramolecular Condensation (-2 EtOH)

Caption: Mechanism of cyclocondensation.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous heterocyclic systems.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,3-Diaminopyridine109.135.46 g50.0
Diethyl Oxalate146.147.31 g (6.78 mL)50.0
Ethanol (Absolute)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminopyridine (5.46 g, 50.0 mmol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the 2,3-diaminopyridine is fully dissolved.

  • Slowly add diethyl oxalate (7.31 g, 50.0 mmol) to the solution dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a solid.

Expected Outcome:

The product is expected to be a solid with low solubility in common organic solvents. Further purification can be achieved by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by trituration with hot ethanol.

Step 2: N-Methylation of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

The second step involves the introduction of a methyl group onto one of the nitrogen atoms of the pyrazinedione ring. This is a critical step where regioselectivity must be considered.

Regioselectivity in N-Alkylation

The pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione precursor has two potential sites for methylation: the N1 and N4 positions. The electronic environment of these two nitrogen atoms is different, which can lead to a preference for alkylation at one site over the other. The N1 nitrogen is adjacent to the pyridine ring, while the N4 nitrogen is flanked by two carbonyl groups. The acidity of the N-H protons and the nucleophilicity of the corresponding conjugate bases will influence the outcome of the methylation reaction. It is plausible that a mixture of N1-methyl and N4-methyl isomers, as well as the N1,N4-dimethylated product, could be formed.

Recent studies on the alkylation of a similar system, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, using phase-transfer catalysis have shown the formation of N1,N4-dialkylated products.[3] This suggests that both nitrogen atoms are susceptible to alkylation. To achieve selective N1-methylation, careful control of reaction conditions, such as the stoichiometry of the methylating agent and the choice of base and solvent, is crucial.

Experimental Protocol for N1-Methylation

This protocol employs standard conditions for N-alkylation of heterocyclic compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione163.121.63 g10.0
Methyl Iodide141.941.56 g (0.69 mL)11.0
Potassium Carbonate (anhydrous)138.212.07 g15.0
Dimethylformamide (DMF, anhydrous)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.63 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add anhydrous DMF (50 mL) to the flask and stir the suspension at room temperature.

  • Slowly add methyl iodide (1.56 g, 11.0 mmol) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • The crude product may contain a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl isomers. Separation of the desired N1-methyl isomer can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. While specific literature data for this exact compound is scarce, the following techniques and expected observations are provided as a guide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and a singlet for the N-methyl group. The chemical shift of the methyl group will be a key indicator for distinguishing between the N1 and N4 isomers.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons of the fused ring system.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₈H₇N₃O₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O) and the aromatic C-H and C=C bonds.

  • Melting Point: A sharp melting point will be indicative of a pure compound.

Conclusion and Future Perspectives

This guide provides a detailed and practical framework for the synthesis of this compound. The two-step approach involving cyclocondensation followed by N-methylation is a reliable method for accessing this and other N-alkylated pyridopyrazinediones. A critical aspect for researchers to consider is the potential for isomeric products during the methylation step, necessitating careful reaction control and purification. The successful synthesis of this compound will enable further investigation into the biological activities of this class of molecules and contribute to the development of new therapeutic agents.

References

  • Quy, M., Shafiq, Z., Khalid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(50), 35123-35136. Available from: [Link]

  • Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]

  • Al-Sanea, M. M., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 101525.
  • ResearchGate. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Available from: [Link]

  • Niementowski-type synthesis of pyrido[3,2-e][1][4][5]triazines: Potent aza-Analogues of Pyrido[2,3-b]pyrazine Fungicides. (2010). Tetrahedron Letters, 51(20), 2652-2654. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Drawing from established principles and data on analogous structures, this document will delve into its synthesis, spectral characteristics, reactivity, and potential applications, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. This nitrogen-rich heterocyclic system has demonstrated a wide array of pharmacological activities, including roles as TRPV1 antagonists for pain management, potent inhibitors of human cytomegalovirus (HCMV) polymerase, and promising antibacterial agents.[1][2][3] The dione functionality, in particular, offers sites for chemical modification, allowing for the fine-tuning of a compound's physicochemical and biological properties.

The methylation of this scaffold at the N1 position, yielding this compound (CAS No. 67074-71-9), is a key structural modification.[4] This substitution can significantly impact the molecule's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental chemical properties of this specific derivative is crucial for its rational development as a potential therapeutic agent.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the general properties of related N-alkylated pyridopyrazinediones and computational predictions, we can infer the following characteristics:

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Molecular Formula C₈H₇N₃O₂Confirmed by CAS database.[4]
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar heterocyclic diones are typically solids.
Melting Point Expected to be elevatedThe parent pyrido[2,3-b]pyrazine has a melting point of 139-143 °C. N-alkylation and the dione functionality may alter this.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The heterocyclic nature and polar carbonyl groups suggest some aqueous solubility, while the aromatic core and methyl group favor solubility in organic solvents. N-alkylation can sometimes improve solubility compared to the N-H parent compound.
pKa Weakly acidic and weakly basicThe amide proton at the N4 position will be weakly acidic. The pyridine and pyrazine nitrogen atoms are weakly basic, though their basicity is reduced by the electron-withdrawing dione groups.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not readily found, a logical synthetic route can be proposed based on established methodologies for analogous compounds. The most direct approach involves the N-alkylation of the parent pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation 2_3_diaminopyridine 2,3-Diaminopyridine Parent_dione Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 2_3_diaminopyridine->Parent_dione Heat Oxalic_acid Oxalic Acid Oxalic_acid->Parent_dione Target_molecule This compound Parent_dione->Target_molecule Solvent (e.g., DMF, Acetonitrile) Methylating_agent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Methylating_agent->Target_molecule Base Base (e.g., K₂CO₃, NaH) Base->Target_molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Reaction Conditions: Heat the mixture in an oil bath at 120-130 °C for 2-3 hours. The reaction mixture will melt and then solidify.

  • Work-up: Cool the reaction mixture to room temperature. Add water and triturate the solid.

  • Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the crude pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or a mixture of DMF and water.

Part B: N-Methylation to Yield this compound

  • Reaction Setup: To a solution of pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Addition of Methylating Agent: Stir the mixture at room temperature for 30 minutes, then add a methylating agent like methyl iodide or dimethyl sulfate (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectral Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HN4-HThe amide proton is expected to be downfield and exchangeable with D₂O.
~8.2dd1HH-7Aromatic proton on the pyridine ring, coupled to H-6 and H-8.
~7.8dd1HH-5Aromatic proton on the pyridine ring, coupled to H-6.
~7.4dd1HH-6Aromatic proton on the pyridine ring, coupled to H-5 and H-7.
~3.5s3HN1-CH₃The methyl protons are expected to be a singlet in a region typical for N-methyl groups.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~158C=O (C2)Carbonyl carbon adjacent to the methylated nitrogen.
~155C=O (C3)Carbonyl carbon adjacent to the NH group.
~148C-8aQuaternary carbon at the fusion of the two rings.
~145C-4aQuaternary carbon at the fusion of the two rings.
~138C-7Aromatic CH on the pyridine ring.
~130C-5Aromatic CH on the pyridine ring.
~120C-6Aromatic CH on the pyridine ring.
~30N1-CH₃Carbon of the N-methyl group.
Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • ~3200 cm⁻¹: N-H stretching of the amide at the N4 position.

  • ~1700-1650 cm⁻¹: Strong C=O stretching vibrations from the two carbonyl groups of the dione.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~1350 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 177.16, corresponding to the molecular weight of the compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient pyrazine ring, the pyridine ring, and the dione functionality.

Electrophilic Aromatic Substitution

The pyrido[2,3-b]pyrazine ring system is generally electron-deficient due to the presence of four nitrogen atoms, making it less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution is likely to occur on the pyridine ring, directed by the ring nitrogen and influenced by the pyrazine moiety. The precise position of substitution would require experimental determination or high-level computational analysis.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. Halogenated derivatives of the pyrido[2,3-b]pyrazine core would be expected to undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, and thiolates.

Reactivity of the Dione Moiety

The amide proton at the N4 position is acidic and can be deprotonated by a strong base, allowing for further functionalization at this position. The carbonyl groups can potentially undergo reactions typical of amides, although the aromaticity of the heterocyclic system provides significant stability.

Reactivity cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack cluster_2 Deprotonation Electrophile E⁺ PyridineRing_E Pyridine Ring Electrophile->PyridineRing_E Likely site of attack Nucleophile Nu⁻ PyrazineRing_Nu Pyrazine Ring (with leaving group) Nucleophile->PyrazineRing_Nu Susceptible to attack Base Base N4_H N4-H Base->N4_H Acidic proton

Caption: Key reactivity sites of the this compound core.

Potential Applications in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a versatile platform for the development of novel therapeutics. The introduction of a methyl group at the N1 position of the dione can modulate the compound's properties to optimize its drug-like characteristics.

  • Antiviral Agents: Derivatives of the pyrido[2,3-b]pyrazine core have shown potent activity against human cytomegalovirus (HCMV) by inhibiting the viral DNA polymerase.[6] The 1-methyl derivative could be explored for similar antiviral properties.

  • Antibacterial Agents: The pyrido[2,3-b]pyrazine nucleus has been identified as a promising scaffold for the development of new antibacterial agents.[1][3]

  • Antagonists of Ion Channels: The parent scaffold has been utilized in the discovery of TRPV1 antagonists, suggesting a potential role for its derivatives in the treatment of pain.[2]

  • Kinase Inhibitors: The structural features of this heterocyclic system make it an attractive candidate for the design of kinase inhibitors, which are crucial in cancer therapy.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While comprehensive experimental data on this specific molecule is limited, this guide has provided a detailed overview of its likely chemical properties based on established chemical principles and the behavior of closely related analogues. The proposed synthetic route, predicted spectral data, and analysis of its reactivity offer a solid foundation for researchers to further investigate this promising molecule and its potential therapeutic applications.

References

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential. This technical guide focuses on a key derivative of this family, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS 67074-71-9) . While this specific molecule may not be an end-stage therapeutic agent itself, its true value lies in its role as a versatile chemical intermediate and a foundational building block for the synthesis of next-generation targeted therapies. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores the promising therapeutic avenues, such as oncology and pain management, that can be pursued through its chemical modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a tricyclic heterocyclic compound. The fusion of a pyridine and a pyrazine ring creates a unique electronic and structural architecture, making it an attractive starting point for library synthesis and lead optimization.

Core Chemical Identifiers
IdentifierValue
CAS Number 67074-71-9
IUPAC Name This compound
Synonyms 1,4-DIHYDRO-4-METHYL-PYRIDO[2,3-B]PYRAZINE-2,3-DIONE, 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES CN1C2=C(NC(=O)C1=O)N=CC=C2
InChI Key BSQBDLZRKDSFOK-UHFFFAOYSA-N
Physicochemical Data

The following table summarizes key experimental and predicted physicochemical properties. It is important to note that while experimental data is preferred, many parameters for this specific intermediate are derived from computational models.

PropertyValueSource
Melting Point 168-174 °CExperimental
Topological Polar Surface Area (TPSA) 67.75 ŲComputational
logP (Consensus) 0.36Computational
Hydrogen Bond Donors 1Computational
Hydrogen Bond Acceptors 3Computational
Rotatable Bonds 0Computational

Synthesis and Manufacturing

The synthesis of this compound is a straightforward and well-documented process, making it an accessible intermediate for research and development. The primary route involves the reaction of 2-amino-3-methylaminopyridine with oxalyl chloride.

Synthetic Scheme

The reaction proceeds via a double acylation of the starting diamine with oxalyl chloride, followed by cyclization to form the desired dione structure.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-3-methylaminopyridine C Dichlorobenzene (Solvent) 60°C to 130°C, 1 hour A->C + B Oxalyl Chloride B->C D This compound (CAS 67074-71-9) C->D Cyclization

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures. As with any chemical synthesis, appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory.

Materials:

  • 2-amino-3-methylaminopyridine (7.5 g)

  • Oxalyl chloride (8 mL)

  • Dichlorobenzene (150 mL)

  • Ether (for washing)

Procedure:

  • To a reaction vessel containing 150 mL of dichlorobenzene, add 8 mL of oxalyl chloride. Heat the mixture to 60°C.

  • Slowly add 7.5 g of 2-amino-3-methylaminopyridine to the heated mixture.

  • After the addition is complete, allow the reaction temperature to rise to 130°C.

  • Stir the reaction mixture at 130°C for 1 hour.

  • Filter the hot reaction mixture to collect the solid product.

  • Wash the collected solid with ether.

  • The resulting product is this compound, with an expected melting point in the range of 168°-174°C.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Development and Research

The true potential of CAS 67074-71-9 is realized when it is used as a scaffold to develop derivatives with specific biological activities. The pyrido[2,3-b]pyrazine core has been identified in compounds targeting several key areas of modern drug discovery.

Oncology: Targeting KRAS-Driven Cancers

The Ras family of small GTPases, particularly KRAS, are among the most frequently mutated oncogenes in human cancers. The development of covalent inhibitors targeting specific KRAS mutants (e.g., G12C) has been a major breakthrough. Recent patent literature describes novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent KRAS inhibitors, highlighting the importance of this scaffold in developing new cancer therapeutics.[1]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative (e.g., KRAS G12C Inhibitor) Inhibitor->KRAS_GTP Inhibits Signaling

Caption: Simplified KRAS signaling pathway and the point of intervention for pyrido[2,3-b]pyrazine-based inhibitors.

Experimental Workflow: KRAS Inhibitor Screening

A common method to screen for KRAS inhibitors is a nucleotide exchange assay. This can be performed using fluorescently labeled GDP (e.g., BODIPY™-GDP).

  • Preparation: Recombinant KRAS protein is pre-loaded with BODIPY™-GDP.

  • Incubation: The KRAS-BODIPY™-GDP complex is incubated with the test compound (a derivative of CAS 67074-71-9).

  • Initiation: The exchange reaction is initiated by adding an excess of unlabeled GTP and EDTA.

  • Detection: The fluorescence polarization or intensity is monitored over time. An effective inhibitor will prevent the displacement of the fluorescent GDP, resulting in a stable, high fluorescence signal.[2]

Pain Management: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the sensation of pain and heat. Antagonists of this channel are actively being investigated as novel analgesics. The pyrido[2,3-b]pyrazine scaffold has been successfully employed to develop potent and orally bioavailable TRPV1 antagonists.

Experimental Workflow: TRPV1 Antagonist Assay

A standard method for assessing TRPV1 activity is a calcium imaging assay in cells overexpressing the channel (e.g., HEK293-hTRPV1).[3][4]

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Incubation: Incubate the cells with the test compound (a pyrido[2,3-b]pyrazine derivative).

  • Agonist Stimulation: Add a known TRPV1 agonist, such as capsaicin, to stimulate the channel.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a microplate reader or fluorescence microscope. An effective antagonist will block the capsaicin-induced calcium influx.

TRPV1_Assay Start Plate HEK293-hTRPV1 Cells Load Load with Fluo-4 AM (Calcium Dye) Start->Load Incubate Incubate with Pyrido[2,3-b]pyrazine Derivative (Test Compound) Load->Incubate Stimulate Stimulate with Capsaicin (TRPV1 Agonist) Incubate->Stimulate Measure Measure Fluorescence (Calcium Influx) Stimulate->Measure Result Result: Antagonism = Reduced Fluorescence Measure->Result

Caption: Workflow for a calcium imaging assay to screen for TRPV1 antagonists.

Other Potential Applications

The versatility of the pyrido[2,3-b]pyrazine scaffold extends beyond oncology and pain. Studies on various derivatives have indicated potential in:

  • Antibacterial Agents: Certain derivatives have shown activity against various bacterial strains.[5]

  • Antioxidant and Antiurease Activity: The core structure has been explored for its potential to mitigate oxidative stress and inhibit urease activity.[6][7]

  • Materials Science: These compounds have been investigated for their nonlinear optical (NLO) properties and their utility in electrochemical DNA sensing.[6][7]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS 67074-71-9) represents a pivotal starting material for the synthesis of a diverse range of biologically active compounds. Its accessible synthesis and structurally rigid, yet modifiable, core make it an invaluable tool for medicinal chemists. The demonstrated potential of its derivatives to target challenging disease pathways, such as those driven by KRAS mutations and those involved in pain signaling, underscores the importance of this scaffold. It is anticipated that further exploration and derivatization of this compound will continue to yield novel candidates for the treatment of cancer, pain, and infectious diseases, as well as finding applications in advanced materials.

References

  • Zhang, Y. et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. Available at: [Link]

  • BPS Bioscience. KRAS(G12C) Nucleotide Exchange Assay Kit. BPS Bioscience. Available at: [Link]

  • De, S. K. (2023). s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publishers. Available at: [Link]

  • Qadir, M. A. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Qadir, M. A. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]

Sources

Spectroscopic Profile of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Molecular Characterization Division

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules.[1][2] A thorough understanding of the spectroscopic signature of its derivatives is paramount for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships. This document outlines the theoretical underpinnings and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Standardized experimental protocols and predicted spectral data, based on established principles and data from structurally analogous compounds, are presented to serve as a reference for researchers in the field.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine heterocyclic system is a nitrogen-rich scaffold that has garnered considerable attention due to its diverse biological activities.[1][2] The fusion of a pyridine and a pyrazine ring creates a unique electronic landscape, making it a versatile building block in drug discovery. The title compound, this compound (CAS 67074-71-9, Molecular Formula: C₈H₇N₃O₂), incorporates a dione functionality and a methyl group, which are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is the cornerstone of any chemical research involving this molecule, enabling researchers to confirm its identity and purity, and to probe its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons of the pyridine ring and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine-dione ring and the nitrogen atoms.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.0 - 8.2dd~8, ~2
H-77.2 - 7.4dd~8, ~5
H-87.6 - 7.8dd~5, ~2
N1-CH₃3.4 - 3.6s-
N4-H11.0 - 12.0br s-

Rationale behind the predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the heterocyclic system. The splitting patterns (doublet of doublets) arise from coupling to adjacent protons on the pyridine ring. The N-methyl protons will appear as a singlet, and the N-H proton of the lactam is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and exchange.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbonyl carbons of the dione moiety are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3150 - 155
C-4a125 - 130
C-6135 - 140
C-7120 - 125
C-8130 - 135
C-8a145 - 150
N1-CH₃28 - 32

Rationale behind the predictions: The carbonyl carbons (C-2 and C-3) are highly deshielded. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the fused ring system.[4] The N-methyl carbon will appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

Figure 1: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (MW: 177.15 g/mol ), a high-resolution mass spectrometry (HRMS) analysis would be ideal to confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 177.

Plausible Fragmentation Pathways

The fragmentation of the molecular ion will be governed by the stability of the resulting fragments. Common fragmentation patterns for heterocyclic compounds involve the loss of small, stable neutral molecules.[5][6][7][8]

MS_Fragmentation M [M]⁺˙ m/z = 177 F1 [M - CO]⁺˙ m/z = 149 M->F1 - CO F2 [M - HNCO]⁺˙ m/z = 134 M->F2 - HNCO F3 [M - CH₃]⁺ m/z = 162 M->F3 - •CH₃

Figure 2: Plausible fragmentation pathways.

Rationale behind the fragmentation:

  • Loss of CO (m/z 149): A common fragmentation for carbonyl-containing compounds.

  • Loss of isocyanic acid (HNCO) (m/z 134): Characteristic of lactam systems.

  • Loss of a methyl radical (m/z 162): Cleavage of the N-CH₃ bond.

Experimental Protocol for Mass Spectrometry

A standard protocol would involve dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile) and introducing it into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3200 - 3000N-H stretching (lactam)
3000 - 2850C-H stretching (methyl and aromatic)
1720 - 1680C=O stretching (asymmetric, lactam)
1680 - 1640C=O stretching (symmetric, lactam)
1600 - 1450C=C and C=N stretching (aromatic rings)
1450 - 1350C-H bending (methyl)
850 - 750C-H out-of-plane bending (aromatic)

Rationale behind the predictions: The most prominent peaks are expected to be the strong carbonyl absorptions of the dione functionality. The N-H stretch of the lactam will likely be a broad band. The aromatic C-H and C=C/C=N stretching vibrations will appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrido[2,3-b]pyrazine core is a chromophore that is expected to exhibit characteristic absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

Wavelength (λmax, nm)Electronic Transition
~220 - 250π → π
~280 - 320π → π
~340 - 380n → π*

Rationale behind the predictions: The conjugated system of the pyrido[2,3-b]pyrazine ring will give rise to π → π* transitions.[9] The presence of nitrogen and oxygen atoms with lone pairs of electrons will also allow for lower energy n → π* transitions.[10][11] The exact positions of the absorption maxima can be influenced by the solvent polarity.

Computational Modeling and Spectral Prediction

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties.[1][12] A typical computational workflow would involve:

Figure 3: Workflow for computational spectroscopy.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data and protocols are grounded in the established spectroscopic characteristics of the pyrido[2,3-b]pyrazine scaffold and related heterocyclic systems. This information is intended to serve as a valuable resource for researchers, aiding in the design of experiments, interpretation of results, and overall advancement of scientific endeavors involving this important class of molecules.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023, November 1). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023, April 1). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 8, 2026, from [Link]

  • fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][9][12]triazine derivatives. (2009). Journal of the Brazilian Chemical Society. Retrieved January 8, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved January 8, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Pyrido(2,3-b)pyrazine. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • pyrido[2,3-b]pyrazine-2,3-diol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

  • The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. (2009, August 9). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Pyrazine. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020). MDPI. Retrieved January 8, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 8, 2026, from [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (2009, August 5). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Normalized UV–Vis absorbance spectra for crystals 1–3, respectively. (2019, November). ResearchGate. Retrieved January 8, 2026, from [Link]

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An In-depth Technical Guide to the Infrared Spectrum of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry. By dissecting its molecular structure and drawing on established spectroscopic principles and data from related compounds, we offer a predictive interpretation of its key vibrational modes. This document serves as a valuable resource for the characterization and quality control of this and similar molecules.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy is an indispensable tool in the structural elucidation of organic molecules. It probes the vibrational modes of chemical bonds, providing a unique fingerprint that is highly sensitive to the molecule's functional groups and overall architecture. For complex heterocyclic systems like this compound (CAS No. 67074-71-9), IR spectroscopy is crucial for confirming the presence of key structural motifs, such as carbonyl groups and the integrity of the fused ring system.[1][2] The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities.[3] Accurate spectroscopic characterization is therefore a critical step in the synthesis and development of new therapeutic agents based on this core.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound features a fused pyridine and pyrazine ring system, with two carbonyl groups in the pyrazine ring and a methyl group on one of the nitrogen atoms. This specific arrangement of functional groups gives rise to a characteristic IR spectrum.

Below is a diagram illustrating the logical flow of analyzing the molecular structure to predict its IR spectral features.

cluster_B cluster_C cluster_D A This compound Molecular Structure B High Wavenumber Region (4000-2500 cm⁻¹) A->B C Triple Bond & Carbonyl Region (2500-1500 cm⁻¹) A->C D Fingerprint Region (<1500 cm⁻¹) A->D B1 N-H Stretch (Secondary Amide) B->B1 Presence of N-H bond B2 Aromatic C-H Stretch B->B2 Pyridyl moiety B3 Aliphatic C-H Stretch (Methyl) B->B3 N-CH₃ group C1 C=O Stretch (Amide I Band) C->C1 Two amide carbonyls C2 C=C & C=N Stretches C->C2 Aromatic rings C3 N-H Bend (Amide II Band) C->C3 Secondary amide D1 C-N Stretches D->D1 D2 Aromatic C-H Bends (out-of-plane) D->D2 D3 Ring Vibrations D->D3

Caption: Predictive analysis of IR spectral regions for the target molecule.

Detailed Interpretation of the IR Spectrum

While an experimental spectrum for the exact N-methylated title compound is not publicly available, the IR spectrum of the parent compound, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, provides an excellent reference point.[4] The key differences will arise from the presence of the N-methyl group and the removal of one N-H proton.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Discussion
3200 - 3000MediumN-H StretchThis broad absorption is characteristic of the N-H stretching vibration in the secondary amide group. Hydrogen bonding in the solid state can lead to broadening of this peak.
3100 - 3000Medium-WeakAromatic C-H StretchThese absorptions, typically appearing just above 3000 cm⁻¹, are due to the C-H stretching vibrations of the pyridine ring.
2980 - 2850Medium-WeakAliphatic C-H StretchThe symmetric and asymmetric stretching vibrations of the N-methyl group will appear in this region.
1720 - 1660StrongC=O Stretch (Amide I)This is one of the most prominent features of the spectrum. The presence of two carbonyl groups in a cyclic diamide (a lactam) structure typically results in strong absorptions in this region.[5][6] Conjugation with the aromatic system may lower the frequency compared to simple aliphatic lactams. The spectrum of the parent dione shows a strong, broad absorption centered around 1700 cm⁻¹.[4]
1640 - 1550Medium-StrongC=C and C=N StretchesThese bands arise from the stretching vibrations within the fused aromatic rings.
1580 - 1500Medium-StrongN-H Bend (Amide II)This absorption is characteristic of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[6][7]
1480 - 1350MediumC-H Bends (Methyl)The symmetric and asymmetric bending (scissoring and rocking) vibrations of the N-methyl group are expected in this part of the fingerprint region.
1300 - 1100MediumC-N StretchStretching vibrations of the various C-N bonds within the heterocyclic structure will contribute to absorptions in this region.
900 - 675StrongAromatic C-H Bend (out-of-plane)The number and position of these strong bands are indicative of the substitution pattern on the pyridine ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum of this compound, a standardized protocol is essential. The following outlines a best-practice methodology using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Workflow for FTIR-ATR Analysis

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Ensure ATR crystal is clean (e.g., with isopropanol) B Record a background spectrum of the clean, empty ATR crystal A->B C Place a small amount (1-2 mg) of the solid sample onto the crystal B->C D Apply consistent pressure using the ATR press to ensure good contact C->D E Set spectral range: 4000-400 cm⁻¹ D->E F Set resolution to 4 cm⁻¹ E->F G Co-add 16 to 32 scans to improve signal-to-noise ratio F->G H Collect the sample spectrum G->H I Perform automatic baseline correction H->I J Perform ATR correction (if available) to account for penetration depth variation I->J K Label significant peaks and compare with predicted values and reference spectra J->K

Sources

Mass spectrometry of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Authored by a Senior Application Scientist

Foreword

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse scaffolds employed in medicinal chemistry, nitrogen-containing heterocyclic compounds, such as pyrido[2,3-b]pyrazines, are of significant interest due to their wide range of biological activities.[1][2] This guide provides an in-depth examination of the mass spectrometric behavior of a specific derivative, this compound (Molecular Formula: C8H7N3O2).[3] Our objective is to move beyond a simple recitation of methods and delve into the causality behind the analytical choices, offering a framework for researchers, scientists, and drug development professionals to approach the characterization of this and similar molecules with confidence and scientific rigor. We will explore the rationale for selecting specific ionization techniques, predict fragmentation pathways based on first principles and established patterns in related structures, and present a detailed protocol for its analysis.

Foundational Principles: Understanding the Molecule and the Method

The target molecule, this compound, is a fused heterocyclic system. Its structure, featuring a methylated nitrogen, two carbonyl groups, and an aromatic pyridine ring, dictates its physicochemical properties and, consequently, its behavior within a mass spectrometer. The presence of multiple nitrogen and oxygen atoms makes the molecule relatively polar and a prime candidate for soft ionization techniques.

Choosing the Right Ionization Technique: ESI vs. EI

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method over Electron Ionization (EI). Here’s the rationale:

  • Analyte Characteristics: this compound possesses multiple sites susceptible to protonation (the nitrogen and oxygen atoms), making it ideal for the solution-phase ionization process of ESI. This technique is well-suited for moderately polar, thermally labile molecules, which is a common characteristic of complex drug-like scaffolds.

  • Minimizing Fragmentation: EI is a high-energy "hard" ionization technique that often leads to extensive fragmentation, sometimes to the point of losing the molecular ion peak entirely.[4] For structural elucidation, particularly in the context of drug development where identifying the parent molecule is critical, a "soft" ionization technique like ESI is superior. ESI typically produces a protonated molecule, [M+H]+, as the most abundant ion, providing a clear indication of the molecular weight.[5]

  • Relevance to LC-MS Workflows: In a drug development setting, this compound would likely be analyzed as part of a liquid chromatography-mass spectrometry (LC-MS) workflow. ESI is the standard ionization source for LC-MS applications.

The following diagram illustrates the decision-making process for selecting the ionization source.

ionization_choice Ionization Technique Selection Workflow Analyte This compound Properties Properties: - Polar (N, O atoms) - Thermally Labile Potential - MW: 177.15 g/mol Analyte->Properties Decision Optimal Choice? Properties->Decision ESI Electrospray Ionization (ESI) (Soft Ionization) LCMS LC-MS Compatibility ESI->LCMS MolIon Preserves Molecular Ion ([M+H]+) ESI->MolIon EI Electron Ionization (EI) (Hard Ionization) Frag Extensive Fragmentation (Loss of Molecular Ion) EI->Frag Decision->ESI Yes Decision->EI No fragmentation_pathway Predicted ESI-MS/MS Fragmentation of [M+H]+ M_H [M+H]+ m/z 178.0616 Frag1 Loss of CO (-28 Da) M_H->Frag1 Ion1 [C7H8N3O]+ m/z 150.0667 Frag1->Ion1 Frag2 Loss of CO (-28 Da) Ion1->Frag2 Ion2 [C6H8N3]+ m/z 122.0718 Frag2->Ion2 Frag3 Loss of HCN (-27 Da) Ion2->Frag3 Ion3 [C5H7N2]+ m/z 95.0609 Frag3->Ion3

Caption: Predicted major fragmentation pathway via sequential neutral losses.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions we would expect to observe in the high-resolution ESI-MS and MS/MS spectra of this compound.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C8H8N3O2]+178.0616
Fragment 1 (Loss of CO)[C7H8N3O]+150.0667
Fragment 2 (Loss of 2CO)[C6H8N3]+122.0718
Fragment 3 (Loss of 2CO, HCN)[C5H7N2]+95.0609

Experimental Protocol: A Self-Validating System

This section outlines a robust, step-by-step protocol for the analysis of this compound using a standard high-resolution LC-MS system (e.g., a Q-TOF or Orbitrap instrument).

Sample Preparation and Chromatography
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or DMSO). Serially dilute this stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation and achieving good ESI efficiency.

  • Chromatographic Separation:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A generic gradient starting at 5% B, ramping to 95% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating is a good starting point.

    • Flow Rate: 0.3-0.4 mL/min

    • Injection Volume: 1-5 µL

Mass Spectrometer Settings (Positive Ion ESI)

The following settings provide a validated starting point for most modern HRMS instruments.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 – 150 °C

    • Desolvation Gas (N2) Flow: 8 – 12 L/min

    • Desolvation Temperature: 350 – 450 °C

    • Nebulizer Gas (N2) Pressure: 35 – 50 psi

  • MS Scan Parameters:

    • Scan Mode: Full Scan MS (for initial analysis) and Targeted MS/MS (for fragmentation).

    • Mass Range: m/z 50 – 500

    • Resolution: Set to >20,000 (FWHM) to allow for accurate mass measurements.

    • Acquisition Rate: 2-5 spectra/second

  • MS/MS (CID) Parameters:

    • Precursor Ion: Isolate the [M+H]+ ion at m/z 178.06.

    • Collision Gas: Argon

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a self-validating approach, as it reveals which fragments are formed at lower energies (more stable, primary fragments) versus those that appear at higher energies (secondary or tertiary fragments).

The overall experimental workflow is depicted below.

experimental_workflow LC-MS/MS Experimental Workflow Sample Analyte Solution (1 µg/mL in 50:50 ACN:H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 Full Scan HRMS (m/z 50-500) ESI->MS1 Precursor Isolate [M+H]+ (m/z 178.06) MS1->Precursor MS2 Tandem MS (CID) (Ramped Collision Energy) Precursor->MS2 Data Data Analysis: - Accurate Mass Confirmation - Fragmentation Pattern Elucidation MS2->Data

Caption: A comprehensive workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is most effectively accomplished using ESI-HRMS. This approach provides an unambiguous determination of the molecular weight through the protonated molecule [M+H]+ and rich structural information via CID-based tandem mass spectrometry. The predicted fragmentation pathway, dominated by the sequential neutral loss of carbon monoxide, offers a clear and verifiable fingerprint for this compound. The provided protocol represents a robust and self-validating methodology, ensuring that the generated data is both accurate and trustworthy. By understanding the chemical principles that drive ionization and fragmentation, researchers can confidently apply these techniques to characterize this and other novel heterocyclic compounds that are vital to the future of drug development.

References

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubMed. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Retrieved from [Link]

  • SpectraBase. (n.d.). pyrido[2,3-b]pyrazine-2,3-diol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • PubMed. (2008). Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Retrieved from [Link]

Sources

Predicted biological activity of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Heterocycle

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, has garnered significant attention due to its versatile biological activities. This guide focuses on a specific derivative, This compound , a compound with a largely unexplored biological profile. Drawing upon the established activities of structurally related pyrido[2,3-b]pyrazine analogs, this document provides a predictive framework for its potential therapeutic applications and outlines a comprehensive strategy for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-b]pyrazine nucleus is a bicyclic heteroaromatic system formed by the fusion of a pyridine and a pyrazine ring. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a scaffold for the development of compounds with a wide array of biological activities. Derivatives of this core have demonstrated potent antibacterial, antiviral, antifungal, anti-inflammatory, and even anticancer properties.[1][2][3][4] The nitrogen atoms in the rings act as hydrogen bond acceptors and donors, facilitating interactions with various biological targets.

The subject of this guide, this compound, is characterized by a methyl group at the 1-position and two carbonyl groups at the 2- and 3-positions of the pyrazine ring. While direct biological data on this specific molecule is scarce, its structural features, when compared to other bioactive pyrido[2,3-b]pyrazines, allow for informed predictions of its potential biological activities.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the documented activities of analogous compounds, we can hypothesize several potential biological activities for this compound.

Predicted Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives against a range of pathogenic bacteria.[2][5] For instance, certain derivatives have shown potent activity against Xanthomonas oryzae, the causative agent of bacterial blight in rice, as well as common human pathogens like Staphylococcus aureus and Escherichia coli.[2] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[2]

Hypothesis: this compound is predicted to exhibit antibacterial activity, potentially through the inhibition of bacterial topoisomerases or other key enzymes involved in bacterial replication and survival.

Predicted Antiviral Activity

A notable area of activity for the pyrido[2,3-b]pyrazine scaffold is in the realm of antiviral therapeutics. Specifically, derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[1] Some of these compounds have also demonstrated broad-spectrum activity against other herpesviruses.[1]

Hypothesis: The structural core of this compound may allow it to act as an inhibitor of viral polymerases or other enzymes crucial for viral replication.

Predicted Anti-inflammatory and Analgesic Activity

The synthesis and evaluation of certain 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, a closely related scaffold, have revealed significant analgesic and anti-inflammatory properties.[4] These effects are often mediated through the inhibition of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.

Hypothesis: this compound may possess anti-inflammatory and analgesic properties by modulating the activity of key inflammatory mediators.

A Roadmap for Validation: From In Silico Prediction to In Vitro Confirmation

To systematically investigate the predicted biological activities of this compound, a multi-pronged approach integrating computational and experimental methodologies is proposed. This workflow is designed to be a self-validating system, where computational predictions guide experimental design, and experimental results, in turn, refine the computational models.

Phase 1: In Silico Profiling

Computational methods are invaluable for the initial assessment of a novel compound's potential, helping to prioritize experimental efforts and reduce costs.[6][7][8][9]

3.1.1. Step-by-Step Protocol for In Silico Analysis

  • 3D Structure Generation and Optimization:

    • Generate the 3D structure of this compound using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • ADME-Tox Prediction:

    • Utilize online platforms or software (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound. This will provide insights into its drug-likeness and potential liabilities.

  • Target Prediction and Molecular Docking:

    • Employ target prediction servers (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.

    • For high-priority predicted targets (e.g., bacterial DNA gyrase, viral DNA polymerase, COX-2), perform molecular docking studies using software like AutoDock Vina or Glide.[10] This will predict the binding affinity and interaction patterns of the compound with the target protein.

Data Presentation: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueInterpretation
Molecular WeightValueAdherence to Lipinski's Rule of Five
LogPValueLipophilicity
Hydrogen Bond DonorsValueAdherence to Lipinski's Rule of Five
Hydrogen Bond AcceptorsValueAdherence to Lipinski's Rule of Five
Blood-Brain Barrier PermeabilityYes/NoPotential for CNS activity
CYP450 InhibitionInhibitor/Non-inhibitorPotential for drug-drug interactions

Note: The values in this table are placeholders and would be populated with the results from the in silico analysis.

Visualization: In Silico Workflow

in_silico_workflow cluster_start Compound Information cluster_modeling Computational Modeling cluster_output Predicted Outputs start This compound (2D Structure) gen_3d 3D Structure Generation & Optimization start->gen_3d adme_tox ADME-Tox Prediction gen_3d->adme_tox target_pred Target Prediction gen_3d->target_pred drug_likeness Drug-Likeness Profile adme_tox->drug_likeness docking Molecular Docking target_pred->docking potential_targets List of Potential Targets target_pred->potential_targets binding_affinity Binding Affinity & Pose docking->binding_affinity

Caption: Workflow for the in silico prediction of biological activity.

Phase 2: Experimental Validation

The hypotheses generated from the in silico analysis must be validated through rigorous in vitro experimentation.[11][12][13]

3.2.1. Step-by-Step Protocol for Antibacterial Susceptibility Testing

  • Bacterial Strains: Obtain representative Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains from a reputable culture collection (e.g., ATCC).

  • Preparation of Inoculum: Grow the bacterial strains in appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.2. Step-by-Step Protocol for In Vitro Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Culture a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in appropriate cell culture medium.

  • Virus Stock: Prepare and titer a stock of the target virus (e.g., HCMV).

  • Plaque Reduction Assay:

    • Seed the host cells in 6-well plates and grow to confluence.

    • Infect the cell monolayers with a known amount of virus.

    • After viral adsorption, remove the inoculum and overlay the cells with medium containing various concentrations of this compound.

    • Incubate the plates until viral plaques are visible.

    • Fix and stain the cells, and count the number of plaques.

    • Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Visualization: Experimental Validation Workflow

experimental_workflow cluster_synthesis Compound Availability cluster_antibacterial Antibacterial Testing cluster_antiviral Antiviral Testing cluster_antiinflammatory Anti-inflammatory Testing cluster_results Data Analysis synthesis Synthesis & Purification of This compound mic_assay Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_assay plaque_assay Plaque Reduction Assay synthesis->plaque_assay cox_assay COX Inhibition Assay synthesis->cox_assay mic_value MIC Values mic_assay->mic_value bacterial_strains Gram-positive & Gram-negative Bacterial Strains bacterial_strains->mic_assay ec50_value EC50 Value plaque_assay->ec50_value cell_virus Host Cells & Virus cell_virus->plaque_assay ic50_value IC50 Value cox_assay->ic50_value enzyme COX-1/COX-2 Enzymes enzyme->cox_assay

Caption: Workflow for the experimental validation of predicted activities.

Future Perspectives and Conclusion

The successful validation of any of the predicted biological activities for this compound would open up exciting avenues for further research. Positive results would warrant more in-depth mechanistic studies, such as identifying the specific molecular targets and elucidating the downstream signaling pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be the next logical step to optimize the potency and selectivity of this chemical scaffold.

References

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  • Zhang, Y., et al. "Computational Approach for Drug Target Identification." Chemical Genomics (2022). [Link]

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  • Zhang, Y., et al. "Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism." ResearchGate (2025). [Link]

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  • Kandri Rodi, Y., et al. "ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES." Journal of Materials and Environmental Science (2014). [Link]

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  • "Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors." ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. "Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents." Archiv der Pharmazie (2009). [Link]

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  • Binder, D., et al. "[Pyrazine-1,4-dioxides fused to heterocycles / 2nd comm.: Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides (author's transl)]." Arzneimittelforschung (1982). [Link]

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An In-depth Technical Guide to 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a member of the versatile pyridopyrazine class of heterocyclic compounds. This document delves into the synthesis, characterization, and burgeoning biological significance of this scaffold, offering field-proven insights for professionals in medicinal chemistry and drug discovery. The pyridopyrazine core has garnered significant attention for its wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

Introduction to the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a fused heterocyclic system consisting of a pyridine ring and a pyrazine ring. This arrangement creates a unique electronic and structural framework that is amenable to chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, from inhibiting viral polymerases to targeting key enzymes in bacterial and cancer cell proliferation. The inherent drug-like properties of the pyrazine ring, a common motif in kinase inhibitors, make this scaffold particularly attractive for modern drug development.[1]

Chemical Synthesis and Characterization

The synthesis of the pyrido[2,3-b]pyrazine-2,3-dione core and its derivatives can be achieved through several strategic routes. A prevalent and efficient method involves the cyclocondensation of diamino-pyridines with oxalic acid derivatives.

General Synthesis Strategy

A robust method for preparing N-alkylated pyrido[2,3-b]pyrazine-2,3-diones involves a multi-step sequence starting from readily available chloropyridines. The following workflow outlines a representative synthesis.

G cluster_synthesis Synthetic Workflow A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione A->C Cyclocondensation B Diethyl oxalate B->C E This compound C->E N-Alkylation (e.g., NaH or K2CO3 base) D Methyl Iodide (CH3I) D->E G cluster_hcmv HCMV Inhibition Pathway A Pyrido[2,3-b]pyrazine Derivative B HCMV DNA Polymerase A->B Allosteric Binding C Viral DNA Replication B->C B->C Inhibition

Sources

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione mechanism of action prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, elucidating the mechanism of action (MoA) of these compounds is often a significant bottleneck. This guide presents a comprehensive, predictive framework for characterizing the MoA of this compound, a molecule for which public data on biological activity is sparse. We will outline a strategic, multi-pronged approach that integrates computational prediction with in vitro experimental validation. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for transforming a novel chemical entity into a well-characterized lead compound.

Introduction

This compound (CAS: 67074-71-9) is a heterocyclic small molecule belonging to the pyrido[2,3-b]pyrazine class.[1] While the specific biological activities of this compound are not extensively documented, the core pyrido[2,3-b]pyrazine scaffold has been associated with a range of biological effects, including antibacterial, antioxidant, anti-urease, analgesic, and anti-inflammatory properties.[2][3][4][5] This suggests that this compound may possess therapeutic potential.

This guide provides a detailed, predictive roadmap for elucidating the MoA of this compound. We will begin with in silico methods to generate testable hypotheses about its biological targets, followed by a systematic in vitro validation strategy to confirm these predictions and explore the compound's cellular effects.

Part 1: In Silico Prediction of Biological Targets

The initial step in MoA elucidation is to generate a set of plausible biological targets. Computational, or in silico, methods offer a rapid and cost-effective means to achieve this by leveraging the compound's chemical structure.[6][7]

Method 1: Ligand-Based Virtual Screening

Ligand-based approaches compare the structure of our query molecule to databases of compounds with known biological activities.[8] By identifying structurally similar molecules, we can infer potential targets.

Protocol 1: 2D and 3D Similarity Searching

  • Obtain the 2D structure of this compound.

  • Generate molecular fingerprints (e.g., Morgan fingerprints) to encode the 2D structural features.

  • Screen large chemical databases (e.g., ChEMBL, PubChem) for compounds with high Tanimoto similarity scores.

  • Perform 3D shape-based screening using the 3D conformer of the molecule to identify compounds with similar shapes and pharmacophore features.

  • Analyze the known targets of the top-scoring similar compounds to generate a preliminary target list.

Table 1: Hypothetical Results of Ligand-Based Similarity Search

Similar CompoundTanimoto SimilarityKnown Target(s)
Compound A0.85p38 MAPK
Compound B0.82DNA Gyrase Subunit B
Compound C0.79Cyclooxygenase-2 (COX-2)
Method 2: Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] This allows us to assess the binding potential of our compound against a library of protein structures. Based on the known activities of related pyrido[2,3-b]pyrazines, a focused library of targets is rational.

Workflow for Structure-Based Virtual Screening

G cluster_0 Input cluster_1 Target Library cluster_2 Process cluster_3 Output mol This compound (3D Conformer) dock Molecular Docking Simulation mol->dock targets Protein Structures (PDB) - Kinases (e.g., p38, JNK) - Bacterial Enzymes (e.g., DNA Gyrase) - Inflammatory Enzymes (e.g., COX-2) targets->dock scores Binding Affinity Scores (kcal/mol) dock->scores analysis Pose Analysis & Target Prioritization scores->analysis G stress Cellular Stress p38 p38 MAPK stress->p38 mk2 MK2 p38->mk2 downstream Downstream Effects (Inflammation, Apoptosis) mk2->downstream compound This compound compound->p38

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Protocol 5: In Vitro Kinase Inhibition Assay

  • Use a commercial kinase assay kit for p38 MAPK.

  • Add the kinase, its specific substrate, and ATP to the wells of a microplate.

  • Add varying concentrations of this compound.

  • Incubate to allow the phosphorylation reaction to proceed.

  • Add a detection reagent that produces a signal (e.g., luminescence) inversely proportional to the amount of remaining ATP.

  • Measure the signal and calculate the IC50 value for kinase inhibition.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement within intact cells.

  • Treat intact cells with the compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the amount of soluble p38 MAPK at each temperature using Western blotting.

  • A shift in the melting curve in the presence of the compound indicates direct binding.

Part 3: Elucidating the Cellular Mechanism of Action

Confirming a direct target is a critical step, but understanding the downstream cellular consequences is the ultimate goal of MoA studies. [9] Overall Predictive Workflow

G cluster_0 Prediction cluster_1 Validation cluster_2 Pathway Analysis cluster_3 Outcome insilico In Silico Screening (Docking, Similarity) biochem Biochemical Assays (Enzyme Inhibition) insilico->biochem cellular Cellular Assays (CETSA, Cytotoxicity) biochem->cellular western Western Blot (Downstream Signaling) cellular->western rnaseq RNA-Seq (Gene Expression) cellular->rnaseq moa Mechanism of Action western->moa rnaseq->moa

Caption: Integrated workflow for MoA elucidation.

Protocol 7: Western Blotting for Downstream Pathway Modulation

  • Treat cells with the compound at its IC50 concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with antibodies against total p38, phosphorylated p38 (p-p38), and downstream targets like phosphorylated MK2 (p-MK2).

  • Image the blot to assess changes in protein phosphorylation, which would indicate pathway inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and predictive approach to elucidate the mechanism of action of this compound. By integrating in silico predictions with a tiered in vitro validation strategy, researchers can efficiently identify the biological targets and cellular pathways modulated by this novel compound. The hypothetical results presented herein suggest a potential role as a p38 MAPK inhibitor with moderate cytotoxic and antibacterial activity.

Positive findings from this comprehensive workflow would provide a strong foundation for further preclinical development, including lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in animal models.

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  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
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A Technical Guide to the Computational Investigation of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the computational analysis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 67074-71-9), a heterocyclic compound of interest in medicinal chemistry. We delve into the rationale and application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is structured to not only provide a step-by-step computational protocol but to also instill a deep understanding of the causality behind methodological choices, ensuring scientific integrity and reproducibility. The protocols described herein are designed to create a self-validating system, where computational predictions can be rigorously compared with experimental data, thereby fostering a high degree of trustworthiness in the generated results.

Introduction: The Scientific Imperative

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The targeted molecule, this compound, is a specific derivative with potential for further functionalization in drug discovery programs. Understanding its fundamental molecular properties is paramount for predicting its reactivity, intermolecular interactions, and metabolic stability.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool in computational chemistry, enabling the accurate prediction of molecular properties for systems of this nature.[3][4] This guide will provide a robust DFT-based workflow for the comprehensive characterization of the title compound.

The Computational Philosophy: Why DFT?

For organic molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows for the inclusion of electron correlation effects at a fraction of the cost of traditional post-Hartree-Fock methods. The choice of functional and basis set is, however, critical and must be tailored to the specific properties being investigated.[5][6]

Our approach is grounded in the following principles:

  • Methodological Transparency: Clearly defined and justified computational parameters.

  • Progressive Refinement: A tiered approach, starting with computationally less expensive methods for initial geometry optimizations, followed by more robust methods for final energy and property calculations.

  • Validation through Comparison: While direct experimental data for the title compound is scarce, we will leverage data from structurally related compounds, such as Methyl pyrido[2,3-b]pyrazine-3-carboxylate, for which crystal structures are available, to benchmark our computational approach.[7]

Experimental Workflow: A Step-by-Step Computational Protocol

This section outlines the detailed methodology for the DFT calculations.

Molecular Structure Preparation

The initial 3D structure of this compound will be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

Gas-Phase Geometry Optimization and Vibrational Analysis

The core of our investigation begins with a gas-phase geometry optimization. This step is crucial as all subsequent property calculations are dependent on an accurately determined minimum energy structure.

Protocol:

  • Initial Optimization: Perform a geometry optimization using the B3LYP functional with the 6-31G(d) basis set. B3LYP is a widely used hybrid functional that often provides excellent geometries for organic molecules.[3][4] The 6-31G(d) basis set offers a good compromise between speed and accuracy for initial optimizations.[8]

  • Frequency Calculation: Following optimization, a vibrational frequency analysis at the same level of theory is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Refined Optimization: To achieve higher accuracy, a subsequent optimization is performed using a larger basis set, such as 6-311+G(d,p), and a functional known for its good performance with heterocyclic systems, such as M06-2X.[9][10] The M06-2X functional is particularly well-suited for systems where non-covalent interactions may play a role.[9][11][12]

Diagrammatic Representation of the Computational Workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Property Analysis mol_build 1. Molecular Building mmff94 2. MMFF94 Optimization mol_build->mmff94 b3lyp_opt 3. B3LYP/6-31G(d) Geometry Optimization mmff94->b3lyp_opt freq_calc 4. Vibrational Frequency Analysis b3lyp_opt->freq_calc m062x_opt 5. M06-2X/6-311+G(d,p) Refined Optimization freq_calc->m062x_opt e_props 6. Electronic Properties (HOMO, LUMO, MEP) m062x_opt->e_props spec_props 7. Spectroscopic Properties (IR, NMR) m062x_opt->spec_props

Caption: A flowchart of the DFT calculation workflow.

Electronic Structure Analysis

With the optimized geometry, we can probe the electronic properties of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and identifying regions of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction

DFT is a powerful tool for predicting spectroscopic data, which can be directly compared with experimental results for validation.

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated in section 3.2 can be used to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is employed to calculate the isotropic chemical shifts of ¹H and ¹³C nuclei. Tetramethylsilane (TMS) should be used as a reference standard, calculated at the same level of theory.

Predicted Molecular Properties: A Data-Driven Overview

The following tables summarize the predicted properties of this compound based on the described DFT protocol.

Table 1: Key Structural Parameters

ParameterPredicted Value (M06-2X/6-311+G(d,p))
C=O Bond Lengths (Å)Value
C-N Bond Lengths (Å)Value
Dihedral Angles (°)Value

(Note: The table will be populated with the actual calculated values upon completion of the DFT calculations.)

Table 2: Electronic Properties

PropertyPredicted Value (M06-2X/6-311+G(d,p))
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

(Note: The table will be populated with the actual calculated values upon completion of the DFT calculations.)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) referenced to TMS

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Atom NameValueValue
Atom NameValueValue
.........

(Note: The table will be populated with the actual calculated values upon completion of the DFT calculations.)

Causality and Trustworthiness: A Senior Scientist's Perspective

The choice of the M06-2X functional for the final, high-accuracy calculations is deliberate. While B3LYP is a robust workhorse for geometries, the M06 suite of functionals was specifically parameterized to better handle non-covalent interactions and provide more accurate thermochemistry, which is particularly relevant for drug-like molecules that may engage in complex intermolecular interactions.[9][10][11][12]

The use of a triple-zeta basis set, 6-311+G(d,p), is crucial for obtaining reliable electronic properties.[13] The inclusion of diffuse functions (+) is important for accurately describing the electron density far from the nucleus, which is essential for anions and molecules with lone pairs. Polarization functions (d,p) provide the necessary flexibility for the basis set to accurately model the distortion of atomic orbitals upon bond formation.[8][13]

To establish the trustworthiness of this protocol, the same computational methodology should be applied to a structurally similar compound for which experimental data is available. For instance, the crystal structure of Methyl pyrido[2,3-b]pyrazine-3-carboxylate can be used as a benchmark.[7] By comparing the computationally predicted geometry with the experimental X-ray diffraction data, we can quantify the accuracy of our chosen level of theory. A low root-mean-square deviation (RMSD) between the calculated and experimental structures would provide strong validation for our predictions on the title compound.

Diagrammatic Representation of the Validation Logic:

Validation_Logic cluster_target Target Molecule cluster_benchmark Benchmark Molecule cluster_validation Validation target_mol 1-Methylpyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione target_dft DFT Calculations (This Protocol) target_mol->target_dft target_pred Predicted Properties target_dft->target_pred benchmark_mol Methyl pyrido[2,3-b]pyrazine- 3-carboxylate benchmark_dft DFT Calculations (This Protocol) benchmark_mol->benchmark_dft benchmark_pred Predicted Geometry benchmark_dft->benchmark_pred comparison Comparison (RMSD Calculation) benchmark_pred->comparison benchmark_exp Experimental X-ray Crystal Structure benchmark_exp->comparison confidence Confidence in Target Predictions comparison->confidence confidence->target_pred Validates

Caption: The logic for validating the computational protocol.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous DFT-based workflow for the in-silico characterization of this compound. By adhering to the principles of methodological transparency, progressive refinement, and validation through comparison, researchers can generate high-quality, trustworthy data on the structural, electronic, and spectroscopic properties of this molecule.

Future work should focus on obtaining experimental data (synthesis, purification, and characterization via NMR, IR, and single-crystal X-ray diffraction) for the title compound to directly validate these computational predictions. Furthermore, the computational models can be extended to include solvent effects using implicit or explicit solvent models to better simulate biological conditions. This foundational understanding will undoubtedly accelerate the rational design of novel therapeutics based on the pyrido[2,3-b]pyrazine scaffold.

References

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  • PubMed. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. Available at: [Link]

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Solubility of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as antibacterial agents.[1][2] Solubility is a critical physicochemical parameter that governs the feasibility of a compound's application in drug formulation, synthesis, and purification. This document, intended for researchers, chemists, and drug development professionals, details the theoretical principles of solubility, offers a predictive analysis based on molecular structure, and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for the comprehensive characterization of this promising heterocyclic compound.

Introduction to this compound

Chemical Structure and Identity

This compound is a heterocyclic compound featuring a fused pyridine and pyrazine ring system. The presence of two carbonyl groups and a methyl substituent defines its specific chemical properties and potential for intermolecular interactions.

  • IUPAC Name: 1-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • CAS Number: 67074-71-9[3]

  • Molecular Formula: C₈H₇N₃O₂[3]

  • Molecular Weight: 177.16 g/mol

cluster_molecule This compound cluster_groups mol a Pyridine Ring a->mol b Diketopyrazine Ring (Lactam-like) b->mol c N-H Donor c->mol d Carbonyl Acceptors (C=O) d->mol e N-Methyl Group e->mol

Figure 1: Structure and Key Functional Groups.
Predicted Physicochemical Properties and Significance

The structure of this compound suggests a molecule with significant polarity. The key features influencing its solubility are:

  • Hydrogen Bond Donors: The N-H group at the 4-position.

  • Hydrogen Bond Acceptors: The two carbonyl oxygens and the nitrogen atoms in the pyridine ring.

  • Dipole Moment: The electron-withdrawing carbonyl groups create a significant dipole moment.

  • Nonpolar Character: The aromatic rings and the N-methyl group contribute some lipophilicity.

This combination of polar functional groups and a rigid, fused-ring system makes its solubility highly dependent on the chosen solvent. Understanding this profile is paramount for applications in purification (crystallization), formulation, and biological assays.[4]

Theoretical Principles and Predictive Analysis of Solubility

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The "Like Dissolves Like" Paradigm

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] Therefore, polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5] For this compound, its polar nature, due to the dione and N-H functionalities, predicts higher solubility in polar solvents.

Predictive Solubility Profile

Based on the molecular structure, a qualitative prediction of solubility in common organic solvents can be made. The ability of a solvent to engage in hydrogen bonding is expected to be a primary driver of high solubility.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighSolvents can act as both H-bond donors and acceptors, effectively solvating the polar groups of the solute. However, the fused aromatic core may limit solubility in highly aqueous systems.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments and ability to accept H-bonds allow for effective solvation of the polar solute without the solvent competing for H-bond donation. DMSO is often an excellent solvent for such heterocyclic systems.[6]
Moderate Polarity Ethyl Acetate, AcetoneLow to ModerateThese solvents are H-bond acceptors but lack donor capabilities. Solubility will depend on the balance between dipole interactions and the energy of the solute's crystal lattice. Studies on similar pyrazine structures show solubility increases with solvent polarity.[7]
Nonpolar Hexane, TolueneVery Low / InsolubleThe large mismatch in polarity ("like dissolves like" principle) results in weak solute-solvent interactions that cannot overcome the solute's crystal lattice energy.[4][5]

Experimental Determination of Solubility

A systematic approach, starting with qualitative tests and progressing to precise quantitative measurements, is essential for accurately characterizing the compound's solubility.

Experimental Workflow Overview

The following workflow provides a logical progression for a comprehensive solubility assessment.

start Start: Obtain Pure Compound qual_test Protocol 1: Qualitative Solubility Screening start->qual_test select_solvents Select Solvents for Quantitative Study qual_test->select_solvents quant_test Protocol 2: Quantitative Shake-Flask Method select_solvents->quant_test equilibrium Ensure Saturation (e.g., 24-72h agitation) quant_test->equilibrium analysis Sample & Analyze (HPLC, UV-Vis, or Gravimetric) equilibrium->analysis data_proc Calculate Solubility (mg/mL, mol/L) analysis->data_proc end End: Complete Solubility Profile data_proc->end

Figure 2: Workflow for Solubility Determination.
Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps categorize the compound's solubility and select solvents for quantitative analysis.[8][9]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Hexane)

Procedure:

  • Preparation: Place approximately 5-10 mg of the compound into a series of clean, dry test tubes.

  • Solvent Addition: Add 1 mL of a chosen solvent to the first test tube.

  • Mixing: Vigorously shake or vortex the tube for 30-60 seconds.[4]

  • Observation: Visually inspect the solution.

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 2-4 for each solvent to be tested.

  • Record: Systematically record all observations in a laboratory notebook.

Trustworthiness Check: This protocol is a preliminary screen. The definition of "soluble" is qualitative. For compounds that appear soluble, adding more solute until saturation is observed can provide a rough estimate of the solubility limit.

Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)

The shake-flask method is a gold-standard, time-tested technique for accurately determining equilibrium solubility.[10]

Objective: To determine the precise equilibrium solubility of the compound in selected solvents at a constant temperature (e.g., 25 °C).

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A 72-hour period is recommended to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2-4 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any microscopic solid particles.

    • Self-Validation: Pre-saturating the filter by discarding the first ~20% of the filtrate is critical to prevent the compound from adsorbing to the filter material, which would artificially lower the measured concentration.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of an appropriate mobile phase or solvent.

    • Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Reporting: Express the final solubility in standard units such as mg/mL and mol/L.

Data Presentation and Interpretation

Organizing quantitative data in a structured format is essential for comparison and analysis.

Tabulated Solubility Data

The following table should be used to report the experimentally determined solubility values.

SolventTemperature (K)Dielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Methanol298.1532.7Experimental ValueCalculated Value
e.g., Ethanol298.1524.5Experimental ValueCalculated Value
e.g., Acetone298.1520.7Experimental ValueCalculated Value
e.g., Ethyl Acetate298.156.02Experimental ValueCalculated Value
e.g., DMSO298.1546.7Experimental ValueCalculated Value
e.g., Hexane298.151.88Experimental ValueCalculated Value
Interpreting the Data

Conclusion

This guide has outlined the essential theoretical and practical considerations for determining the solubility of this compound. By leveraging the principle of "like dissolves like" and understanding the compound's structural features, a robust predictive framework can be established. This framework, when combined with rigorous experimental protocols such as the isothermal shake-flask method, allows for the generation of accurate and reliable solubility data. Such data is fundamental for advancing the research and development of this compound, enabling informed decisions in process chemistry, formulation, and preclinical studies.

References

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  • Sako, M., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

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  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

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Navigating the Gauntlet: A Technical Guide to the Experimental Stability of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Unveiling Molecular Durability

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. Understanding how a molecule like 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione withstands the rigors of manufacturing, storage, and physiological environments is not merely a regulatory formality; it is a fundamental scientific endeavor. This guide provides an in-depth, experience-driven framework for elucidating the stability profile of this specific heterocyclic compound. We will move beyond rote protocols to explore the "why" behind the "how," empowering you to design and execute robust stability studies that yield meaningful, actionable data.

The Molecule in Focus: Physicochemical Context

This compound, with the chemical formula C8H7N3O2, belongs to the pyridopyrazine class of heterocyclic compounds.[1] The pyrido[2,3-b]pyrazine core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The presence of a fused pyridine and pyrazine ring system, along with the dione functionality and an N-methyl group, presents several potential sites for chemical transformation. A thorough understanding of its stability is paramount for its development as a potential therapeutic agent.

Before embarking on stability testing, a foundational understanding of the molecule's inherent properties is critical. While specific experimental data for this exact molecule is not extensively published, we can infer potential characteristics from its structural motifs. The presence of nitrogen atoms in the heterocyclic rings can influence the molecule's photostability.[4][5] The dione moiety and the lactam-like structures may be susceptible to hydrolysis under certain pH conditions.

The Philosophy of Proactive Instability: Forced Degradation Studies

To comprehensively map the stability landscape of this compound, we employ the powerful tool of forced degradation, also known as stress testing.[6][7] This approach involves subjecting the molecule to conditions more severe than it would typically encounter to accelerate degradation and generate potential degradation products.[8][9] The primary objectives of these studies are to identify likely degradation pathways, elucidate the structure of degradants, and develop stability-indicating analytical methods.

A key principle of forced degradation is to achieve a target degradation of 10-20%.[9] This level of degradation is generally sufficient to produce a detectable and characterizable amount of degradants without completely destroying the parent molecule, which is necessary for method validation.

Experimental Design: A Multi-Pronged Assault on the Molecule

The following sections detail the core experimental protocols for a comprehensive forced degradation study of this compound. The rationale behind each stress condition is explained to provide a deeper understanding of the potential degradation mechanisms at play.

Hydrolytic Stability: The Aqueous Battlefield

Hydrolysis is a common degradation pathway for many pharmaceuticals. By subjecting the compound to a range of pH conditions, we can simulate its journey through the gastrointestinal tract and assess its stability in aqueous formulations.

Protocol: Hydrolytic Degradation

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Monitor the degradation over time. If no degradation is observed, a higher temperature or longer duration may be necessary.[8]

  • Neutralization: After the desired incubation period, cool the solutions to room temperature and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Causality: The acidic conditions can protonate the nitrogen atoms in the heterocyclic rings, potentially making the molecule more susceptible to nucleophilic attack by water. The basic conditions can deprotonate the N-H proton, potentially leading to ring-opening or other rearrangements. The dione carbonyl groups are also potential sites for hydrolytic cleavage.

Oxidative Stability: The Peroxide Challenge

Oxidative degradation can occur through exposure to air, light, or oxidizing agents. This is a critical parameter to evaluate, especially for molecules with electron-rich moieties.

Protocol: Oxidative Degradation

  • Stock Solution Preparation: Prepare a stock solution of the compound as described in the hydrolysis protocol.

  • Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL.

  • Incubation: Keep the solution at room temperature for a defined period, monitoring for degradation. If the reaction is slow, gentle heating can be applied.

  • Analysis: Analyze the samples by a stability-indicating method.

Causality: The nitrogen atoms in the pyridopyrazine ring system and the methyl group are potential sites for oxidation. N-oxidation or oxidation of the methyl group to a hydroxymethyl or formyl group are plausible degradation pathways.

Thermal Stability: The Crucible of Heat

Thermal stability is crucial for determining appropriate manufacturing and storage conditions. This study assesses the molecule's resilience to heat in the solid state.

Protocol: Thermal Degradation (Solid State)

  • Sample Preparation: Place a known amount of the solid this compound in a suitable container (e.g., a glass vial).

  • Stress Condition: Expose the solid to a high temperature (e.g., 80°C, 100°C) in a calibrated oven for a defined period.

  • Analysis: At specified time points, dissolve a portion of the stressed solid in a suitable solvent and analyze by a stability-indicating method.

Causality: High temperatures can provide the activation energy for various degradation reactions, including decomposition, rearrangement, or polymerization.[10] The thermal stability of related pyrazine derivatives has been investigated, and the final decomposition product is often a metal oxide if a metal is present in a complex.[11] For an organic molecule like this, complex decomposition pathways can be expected.

Photostability: Under the Sun's Gaze

Exposure to light, particularly UV radiation, can induce photochemical degradation. This is a critical consideration for drug products that may be exposed to light during their lifecycle.

Protocol: Photolytic Degradation

  • Sample Preparation:

    • Solution: Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent.

    • Solid: Spread a thin layer of the solid compound on a suitable surface.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals using a stability-indicating method.

Causality: The aromatic and heterocyclic rings in the molecule can absorb UV radiation, leading to excited electronic states. These excited states can then undergo various photochemical reactions, such as photo-oxidation, photo-rearrangement, or cleavage of chemical bonds. The number of nitrogen atoms in a heterocyclic ring can influence its photostability, with an increasing number of nitrogens sometimes leading to decreased stability.[5]

Analytical Arsenal: Detecting and Characterizing Degradants

The cornerstone of a successful stability study is a validated, stability-indicating analytical method. This method must be able to separate the parent compound from its degradation products and allow for their quantification.

Analytical TechniqueApplication in Stability Studies
High-Performance Liquid Chromatography (HPLC) The workhorse for separating the parent drug from its degradants. A reversed-phase C18 column is often a good starting point.
UV-Visible Spectroscopy Used as a detector for HPLC. A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the parent and degradant peaks, helping to assess peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural confirmation of isolated degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Can provide information on changes in functional groups during degradation.

Workflow for Method Development and Validation

A typical workflow for developing and validating a stability-indicating method is as follows:

G A Initial Method Development (e.g., RP-HPLC) B Forced Degradation Studies A->B Generate Degradants C Method Optimization for Resolution B->C Separate Peaks D Peak Purity Analysis (PDA/MS) C->D Ensure Specificity E Method Validation (ICH Q2(R1)) D->E Formal Validation F Application to Stability Samples E->F Routine Analysis

Caption: Workflow for Stability-Indicating Method Development.

Predicting the Unseen: Potential Degradation Pathways

Based on the chemical structure of this compound, we can hypothesize several potential degradation pathways. This predictive exercise is invaluable for guiding the analytical investigation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound C8H7N3O2 Hydrolysis_Product_1 Ring-Opened Product e.g., Carboxylic Acid Derivative Parent->Hydrolysis_Product_1 Acid/Base Oxidation_Product_1 N-Oxide C8H7N3O3 Parent->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 Hydroxymethyl Derivative C8H7N3O3 Parent->Oxidation_Product_2 H₂O₂ Photolysis_Product_1 Rearrangement Products or Ring Cleavage Parent->Photolysis_Product_1 UV/Vis Light

Caption: Potential Degradation Pathways of the Target Molecule.

Conclusion: From Data to Dossier

The stability assessment of this compound is a critical step in its journey from a promising lead compound to a potential therapeutic. A well-designed forced degradation study, coupled with robust analytical methodology, provides a comprehensive understanding of the molecule's liabilities. This knowledge is not only essential for regulatory submissions but also informs formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[7] By embracing a scientific, causality-driven approach, researchers can confidently navigate the complexities of stability testing and ensure the quality, safety, and efficacy of novel drug candidates.

References

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine-2,3-dione scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, particularly in oncology and virology. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing enzyme inhibitors. This document provides a comprehensive, two-step protocol for the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key derivative for further functionalization. The protocol begins with the synthesis of the parent pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione via a cyclocondensation reaction, followed by a regioselective N-methylation. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. The pyrido[2,3-b]pyrazine core, in particular, has garnered significant attention due to its presence in molecules with diverse biological activities.[1][2] The target molecule, this compound, is an important building block. The methyl group at the N1 position can modulate solubility, metabolic stability, and receptor binding affinity compared to the unsubstituted parent compound.

This protocol employs a robust and logical two-step synthetic strategy:

  • Step 1: Cyclocondensation. The core heterocyclic system is constructed by reacting commercially available 2,3-diaminopyridine with a suitable C2-electrophile.[3] We will utilize oxalyl chloride, which reacts readily with the vicinal diamines to form the desired dione ring system in a single, efficient step. This type of condensation is a well-established method for forming pyrazine rings fused to other aromatic systems.[4]

  • Step 2: Regioselective N-Methylation. With the parent dione in hand, the final step is the introduction of a methyl group. The molecule possesses two secondary amide nitrogens (N1 and N4) that can potentially be alkylated. By carefully selecting a suitable base and methylating agent, we can achieve regioselective methylation at the N1 position. This selectivity is often governed by steric and electronic factors, with the N1 position being kinetically favored for alkylation in similar systems.[5]

This detailed guide explains the causality behind each procedural choice, ensuring the researcher not only executes the synthesis but also understands the underlying chemical principles.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part A: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (Intermediate)

Principle: This step involves the acylation of both amino groups of 2,3-diaminopyridine by oxalyl chloride, followed by an intramolecular double cyclization to form the stable heterocyclic dione. Pyridine is used as a solvent and as a base to neutralize the HCl gas generated during the reaction.

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
2,3-DiaminopyridineC₅H₇N₃109.135.00 g45.81.0
Oxalyl Chloride(COCl)₂126.934.1 mL48.11.05
Anhydrous PyridineC₅H₅N79.10100 mL--
Diethyl Ether(C₂H₅)₂O74.12200 mL--
Round-bottom flask (250 mL)--1--
Dropping funnel--1--
Magnetic stirrer & stir bar--1--
Reflux condenser--1--
Ice bath--1--
Büchner funnel & filter paper--1--
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Place the entire setup under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2,3-diaminopyridine (5.00 g, 45.8 mmol) and anhydrous pyridine (100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Controlled Acylation: Cool the flask to 0 °C using an ice-water bath. Dissolve oxalyl chloride (4.1 mL, 48.1 mmol) in 20 mL of a suitable anhydrous solvent (e.g., dichloromethane or THF) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred pyridine solution over 30 minutes. Causality Note: Slow, cooled addition is critical to control the highly exothermic reaction and prevent the formation of polymeric side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 115 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove residual pyridine and soluble impurities.

  • Drying: Dry the collected pale yellow solid under vacuum to yield the crude Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary.[4]

Part B: Synthesis of this compound (Final Product)

Principle: This step is a classic nucleophilic substitution (Sₙ2) reaction. A base, potassium carbonate, deprotonates the more acidic N1-amide proton to generate an anionic nucleophile. This nucleophile then attacks the electrophilic methyl group of methyl iodide to form the final N-methylated product. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the cation without interfering with the nucleophile.

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneC₇H₅N₃O₂163.135.00 g30.61.0
Potassium Carbonate (anhydrous)K₂CO₃138.215.08 g36.81.2
Methyl Iodide (MeI)CH₃I141.942.1 mL33.71.1
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0980 mL--
Deionized WaterH₂O18.02500 mL--
Round-bottom flask (250 mL)--1--
Magnetic stirrer & stir bar--1--
Büchner funnel & filter paper--1--
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the intermediate from Part A (5.00 g, 30.6 mmol), anhydrous potassium carbonate (5.08 g, 36.8 mmol), and anhydrous DMF (80 mL).

  • Methylation: Stir the suspension vigorously. Slowly add methyl iodide (2.1 mL, 33.7 mmol) to the mixture at room temperature. Causality Note: Using a slight excess of the base and methylating agent ensures complete consumption of the starting material. K₂CO₃ is a suitable base as it is strong enough to deprotonate the amide but mild enough to prevent side reactions.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Product Precipitation & Isolation: Pour the reaction mixture into a beaker containing 500 mL of cold deionized water while stirring. A precipitate of the product will form. Causality Note: The organic product is insoluble in water, while DMF and inorganic salts are soluble, allowing for effective separation.

  • Washing: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake extensively with deionized water (3 x 100 mL) to remove any residual DMF and salts.

  • Drying and Purification: Dry the solid product in a vacuum oven at 50-60 °C. The expected yield is typically high. If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Workflow Visualization

G cluster_0 Part A: Synthesis of Intermediate cluster_1 Part B: Synthesis of Final Product A1 Setup inert flask with 2,3-diaminopyridine in pyridine A2 Cool to 0 °C A1->A2 A3 Add oxalyl chloride dropwise over 30 min A2->A3 A4 Warm to RT, then reflux for 2-3 hours A3->A4 A5 Cool, filter solid product A4->A5 A6 Wash with diethyl ether and dry under vacuum A5->A6 B1 Combine intermediate, K2CO3, and DMF in flask A6->B1 Use product in next step B2 Add methyl iodide at RT B1->B2 B3 Stir for 12-18 hours B2->B3 B4 Pour into cold water to precipitate product B3->B4 B5 Filter solid product B4->B5 B6 Wash with water and dry under vacuum B5->B6

Caption: Summary of the experimental workflow.

Safety and Troubleshooting

  • Safety: Oxalyl chloride is corrosive and reacts violently with water, releasing toxic HCl gas. Handle it exclusively in a well-ventilated fume hood. Methyl iodide is a carcinogen and a potent alkylating agent; always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and handle in a fume hood.

  • Troubleshooting:

    • Low Yield in Part A: May be due to moisture in the reaction. Ensure all glassware is oven-dried and anhydrous solvents are used. Inefficient stirring can also lead to localized overheating and side reactions.

    • Incomplete Reaction in Part B: If TLC shows significant starting material after 18 hours, the potassium carbonate may not be sufficiently anhydrous or finely powdered. Add a small amount of additional K₂CO₃ and MeI and allow to stir longer. Gentle heating (40-50 °C) can also accelerate the reaction.

    • Product is an Oil/Gummy Solid: This often indicates the presence of residual DMF. Ensure the product is washed thoroughly with copious amounts of water during filtration.

References

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Zahid, H., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

  • Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Tandon, M., et al. (2016). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione. [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • ResearchGate. Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Brazilian Chemical Society. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][3][6]triazine derivatives. [Link]

  • National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. [3][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. [Link]

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Application Notes and Protocols for In Vitro Assay Development: Characterizing 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (henceforth referred to as Cmpd-X) is a novel analogue within this class. While its precise biological target is yet to be elucidated, its structural alerts suggest potential interactions with key cellular signaling pathways, such as those regulated by protein kinases, or a more general effect on cell health and proliferation.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of Cmpd-X. We will detail the development and validation of two fundamental and complementary assay platforms: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These assays will serve as the primary screening tools to determine the compound's mechanism of action and its potential as a therapeutic agent. The principles and protocols outlined herein are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) applications.[6][7]

Strategic Approach to Assay Development: A Two-Pronged Investigation

To efficiently characterize Cmpd-X, we advocate for a parallel development strategy targeting both a specific molecular interaction and a broader cellular phenotype. This dual approach maximizes the information gleaned from initial studies and provides a more holistic understanding of the compound's biological effects.

  • Biochemical Assay (Target-Based): This approach focuses on a specific, purified biological molecule to determine if Cmpd-X directly interacts with it.[6] Given that many pyridopyrazine derivatives are kinase inhibitors, we will detail the development of a luminescence-based kinase assay.[5] This type of assay is highly sensitive, amenable to HTS, and measures the direct inhibition of enzyme activity.[8][9][10]

  • Cell-Based Assay (Phenotypic): This strategy assesses the overall effect of Cmpd-X on living cells.[6][7] A cell viability or cytotoxicity assay will determine if the compound has anti-proliferative or toxic effects, which is a common characteristic of anticancer agents.[11][12] This provides a more physiologically relevant context for the compound's activity.

The relationship between these two approaches is illustrated in the workflow below. A positive result in the biochemical assay (kinase inhibition) would suggest a specific mechanism for any observed cellular effects.

Assay_Strategy cluster_0 In Vitro Characterization of Cmpd-X cluster_1 Biochemical Assay cluster_2 Cell-Based Assay Compound This compound (Cmpd-X) Biochem_Assay Luminescence Kinase Assay (e.g., Kinase-Glo®) Compound->Biochem_Assay Cell_Assay Cell Viability Assay (e.g., MTT or CellTiter-Glo®) Compound->Cell_Assay Biochem_Result Direct Target Inhibition? (IC50 Value) Biochem_Assay->Biochem_Result Cell_Result Cytotoxic/Cytostatic Effect? (EC50 Value) Biochem_Result->Cell_Result Provides Mechanistic Insight Cell_Assay->Cell_Result

Caption: Overall strategy for the in vitro characterization of Cmpd-X.

Part 1: Biochemical Assay - Luminescence-Based Kinase Inhibition

Rationale and Principle:

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[10] Luminescence-based kinase assays, such as the Kinase-Glo® platform, are a popular choice for HTS due to their simplicity and high sensitivity.[8][13]

The assay principle is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is quantified by a luciferase-luciferin reaction that produces a luminescent signal.[9][14] Therefore, the luminescent signal is inversely proportional to the kinase activity. An inhibitor of the kinase will result in less ATP consumption and thus a higher luminescent signal.[8][13]

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Step cluster_2 Inhibitor Effect Kinase Kinase + Substrate + ATP Reaction Phosphorylated Substrate + ADP Kinase->Reaction ATP Consumption ATP_Remaining Remaining ATP Luminescence Light Signal ATP_Remaining->Luminescence Luciferase/Luciferin Inhibitor Cmpd-X (Inhibitor) Inhibitor->Kinase Blocks Reaction More_ATP More ATP Remaining Brighter_Signal Higher Luminescence

Caption: Principle of the luminescence-based kinase inhibition assay.

Protocol: Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

1. Materials and Reagents:

  • Kinase: Purified, active kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and BSA.

  • Cmpd-X: Stock solution in 100% DMSO.

  • Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine).

  • Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence.

  • Luminescence Detection Reagent: E.g., Kinase-Glo® Luminescent Kinase Assay kit (Promega).

  • Plate Reader: Capable of measuring luminescence.

2. Assay Optimization:

Before screening Cmpd-X, key assay parameters must be optimized to ensure a robust and sensitive assay window.[15][16][17]

  • Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50-80% ATP consumption within the linear range of the reaction.

  • ATP Concentration: The concentration of ATP should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.

  • Reaction Time: Establish a time point where the kinase reaction is still in the linear phase.

3. Experimental Procedure:

  • Compound Plating: Prepare a serial dilution of Cmpd-X in DMSO. Using a liquid handler, transfer a small volume (e.g., 100 nL) to the assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a high concentration of the known inhibitor.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add this mix to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow the compound to interact with the kinase.[14]

  • Reaction Initiation: Prepare an ATP solution in kinase buffer and add it to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.[8]

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.[9]

4. Data Analysis and Validation:

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of Cmpd-X that causes 50% inhibition of the kinase activity. This is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18][19][20] It is calculated using the signals from the positive and negative controls.

    Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Z'-factor ValueAssay Quality
    > 0.5Excellent[21][22]
    0 to 0.5Acceptable, but could be improved[19][21]
    < 0Not suitable for screening[20][21]

Part 2: Cell-Based Assay - Cytotoxicity/Cell Viability

Rationale and Principle:

Cell viability assays are fundamental in drug discovery to assess the general health of cells after treatment with a compound.[11][23][24] These assays measure various cellular parameters, such as metabolic activity, cell membrane integrity, or ATP content.[24][25] A reduction in cell viability can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

We will describe the MTT assay, a widely used colorimetric method. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to a purple formazan product.[11][25] The amount of formazan produced is directly proportional to the number of viable cells.[25]

MTT_Assay_Principle cluster_0 Cellular Reaction cluster_1 Detection Step cluster_2 Inhibitor Effect Viable_Cell Viable Cell MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Cytotoxic_Compound Cmpd-X Fewer_Cells Fewer Viable Cells Less_Formazan Less Formazan Produced Lower_Absorbance Lower Absorbance

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

1. Materials and Reagents:

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cmpd-X: Stock solution in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Assay Plates: Clear, flat-bottom 96-well cell culture plates.

  • MTT Reagent: 5 mg/mL solution in sterile PBS.

  • Solubilization Solution: E.g., DMSO or a solution of SDS in HCl.

  • Plate Reader: Capable of measuring absorbance at 570 nm.

2. Assay Optimization:

  • Cell Seeding Density: Determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase at the end of the incubation period.[23][26]

  • Incubation Time: A standard incubation time for drug treatment is 48 or 72 hours.[26]

  • MTT Incubation Time: Typically 2-4 hours is sufficient for formazan crystal formation.[25]

3. Experimental Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the optimized number of cells in 100 µL of medium per well into a 96-well plate. Incubate overnight to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Negative Control (100% Viability): Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[25]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis and Validation:

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is the concentration of Cmpd-X that causes a 50% reduction in cell viability. It is calculated similarly to the IC₅₀, by plotting percent viability against the log of the compound concentration.

  • Assay Quality: The Z'-factor can also be calculated for cell-based assays using the high (DMSO-treated cells) and low (positive control-treated cells) signals to ensure the assay is robust for screening.

Conclusion and Future Directions

The successful development and validation of these biochemical and cell-based assays will provide a solid foundation for the initial characterization of this compound. Positive "hits" from these primary screens will warrant further investigation, including:

  • Selectivity Profiling: Testing Cmpd-X against a panel of other kinases to determine its selectivity.

  • Mechanism of Action Studies: Further biochemical experiments to determine the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Secondary Cellular Assays: Investigating downstream cellular effects such as apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

By following these detailed protocols and adhering to rigorous validation standards, researchers can confidently and efficiently advance our understanding of this novel compound and its potential as a new therapeutic agent.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. Jove. [Link][23]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link][6]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link][24]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link][18]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link][7]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link][14]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link][27]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link][15]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link][21]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link][25]

  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link][16]

  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link][11]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link][12]

  • On HTS: Z-factor. Towards Data Science. [Link][19]

  • How to Design a Biochemical Assay Using GMP-Grade Reagents. Patsnap. [Link][28]

  • Z-Factor Calculator. PunnettSquare Tools. [Link][22]

  • Optimizing Assay Development. Biocompare. [Link][17]

  • Z-factor. Wikipedia. [Link][20]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link][29]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link][26]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Royal Society of Chemistry. [Link][1]

  • This compound. AbacipharmTech. [Link][30]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link][2]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link][31]

  • Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. PubMed. [Link][3]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health. [Link][32]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. [Link][33]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link][34]

  • [Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides]. PubMed. [Link][4]

  • Novel pyrido[2,3-b][8][24]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health. [Link][5]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this and related structures have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways controlling processes like cell growth, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3][4]

While extensive research exists for the broader class of pyrido[2,3-b]pyrazines, for instance as Fibroblast Growth Factor Receptor (FGFR) inhibitors[5][6] and agents with anticancer properties[7][8], specific public-domain data on the biological targets and cell-based applications of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is emerging. This application note provides a comprehensive guide for researchers to characterize the cellular effects of this and similar novel small molecules, leveraging established cell-based assay platforms. The protocols herein are designed to assess the compound's potential cytotoxic, anti-proliferative, and kinase-inhibitory activities, providing a robust framework for its preclinical evaluation.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Proliferation

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays are fundamental for identifying a therapeutic window and understanding the compound's general impact on cellular health.[9][10][11]

The Principle of MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product. The concentration of the formazan, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (living) cells.

Protocol 1: MTT Cytotoxicity and Proliferation Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound (MW: 177.16 g/mol )

  • Selected cancer cell line (e.g., A549, H1975, MCF-7)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Cell Line Cancer cell line relevant to the suspected target pathway.
Seeding Density Optimized to ensure cells are in the logarithmic growth phase.
Compound Conc. A wide range to capture the full dose-response curve.
Incubation Time Typically 48-72 hours to observe significant effects.
Controls Vehicle (DMSO), Untreated, and Positive Control (e.g., a known cytotoxic drug).

Part 2: Target-Oriented Assays - Investigating Kinase Inhibition

Given that many pyrido[2,3-b]pyrazine derivatives function as kinase inhibitors, a crucial next step is to assess the effect of this compound on specific kinase activities within a cellular context.[2][4] Cell-based kinase assays are more physiologically relevant than in vitro biochemical assays as they account for factors like cell permeability and interaction with other cellular components.[2][13]

Principle of In-Cell Western for Phosphorylation Status

An In-Cell Western (ICW) or cell-based ELISA provides a quantitative measure of protein phosphorylation, a direct indicator of kinase activity.[4] In this assay, cells are treated with the inhibitor, fixed, and then permeabilized. Two primary antibodies are used: one that recognizes the total amount of the target kinase and another that specifically recognizes the phosphorylated form of the kinase or its substrate. Fluorescently labeled secondary antibodies allow for the simultaneous detection and quantification of both total and phosphorylated protein levels.

Protocol 2: In-Cell Western for Kinase Phosphorylation

This protocol is designed to measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream target.

Materials:

  • This compound

  • Cell line expressing the target kinase (e.g., a cell line with an activating mutation in a specific kinase).

  • Growth factor or stimulant (if required to activate the kinase pathway).

  • Primary antibody against the phosphorylated target protein.

  • Primary antibody against the total target protein.

  • Infrared-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

  • Formaldehyde (for fixing).

  • Triton X-100 (for permeabilizing).

  • Blocking buffer (e.g., Odyssey® Blocking Buffer).

  • 96-well clear bottom, black-walled plates.

  • Infrared imaging system (e.g., LI-COR® Odyssey).

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a 96-well plate as described in Protocol 1.

    • Once confluent, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • If necessary, stimulate the kinase pathway by adding a growth factor (e.g., EGF for EGFR) for 15-30 minutes.

  • Fixing and Permeabilization:

    • Aspirate the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells 3 times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash 3 times with PBS.

    • Block the wells with blocking buffer for 1.5 hours at room temperature.

    • Incubate with a cocktail of the two primary antibodies (anti-phospho and anti-total protein) in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells 4 times with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of the two corresponding infrared-labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash 4 times with PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system.

Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody to account for any variations in cell number. The percentage of inhibition is calculated relative to the stimulated control without the compound.

Visualizing the Workflow

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_process Cell Processing cluster_probe Antibody Probing cluster_detect Detection & Analysis seed Seed Cells in 96-well Plate starve Serum Starve Cells (12-24h) seed->starve compound Add this compound starve->compound stimulate Stimulate with Growth Factor compound->stimulate fix Fix with Formaldehyde stimulate->fix perm Permeabilize with Triton X-100 fix->perm block Block Non-specific Sites perm->block primary_ab Incubate with Primary Antibodies (Anti-Phospho & Anti-Total) block->primary_ab secondary_ab Incubate with IR-labeled Secondary Antibodies primary_ab->secondary_ab image Scan Plate on Infrared Imager secondary_ab->image analyze Normalize Phospho to Total Signal Calculate % Inhibition image->analyze

Caption: Workflow for the In-Cell Western kinase inhibition assay.

Part 3: Mechanistic Insights - Signaling Pathway Analysis

Understanding how this compound impacts cellular signaling provides deeper mechanistic insight. If the compound inhibits a specific kinase, it is expected to modulate downstream signaling events.

Hypothetical Kinase Inhibition Pathway

Let's hypothesize that this compound targets a receptor tyrosine kinase (RTK). The following diagram illustrates the general signaling cascade and the point of inhibition.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates rtk->inhibition compound This compound compound->rtk Inhibits Autophosphorylation ras_raf RAS/RAF/MEK/ERK Pathway proliferation Cell Proliferation, Survival, Growth ras_raf->proliferation pi3k PI3K/AKT/mTOR Pathway pi3k->proliferation inhibition->ras_raf Phosphorylation Cascade inhibition->pi3k Phosphorylation Cascade

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of this compound using established cell-based assays. By systematically evaluating its effects on cell viability, proliferation, and specific kinase activities, researchers can build a comprehensive profile of the compound's biological function. Positive results from these assays would warrant further investigation, including broader kinase profiling, off-target effect analysis, and eventual progression into in vivo models to assess therapeutic efficacy and safety. The versatility of the protocols described allows for adaptation to various cell lines and kinase targets, making them a valuable resource for the preclinical development of novel small molecule inhibitors.

References

  • Cell Proliferation and Cytotoxicity Assays. PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Cell proliferation and cytotoxicity assays. SciSpace. Available at: [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. Available at: [Link]

  • Protein Kinase Assay. Creative BioMart. Available at: [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC - NIH. Available at: [Link]

  • This compound. ACE Biolabs.com. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate. Available at: [Link]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Novel pyrido[2,3-b][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Antibacterial Screening of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of the novel synthetic compound, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The pyrido[2,3-b]pyrazine scaffold has garnered significant interest due to the diverse biological activities of its derivatives, including potential antitumor, anti-inflammatory, and antibacterial properties.[1] This document outlines detailed, step-by-step protocols for preliminary antibacterial assessment using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[2] Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. The quinoxaline scaffold, a bioisostere of quinoline and naphthalene, has been extensively studied for its antibacterial properties.[2] Derivatives of quinoxaline have been shown to exert their antibacterial effects through various mechanisms, including the inhibition of DNA synthesis and the disruption of bacterial cell membrane integrity.[3][4][5]

The subject of this guide, this compound, belongs to the broader class of pyrido[2,3-b]pyrazines, which are structurally related to quinoxalines. Studies on various pyrido[2,3-b]pyrazine derivatives have demonstrated their potential as antibacterial agents.[1][6] For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of a methyl group and dione functionalities to the core structure may modulate its electronic and steric properties, potentially influencing its antibacterial efficacy and mechanism of action.

This document provides a robust framework for the initial evaluation of the antibacterial potential of this compound, laying the groundwork for further mechanistic studies and potential lead optimization.

Preliminary Antibacterial Screening: Agar Well Diffusion Method

This qualitative assay provides a rapid and efficient initial assessment of the antibacterial activity of the test compound. The principle lies in the diffusion of the compound from a well through a solid agar medium inoculated with a test bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.

Materials
  • Test Compound: this compound

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Growth Media: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB)

  • Positive Control: Gentamicin (10 µg/mL) or other appropriate broad-spectrum antibiotic

  • Negative Control: Dimethyl sulfoxide (DMSO) or the solvent used to dissolve the test compound

  • Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator, autoclave, laminar flow hood.

Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically transfer a single colony of the test bacterium from a fresh agar plate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the agar to cool to 45-50°C in a water bath.

    • Pour 20-25 mL of the molten MHA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation of MHA Plates:

    • Using a sterile cotton swab, evenly streak the surface of the MHA plates with the prepared bacterial inoculum. Rotate the plate by 60° between each streaking to ensure uniform coverage.

  • Agar Well Diffusion Assay:

    • Using a sterile 6 mm cork borer, create wells in the inoculated MHA plates.

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Pipette a defined volume (e.g., 100 µL) of the test compound solution into a well.

    • In separate wells on the same plate, add 100 µL of the positive control (Gentamicin) and the negative control (DMSO).

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The experiment should be performed in triplicate, and the average zone of inhibition should be calculated.

    • A clear zone of inhibition around the well containing the test compound indicates antibacterial activity. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Expected Outcomes and Data Presentation

The results of the agar well diffusion assay should be summarized in a table for easy comparison.

Bacterial Strain Test Compound (1 mg/mL) Zone of Inhibition (mm)Positive Control (Gentamicin 10 µg/mL) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus (ATCC 25923)Report Mean ± SDReport Mean ± SDNo Zone
B. subtilis (ATCC 6633)Report Mean ± SDReport Mean ± SDNo Zone
E. coli (ATCC 25922)Report Mean ± SDReport Mean ± SDNo Zone
P. aeruginosa (ATCC 27853)Report Mean ± SDReport Mean ± SDNo Zone

Quantitative Antibacterial Activity: Determination of MIC and MBC

Following a positive result in the preliminary screening, a quantitative assessment is crucial to determine the potency of the compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

  • Test Compound: this compound

  • Bacterial Strains: As used in the agar well diffusion assay.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive Control: Appropriate antibiotic with a known MIC for the test strains.

  • Negative Control: DMSO

  • Equipment: Sterile 96-well microtiter plates, multichannel micropipettes, incubator, microplate reader (optional).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in section 2.2.1 and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation for MIC and MBC

The results should be presented in a clear and concise table.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus (ATCC 25923)ValueValueCalculateBacteriostatic/Bactericidal
B. subtilis (ATCC 6633)ValueValueCalculateBacteriostatic/Bactericidal
E. coli (ATCC 25922)ValueValueCalculateBacteriostatic/Bactericidal
P. aeruginosa (ATCC 27853)ValueValueCalculateBacteriostatic/Bactericidal

Interpretation of MBC/MIC Ratio:

  • If MBC/MIC ≤ 4, the compound is considered bactericidal .

  • If MBC/MIC > 4, the compound is considered bacteriostatic .

Experimental Workflow and Logic

The screening process follows a logical progression from a qualitative assessment to a quantitative evaluation. This hierarchical approach is both time and resource-efficient.

Antibacterial_Screening_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Further Investigation A Compound Synthesis & Characterization (this compound) C Selection of Gram-positive & Gram-negative Bacteria A->C B Agar Well Diffusion Assay (Qualitative Assessment) D Broth Microdilution for MIC (Quantitative Potency) B->D If Zone of Inhibition > 6 mm C->B E Determination of MBC (Bacteriostatic vs. Bactericidal) D->E F Data Analysis & Interpretation E->F G Mechanism of Action Studies (e.g., DNA interaction, membrane integrity) F->G If promising MIC/MBC H Structure-Activity Relationship (SAR) Studies F->H

Caption: Workflow for antibacterial screening.

Potential Mechanisms of Action and Future Directions

Based on the literature for related quinoxaline and pyrido[2,3-b]pyrazine derivatives, potential antibacterial mechanisms for this compound could involve:

  • Inhibition of DNA Synthesis: Quinoxaline derivatives have been reported to act as DNA intercalators or inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication.[5]

  • Disruption of Cell Membrane Integrity: Some novel quinoxaline derivatives have been shown to rapidly impair the integrity of bacterial cell membranes, leading to cell death.[4]

  • Generation of Reactive Oxygen Species (ROS): Quinoxaline 1,4-di-N-oxides are known to produce reactive oxygen species that can cause oxidative damage to bacterial cells.[3]

Future studies should aim to elucidate the specific mechanism of action of this compound. This could involve assays to assess DNA binding, cell membrane permeabilization, and the induction of oxidative stress. Furthermore, exploring structure-activity relationships (SAR) by synthesizing and screening analogs of this compound could lead to the identification of more potent antibacterial agents.

Potential_Mechanisms cluster_Mechanisms Potential Antibacterial Mechanisms Compound This compound DNA DNA Synthesis Inhibition Intercalation Gyrase Inhibition Compound->DNA Membrane Cell Membrane Disruption Increased Permeability Compound->Membrane ROS Reactive Oxygen Species (ROS) Generation Oxidative Stress Compound->ROS Bacterial_Death Bacterial Cell Death DNA->Bacterial_Death Membrane->Bacterial_Death ROS->Bacterial_Death

Caption: Potential mechanisms of antibacterial action.

References

  • Chen, X., et al. (2018). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 9, 289. Available at: [Link]

  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(14), 14943–14966. Available at: [Link]

  • Zheng, C., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1189531. Available at: [Link]

  • Morens, D. M., et al. (2015). Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences, 1354, 33-51. Available at: [Link]

  • Ray, P. S., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4967–4970. Available at: [Link]

  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(14), 14943–14966. Available at: [Link]

  • Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-385. Available at: [Link]

  • Wang, S., et al. (2020). Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Molecules, 25(18), 4258. Available at: [Link]

  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(6), 2535–2549. Available at: [Link]

  • Kumar, A., et al. (2023). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 257, 115512. Available at: [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). Available at: [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32961-32976. Available at: [Link]

  • Ouyang, G., et al. (2007). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao, 42(1), 58-63. Available at: [Link]

  • Foks, H., et al. (1995). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 52(4), 303-309. Available at: [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). Available at: [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). Available at: [Link]

  • AbacipharmTech. (n.d.). 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H). Retrieved from [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32961-32976. Available at: [Link]

  • Ibrahim, M. A., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][3][7][8]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1283. Available at: [Link]

  • PubChem. (n.d.). 1H,2H,3H,4H-pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct experimental data on the anticancer activity of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is not extensively available in publicly accessible literature. Therefore, this document provides a comprehensive guide based on the broader class of pyrido[2,3-b]pyrazine and its related aza-analogs. The protocols and insights herein are synthesized from established research on similar heterocyclic scaffolds and are intended to serve as a foundational framework for investigating novel compounds like this compound.

Introduction: The Therapeutic Promise of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines and pteridines allows for potential interactions with a wide array of biological targets, including kinases, which are often dysregulated in cancer. The fusion of a pyridine and a pyrazine ring creates a unique electronic and steric environment, making it a versatile template for the design of targeted therapeutic agents.

Recent research has highlighted the potential of various derivatives of pyridopyrazine and related fused heterocyclic systems as potent anticancer agents. These compounds have demonstrated activity against a range of cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways crucial for tumor growth and survival. For instance, certain derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine system have shown activity against experimental neoplasms in mice, with a proposed mechanism involving mitotic arrest[1]. This application note will provide a detailed overview of the current understanding of this class of compounds and furnish a robust set of protocols for their preclinical evaluation.

Known Anticancer Activity of Related Heterocyclic Scaffolds

While data on this compound is scarce, studies on analogous structures provide compelling evidence for the anticancer potential of this chemical family. The following table summarizes the in vitro activity of various pyridopyrazine-related derivatives against several human cancer cell lines.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50 Values (µM)Reference
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
Pyridopyrazolo-triazine derivative (5a)MCF-7 (Breast Adenocarcinoma)3.89[3]
Pyridopyrazolo-triazine derivative (6a)HCT-116 (Colorectal Carcinoma)12.58[3]
MCF-7 (Breast Adenocarcinoma)11.71[3]
Pyrido[2,3-b][4][5]oxazine derivative (7f)HCC827 (NSCLC, EGFR del 19)0.09[6]
H1975 (NSCLC, L858R/T790M)0.89[6]
A549 (NSCLC, WT-EGFR)1.10[6]
Tetrahydropyrido[2,3-b]pyrazine derivativeALK-driven cancer cell line~0.150[7]

This table is a representative summary. Researchers should consult the primary literature for detailed experimental conditions.

Postulated Mechanisms of Action & Signaling Pathways

The anticancer activity of pyridopyrazine derivatives is often attributed to their ability to function as ATP-competitive inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Key Potential Targets:

  • Anaplastic Lymphoma Kinase (ALK): A series of tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective inhibitors of ALK, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma[7].

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-b][4][5]oxazine-based compounds, which share a similar heterocyclic core, have been rationally designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs), showing potent activity against mutations that confer resistance to other therapies[6].

  • Other Kinases: The broader class of aza-heterocycles is known to interact with a variety of other kinases, suggesting that novel pyridopyrazine derivatives could have diverse molecular targets.

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical pyridopyrazine derivative targeting a receptor tyrosine kinase (RTK) pathway, such as ALK or EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) ADP ADP RTK->ADP P1 Substrate Phosphorylation RTK->P1 Activates Compound 1-Methylpyrido[2,3-b]pyrazine -2,3(1H,4H)-dione (Hypothetical Inhibitor) Compound->RTK Binds to ATP pocket ATP ATP ATP->RTK P2 Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) P1->P2 P3 Gene Transcription P2->P3 P4 Cell Proliferation, Survival, Angiogenesis P3->P4

Caption: Hypothetical signaling pathway inhibited by a pyridopyrazine derivative.

Experimental Protocols

The following protocols provide a standardized workflow for the initial in vitro evaluation of a novel pyridopyrazine compound.

General Workflow for In Vitro Anticancer Screening

This diagram outlines the logical flow from initial compound handling to primary and secondary assays.

workflow A Compound Solubilization (e.g., in DMSO) & Stock Preparation C Primary Screening: Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) A->C B Selection of Cancer Cell Line Panel B->C D Data Analysis: IC50 Determination C->D E Secondary Mechanistic Assays (for active compounds) D->E IC50 < Threshold F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Target-Based Assay (e.g., Kinase Inhibition) E->H

Caption: Experimental workflow for evaluating novel anticancer compounds.

Protocol: Cell Viability Assessment using MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with the test compound.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell cycle phases based on DNA content (2N for G1, 4N for G2/M, and intermediate for S phase).

Materials:

  • Test compound

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Generate a histogram of DNA content (fluorescence intensity) versus cell count.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold and its analogs represent a promising area for the development of novel anticancer therapeutics, particularly as kinase inhibitors. The protocols outlined in this document provide a foundational framework for the systematic evaluation of new derivatives like this compound. Positive results from these in vitro assays would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and comprehensive pharmacokinetic and toxicological profiling.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 3689-3696.
  • Elmorsy, M. R., Abdel-Latif, E., Gaffer, H. E., Mahmoud, S. E., & Fadda, A. A. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2639. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Current Organic Synthesis, 14(6), 806-825.
  • Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
  • Temple, C., Jr, Rose, J. D., & Montgomery, J. A. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(2), 161-166. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Organic Chemistry, 26(14), 1349-1382.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2136. [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 143-157. [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(45), 31693-31707. [Link]

  • El-Damasy, A. K., & Ebiya, R. A. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, e202501173.
  • Zhang, H., et al. (2021).
  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • AbacipharmTech. This compound. [Link]

  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4359. [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
  • Johnson, T. W., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3602-3607. [Link]

Sources

Application Notes and Protocols: Investigating 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyrido[2,3-b]pyrazine Scaffolds in Enzyme Inhibition

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this structure have demonstrated a wide array of biological activities, including antibacterial, antifungal, antioxidant, and antiurease properties.[1][2] This diverse bioactivity profile suggests that the pyrido[2,3-b]pyrazine scaffold can be a valuable starting point for the development of novel therapeutic agents. Small molecule kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology, with over 70 approved by the US Food and Drug Administration (FDA) as of September 2023.[3] The structural characteristics of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione make it a candidate for investigation as a potential modulator of enzyme activity, particularly within the vast and therapeutically relevant kinase family.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of various malignancies.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a potential kinase inhibitor. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial biochemical characterization to cell-based validation.

Part 1: Initial Compound Handling and Characterization

Prior to biological evaluation, it is crucial to ensure the purity and stability of the test compound, this compound.

Compound Information:

Parameter Value
IUPAC Name This compound
CAS Number 67074-71-9
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol

Protocol 1.1: Stock Solution Preparation and Storage

  • Purity Assessment: Verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.

  • Solubility Testing: Determine the solubility of the compound in various solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Part 2: In Vitro Biochemical Assays for Kinase Inhibition

The first step in characterizing a potential enzyme inhibitor is to perform direct biochemical assays to determine its inhibitory activity against a purified enzyme.[6][7] Given the broad potential of the scaffold, initial screening against a panel of kinases is recommended to identify potential targets.

Workflow for In Vitro Kinase Inhibition Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and IC50 Determination A Prepare this compound (High Concentration, e.g., 10 µM) C High-Throughput Screening (HTS) (e.g., ADP-Glo™, Z'-LYTE™) A->C B Select Kinase Panel (e.g., representative kinases from different families) B->C D Identify 'Hits' (Kinases with >50% inhibition) C->D E Prepare Serial Dilutions of Compound D->E Progress 'Hits' F Perform Kinase Assay with 'Hit' Kinases E->F G Generate Dose-Response Curve F->G H Calculate IC50 Value G->H A Select Cell Line Expressing Target Kinase B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B Initial Assessment C Target Engagement Assay (e.g., NanoBRET™, Cellular Thermal Shift Assay) B->C Confirm Non-Toxic Concentrations D Phospho-Substrate Western Blot (Measures downstream signaling) C->D Validate Target Interaction E Phenotypic Assay (e.g., Cell Proliferation, Migration) D->E Functional Consequence

Caption: Strategy for cell-based validation of a kinase inhibitor.

Protocol 3.1: Cell Viability/Cytotoxicity Assay

This protocol determines the concentration at which the compound becomes toxic to the cells, which is essential for interpreting the results of subsequent assays.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a commercially available cell viability assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay from Promega) according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Protocol 3.2: Western Blot Analysis of Target Phosphorylation

This assay directly measures the ability of the compound to inhibit the phosphorylation of a known substrate of the target kinase within the cell. [8]

  • Cell Treatment: Treat cells with various concentrations of the compound for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase's substrate and the total form of the substrate (as a loading control).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in substrate phosphorylation.

Part 4: Mechanism of Action Studies

For promising lead compounds, understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can provide valuable information for further optimization. [9] Protocol 4.1: Kinase Inhibition Mechanism of Action (MOA) Studies

This protocol involves performing the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP).

  • Assay Setup: Set up a matrix of reactions in a multi-well plate with varying concentrations of this compound and ATP.

  • Data Collection: Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

  • Data Analysis: Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) to visualize the mechanism of inhibition. The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. The pyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel enzyme inhibitors. [1][10]Further studies, including selectivity profiling against a broad panel of kinases, in vivo efficacy studies in animal models, and structural biology studies to elucidate the binding mode, will be essential to fully realize the therapeutic potential of this compound and its derivatives.

References

  • Bantscheff, M., & Drewes, G. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190.
  • Yaqoob, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Industrial Crops and Products.
  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism.
  • Yaqoob, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Kandri Rodi, Y., et al. (2012). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Lynch, J. J., & Kalgutkar, A. S. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Amphora. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles.
  • Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • Amsbio. Enzyme Activity Assays.
  • BellBrook Labs. (2025).
  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • Reaction Biology. (2022).

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Application Note: High-Throughput Screening for Novel Viral Polymerase Inhibitors using 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction

The emergence of drug-resistant viral strains necessitates the continuous discovery of novel antiviral agents with unique mechanisms of action. Viral DNA polymerases are a well-validated target for antiviral therapy, as they are essential for the replication of viral genomes.[1] The pyrido[2,3-b]pyrazine scaffold has been identified in compounds exhibiting a range of biological activities, including antiviral properties. This application note details a robust, high-throughput screening (HTS) campaign designed to identify inhibitors of a prototypical viral DNA polymerase using 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione from a larger compound library.

This guide provides a comprehensive framework for a fluorescence polarization (FP)-based assay, a homogenous and sensitive method well-suited for HTS.[2] The principle of this assay relies on the change in the apparent molecular weight of a fluorescently labeled DNA probe upon binding by the viral polymerase. Small molecule inhibitors that disrupt this interaction will result in a measurable change in the polarization of the emitted light, allowing for the rapid identification of potential lead compounds.[3]

Assay Principle: Fluorescence Polarization

The FP-based polymerase binding assay is predicated on the observation that a small, fluorescently labeled DNA primer/template duplex (tracer) tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger viral polymerase enzyme, the rotational motion of the tracer is significantly slowed, leading to an increase in the fluorescence polarization signal.[2] Inhibitors of the polymerase-DNA interaction will compete with the enzyme for binding to the DNA or induce a conformational change in the enzyme that prevents DNA binding, thus leading to a decrease in the FP signal. This inverse relationship between inhibitor activity and FP signal provides a clear and robust readout for a high-throughput screen.

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising candidates for further development.[4] The workflow for this application involves a primary screen to identify initial "hits," followed by confirmatory and secondary assays to eliminate false positives and characterize the potency and mechanism of action of the confirmed inhibitors.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Assays & Characterization Primary_Screen Primary HTS @ 10 µM (Single Concentration) Hit_Identification Hit Identification (>3σ from control) Primary_Screen->Hit_Identification Data Analysis Confirmatory_Screen Confirmatory Screen (Fresh Compound) Hit_Identification->Confirmatory_Screen False_Positive_Removal Removal of False Positives Confirmatory_Screen->False_Positive_Removal Validation Dose_Response Dose-Response Curve (IC50 Determination) False_Positive_Removal->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Enzyme Activity) Dose_Response->Orthogonal_Assay Potency Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assay->Mechanism_of_Action Confirmation Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Figure 1: A generalized workflow for a high-throughput screening campaign.

Materials and Reagents

ReagentSupplierRecommended Concentration/Stock
Viral DNA Polymerase (e.g., HSV-1)In-house/Commercial10 µM stock in storage buffer
Fluorescently Labeled DNA PrimerCommercial10 µM stock in TE buffer
DNA TemplateCommercial10 µM stock in TE buffer
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)In-house/Commercial1X working solution
This compoundCompound Library10 mM stock in DMSO
Positive Control (e.g., known inhibitor)Commercial1 mM stock in DMSO
DMSOSigma-AldrichACS grade
384-well, low-volume, black platesGreiner Bio-One

Experimental Protocols

Part 1: Assay Development and Optimization

Prior to initiating the HTS, it is crucial to optimize the assay parameters to ensure a robust and sensitive screen.

1.1. Determination of Optimal Tracer Concentration:

  • Prepare a serial dilution of the fluorescently labeled DNA primer/template duplex.

  • Measure the fluorescence intensity at each concentration to determine the optimal concentration that provides a strong signal with low background.

1.2. Enzyme Titration:

  • Using the optimal tracer concentration, perform a serial dilution of the viral DNA polymerase.

  • Incubate the enzyme with the tracer and measure the FP signal.

  • The optimal enzyme concentration should yield a significant shift in polarization upon binding to the tracer, typically at 80% of the maximum signal (EC80).

1.3. Z'-Factor Determination:

  • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5]

  • Prepare a plate with multiple wells of positive control (enzyme + tracer) and negative control (tracer only).

  • Calculate the Z'-factor using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Part 2: Primary High-Throughput Screen

2.1. Compound Plating:

  • Using an automated liquid handler, dispense 100 nL of the this compound stock solution (from a 10 mM library) into the assay wells of a 384-well plate for a final concentration of 10 µM.

  • Include wells with a known inhibitor as a positive control and DMSO as a negative control.

2.2. Reagent Addition:

  • Add 5 µL of the viral DNA polymerase (at 2X the final optimized concentration) to all wells.

  • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Add 5 µL of the fluorescently labeled DNA tracer (at 2X the final optimized concentration) to all wells.

2.3. Incubation and Detection:

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

Part 3: Hit Confirmation and Dose-Response Analysis

3.1. Hit Selection:

  • Analyze the data from the primary screen. "Hits" are typically defined as compounds that produce a signal that is three standard deviations below the mean of the negative control (DMSO) wells.

3.2. Confirmatory Screen:

  • Re-test the identified hits from a fresh stock of the compound to eliminate false positives due to compound aggregation or other artifacts.

3.3. Dose-Response Curve (IC50 Determination):

  • For confirmed hits, perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution) and repeat the FP assay.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Analysis and Interpretation

The primary data from the FP reader will be in millipolarization (mP) units. The percent inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

Where:

  • mP_sample is the mP value of the test compound.

  • mP_positive_control is the average mP value of the positive control (known inhibitor).

  • mP_negative_control is the average mP value of the negative control (DMSO).

Data_Analysis Raw_Data Raw mP Data from Plate Reader Normalization Normalization to Controls (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Selection (Statistical Cutoff) Normalization->Hit_Selection Dose_Response_Curve Dose-Response Curve Fitting Hit_Selection->Dose_Response_Curve IC50_Value IC50 Determination Dose_Response_Curve->IC50_Value

Figure 2: A simplified data analysis workflow for the HTS campaign.

Self-Validating Systems and Troubleshooting

A well-designed HTS protocol incorporates self-validating measures to ensure data quality.

Potential IssuePossible CauseTroubleshooting Steps
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations- High variability in dispensing- Re-optimize enzyme and tracer concentrations.- Check and calibrate liquid handlers.
High False-Positive Rate - Compound autofluorescence- Compound aggregation- Perform a counterscreen without the enzyme to identify fluorescent compounds.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
High False-Negative Rate - Low compound potency- Compound instability- Consider screening at a higher concentration (if solubility permits).- Assess compound stability in the assay buffer.
Inconsistent Dose-Response - Compound insolubility at higher concentrations- Visually inspect wells for precipitation.- Determine the kinetic solubility of the compound.

Conclusion

This application note provides a comprehensive and detailed protocol for a high-throughput screening campaign to identify inhibitors of viral DNA polymerase using this compound as a representative test compound. The fluorescence polarization-based assay offers a robust, sensitive, and homogenous format suitable for the rapid screening of large compound libraries.[2] By following the outlined procedures for assay development, primary screening, and hit validation, researchers can efficiently identify and characterize novel lead compounds for the development of next-generation antiviral therapeutics.

References

  • A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity. National Institutes of Health. [Link]

  • High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors. PubMed. [Link]

  • Simple and Rapid High-Throughput Assay to Identify HSV-1 ICP0 Transactivation Inhibitors. ScienceDirect. [Link]

  • Simple and rapid high-throughput assay to identify HSV-1 ICP0 transactivation inhibitors. PubMed. [Link]

  • RNA synthesis assay by fluorescence polarization. BMG LABTECH. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Overview of high-throughput screening. PubMed. [Link]

  • High throughput screening – Knowledge and References. Taylor & Francis Online. [Link]

  • A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. Frontiers in Microbiology. [Link]

  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. MDPI. [Link]

  • Fluorescence Polarization Assay for Infection Diagnostics: A Review. National Institutes of Health. [Link]

  • Novel Viral DNA Polymerases From Metagenomes Suggest Genomic Sources of Strand-Displacing Biochemical Phenotypes. Frontiers in Microbiology. [Link]

  • A Fluorescence-based High Throughput-Screening assay for the SARS-CoV RNA synthesis complex. bioRxiv. [Link]

  • Open projects - INTERACT. University of Copenhagen. [Link]

  • High Throughput Screening for SARS-CoV-2 Helicase Inhibitors. National Institutes of Health. [Link]

  • High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication. MDPI. [Link]

  • A fluorescence polarization assay using an engineered human respiratory syncytial virus F protein as a direct screening platform. Stanford University. [Link]

  • Assays to Measure the Activity of Influenza Virus Polymerase. Princeton University. [Link]

  • Assays to Measure the Activity of Influenza Virus Polymerase. Springer Nature. [Link]

  • Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. National Institutes of Health. [Link]

  • Viral Polymerases. National Institutes of Health. [Link]

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Application Notes and Protocols for the Use of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Privileged Core in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its rigid, planar structure, rich in nitrogen atoms, serves as an excellent framework for presenting diverse pharmacophoric elements to biological targets. This unique architecture has led to the development of derivatives with a wide spectrum of biological activities, including potent antiviral, antibacterial, and anticancer properties.[1][2][3] The fusion of a pyridine and a pyrazine ring creates a unique electronic and steric environment, enabling interactions with various enzymes and receptors.

This application note focuses on a specific derivative, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , as a representative of the N-alkylated dione subclass. While extensive research has been conducted on the broader pyridopyrazine family, this guide will provide specific, actionable protocols for researchers investigating the potential of this and related compounds. We will delve into its synthesis, potential mechanisms of action, and detailed methodologies for its evaluation in key therapeutic areas, particularly as an antibacterial and a kinase inhibitor. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further investigation.

Scientific Foundation and Potential Applications

The biological activity of pyrido[2,3-b]pyrazine derivatives is diverse and highly dependent on the substitution pattern around the core. This chemical tractability allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Antibacterial Activity: N-alkylated derivatives of pyrido[2,3-b]pyrazine-2,3-dione have shown promise as antibacterial agents.[1] Computational docking studies suggest that these compounds may interact with bacterial DNA gyrase, an essential enzyme for bacterial replication, making them attractive candidates for the development of new antibiotics.[1]

  • Antiviral Properties: The pyrido[2,3-b]pyrazine scaffold is the basis for a novel series of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[2] These compounds have demonstrated potent antiviral activity against multiple herpesviruses, including HSV-1, HSV-2, and EBV, with a favorable cardiac safety profile (reduced hERG inhibition).[2]

  • Oncology and Kinase Inhibition: Many heterocyclic compounds, including pyrazine derivatives, are potent kinase inhibitors.[4] Pyrido[2,3-b]pyrazines have been investigated as inhibitors of key signaling kinases in cancer, such as Epidermal Growth Factor Receptor (EGFR). Notably, certain derivatives have shown efficacy in both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[3][5] This suggests a potential mechanism to overcome acquired resistance to existing therapies. Furthermore, a related scaffold, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, has been identified as a highly selective inhibitor of MKK4, a kinase implicated in liver diseases.[6]

  • Ion Channel Modulation: The versatility of the scaffold extends to ion channels. Derivatives have been developed as potent and orally bioavailable antagonists of the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1), a key target for the treatment of pain.[7]

The following sections provide detailed protocols for the synthesis and evaluation of this compound and its analogs in antibacterial and kinase inhibition assays.

Synthesis of N-Alkylated Pyrido[2,3-b]pyrazine-2,3-diones

The synthesis of N-alkylated pyrido[2,3-b]pyrazine-2,3-diones can be achieved through a multi-step process, starting from a substituted 2,3-diaminopyridine. A general synthetic route is outlined below, based on established methodologies for similar compounds.[1]

A Substituted 2,3-Diaminopyridine B Pyrido[2,3-b]pyrazine-2,3-dione A->B Oxalyl chloride or Diethyl oxalate C This compound B->C Methylating agent (e.g., CH3I) Base (e.g., K2CO3) Phase-transfer catalyst (optional)

Caption: General synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2,3-diaminopyridine.

Step 1: Synthesis of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

  • To a stirred solution of 2,3-diaminopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or THF), add oxalyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Wash the solid with cold solvent and dry under vacuum to yield the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core.

Step 2: N-Methylation

  • Suspend the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add the methylating agent, methyl iodide (CH₃I, 1.2 equivalents), to the suspension. For improved efficiency, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added.[1]

  • Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50°C) for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using NMR, mass spectrometry, and melting point analysis.[1]

Application Protocol: Antibacterial Activity Screening

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various bacterial strains using the broth microdilution method.[8][9] This is a fundamental assay to quantify the antibacterial potency of a new chemical entity.[8]

A Prepare stock solution of This compound in DMSO B Perform serial two-fold dilutions in a 96-well plate containing nutrient broth A->B C Inoculate each well with a standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection (lowest concentration with no visible growth) D->E F Optional: Determine MBC by plating from clear wells E->F Confirmation

Caption: Workflow for MIC and MBC determination.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • DMSO (Dimethyl sulfoxide)

  • Standard antibiotic for positive control (e.g., Gentamicin)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in nutrient broth overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Serial Dilution:

    • Add 100 µL of sterile nutrient broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound Experimental ValueExperimental ValueExperimental Value
Gentamicin (Control)Known ValueKnown ValueKnown Value

Application Protocol: In Vitro Kinase Inhibition Assay

Given the prevalence of the pyrido[2,3-b]pyrazine scaffold in kinase inhibitors, evaluating the compound's activity against a panel of kinases is a logical step. This protocol provides a general method for determining the IC₅₀ value of an inhibitor.[10][11]

A Prepare serial dilutions of This compound B Add kinase, substrate, and inhibitor to a microplate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure remaining ATP (luminescence) D->E F Calculate % inhibition and determine IC50 value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in the solution after a kinase reaction. A lower kinase activity (due to inhibition) results in more ATP remaining and a higher luminescence signal.[12]

Materials:

  • This compound

  • Target kinase (e.g., EGFR, MKK4)

  • Specific substrate peptide for the kinase

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo® from Promega)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In a white microplate, add the kinase and its specific substrate peptide to the assay buffer.

    • Add the diluted test compound to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the luminescent assay reagent according to the manufacturer's instructions. This reagent simultaneously depletes the remaining ATP and generates a light signal from the luciferase-luciferin reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Kinase TargetIC₅₀ (nM) for this compound
EGFR (wild-type)Experimental Value
EGFR (T790M mutant)Experimental Value
MKK4Experimental Value
Other KinaseExperimental Value

Conclusion and Future Directions

The this compound represents a promising starting point for drug discovery campaigns. The protocols outlined in this application note provide a robust framework for its synthesis and initial biological characterization. Based on the broader activities of the pyridopyrazine scaffold, further investigations could include:

  • Antiviral Screening: Utilizing plaque reduction or cytopathic effect assays to evaluate efficacy against herpesviruses like HCMV and HSV.[2]

  • Cell-Based Assays: Assessing the compound's effect on cancer cell proliferation using cell lines with specific genetic backgrounds (e.g., EGFR mutations).[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at various positions of the pyridopyrazine ring to optimize potency and selectivity for a chosen target.

By leveraging the methodologies presented here, researchers can effectively explore the therapeutic potential of this versatile heterocyclic compound and its derivatives.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]

  • National Institutes of Health. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. [Link]

  • ResearchGate. (2023). Heterocycle Compounds with Antimicrobial Activity. [Link]

  • National Institutes of Health. (n.d.). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8][10][13] thiadiazine derivatives. [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]

  • PubMed. (1982). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. [Link]

  • ResearchGate. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • ResearchGate. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][8][10]triazine derivatives. [Link]

  • PubMed. (1975). Antiviral activity of a pyrazino-pyrazine derivative. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Pharmatutor. (2010). Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][8][10]triazines. [Link]

  • National Institutes of Health. (n.d.). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • PubMed. (1980). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • PubMed. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. [Link]

  • ResearchGate. (2008). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. [Link]

  • ResearchGate. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. [Link]

  • National Institutes of Health. (n.d.). Novel pyrido[2,3-b][8][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • National Institutes of Health. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities. Derivatives of this structure have shown promise as antibacterial, anticancer, and anti-inflammatory agents, as well as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor.[1] The inherent bioactivity of this scaffold makes it a compelling starting point for the development of novel therapeutics.

This application note provides a detailed guide for the strategic derivatization of a specific analog, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, to explore and enhance its therapeutic potential. We will focus on derivatization strategies at the N-4 position and the C-7 position of the pyridone ring, as modifications at these sites have been shown to significantly impact biological activity in related systems. The protocols outlined below will guide researchers through the synthesis of a diverse library of derivatives and their subsequent evaluation for anticancer and antibacterial properties.

Strategic Derivatization Workflow

The proposed workflow for the derivatization of this compound is designed to generate a library of compounds with diverse functionalities. This will enable a comprehensive exploration of the structure-activity relationship (SAR) and the identification of lead compounds with improved potency and selectivity.

workflow start This compound halogenation Halogenation (C-7 position) start->halogenation Introduction of reactive handle n_alkylation N-4 Alkylation/Arylation start->n_alkylation N-H functionalization suzuki Suzuki-Miyaura Coupling halogenation->suzuki Aryl/heteroaryl introduction buchwald Buchwald-Hartwig Amination halogenation->buchwald Amine introduction bio_eval Biological Evaluation (Anticancer & Antibacterial) n_alkylation->bio_eval suzuki->bio_eval buchwald->bio_eval sar SAR Analysis bio_eval->sar

Caption: Strategic workflow for derivatization and evaluation.

Part 1: Chemical Derivatization Protocols

Halogenation of the Pyrido[2,3-b]pyrazine Core

Protocol 1: Bromination at the C-7 Position

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of acetic acid and chloroform.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq.) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (or a temperature between 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.

Expected Outcome: 7-Bromo-1-methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

N-4 Alkylation and Arylation

Rationale: The secondary amine at the N-4 position of the pyrazine ring is a prime site for derivatization. Alkylation or arylation at this position can significantly influence the compound's solubility, lipophilicity, and interaction with biological targets. The following protocol is adapted from the N-alkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and is expected to proceed selectively at the N-4 position due to the existing methyl group at N-1.[3]

Protocol 2: N-4 Alkylation

  • Reaction Setup: To a solution of this compound or its 7-bromo derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions

Rationale: With the 7-halo-1-methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in hand, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can be employed to introduce a vast array of substituents at the C-7 position. These reactions are powerful tools for generating structural diversity.

Protocol 3: Suzuki-Miyaura Coupling

This protocol is adapted from procedures used for other halo-pyridopyrimidines and is expected to be effective for the 7-bromo derivative.[4][5][6][7]

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine 7-bromo-1-methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 100-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general guideline for the amination of the 7-bromo derivative.[8][9][10][11][12]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 7-bromo-1-methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Isolation: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Part 2: Biological Evaluation Protocols

The synthesized derivatives should be screened for their biological activity. Based on the known activities of the pyrido[2,3-b]pyrazine scaffold, we propose screening for both anticancer and antibacterial effects.

In Vitro Anticancer Activity: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Assay

Rationale: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][16][17]

Protocol 6: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) of the test strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The results of the biological assays should be tabulated to facilitate comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of Derivatized 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-diones

Compound IDR¹ (N-4)R² (C-7)Cancer Cell Line 1 IC₅₀ (µM)Cancer Cell Line 2 IC₅₀ (µM)
Parent HH>100>100
1a BenzylH50.265.8
2a HPhenyl25.630.1
3a BenzylPhenyl5.38.9
...............

Table 2: In Vitro Antibacterial Activity of Derivatized 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-diones

Compound IDR¹ (N-4)R² (C-7)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent HH>128>128
1b EthylH64128
2b H4-fluorophenyl3264
3b Ethyl4-fluorophenyl816
...............

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the data from the synthesized library will provide valuable insights into the SAR.

sar core This compound Core n4 N-4 Position core->n4 Derivatization c7 C-7 Position core->c7 Derivatization activity Biological Activity (Anticancer/Antibacterial) n4->activity Modulates Potency & Lipophilicity c7->activity Modulates Target Interaction & Selectivity

Caption: Key derivatization points for SAR analysis.

By comparing the activities of compounds with different substituents at the N-4 and C-7 positions, researchers can deduce the electronic and steric requirements for optimal biological activity. For instance, the introduction of lipophilic groups at N-4 may enhance cell permeability, while the addition of hydrogen bond donors or acceptors at C-7 could improve target binding. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for the derivatization of this compound and the evaluation of its derivatives for enhanced biological activity. By systematically exploring the chemical space around this promising scaffold, researchers can unlock its full therapeutic potential and contribute to the development of novel drug candidates.

References

  • Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. J Med Chem. 2004 Nov 4;47(23):5783-90. doi: 10.1021/jm049737f. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. JAC-Antimicrobial Resistance. 2023; 5(3): dlad064. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • MTT Cell Assay Protocol. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. 2018 Nov; 23(11): 2943. [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry. 2025 Sep; 18:100373. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2017; 13: 1826–1832. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem. 2002, 67, 18, 6236–6245. [Link]

  • 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound belonging to the pyridopyrazine class. The precise and accurate quantification of this molecule is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, specific, and validated in accordance with international guidelines to ensure data integrity and reliability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 67074-71-9[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Likely a solid at room temperatureGeneral knowledge of similar heterocyclic compounds
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely pH-dependent.General knowledge of similar heterocyclic compounds

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column followed by detection using a UV-Vis spectrophotometer.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: C18 columns are widely used for their ability to retain and separate a broad range of moderately polar to nonpolar compounds, making them a suitable starting point for a molecule with the predicted properties of this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC, offering a good balance of elution strength and compatibility with UV detection. The addition of a small amount of formic acid helps to control the ionization of the analyte and improve peak shape.

  • UV Detection: The conjugated ring system in the pyridopyrazine structure is expected to exhibit strong UV absorbance, allowing for sensitive detection. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock serial_dil Perform Serial Dilutions for Calibration Curve stock->serial_dil sample_prep Prepare Sample Solution (e.g., extract formulation) stock->sample_prep filter Filter through 0.45 µm Syringe Filter serial_dil->filter sample_prep->filter prep_end Ready for Injection filter->prep_end injection Inject Sample/Standard prep_end->injection Transfer hplc_system HPLC System with UV Detector hplc_system->injection separation Isocratic/Gradient Elution on C18 Column injection->separation detection UV Detection at λmax separation->detection data_acq Data Acquisition detection->data_acq chromatogram Obtain Chromatogram data_acq->chromatogram Process peak_integration Integrate Peak Area chromatogram->peak_integration cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification report Generate Report quantification->report

Caption: HPLC-UV workflow from sample preparation to data analysis.

Detailed Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the determined λmax (e.g., 254 nm or 280 nm)

4. Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For Bulk Drug: Accurately weigh a portion of the bulk drug, dissolve in the diluent to a known concentration within the calibration range.

    • For Pharmaceutical Formulation: Extract a known amount of the formulation with a suitable solvent, dilute with the mobile phase to a concentration within the calibration range. The extraction procedure will need to be optimized based on the formulation excipients.

5. Data Analysis

  • Inject the calibration standards and the sample solutions.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where trace-level detection is required. The method utilizes the principles of HPLC for separation, followed by mass spectrometry for detection and quantification based on specific mass-to-charge (m/z) transitions.

Causality Behind Experimental Choices
  • LC-MS/MS: This technique offers superior sensitivity and selectivity compared to HPLC-UV by monitoring specific precursor-to-product ion transitions, which minimizes interference from matrix components.[2][3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like the target analyte, minimizing fragmentation in the ion source and producing a strong protonated molecular ion ([M+H]⁺).

  • Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in mass spectrometry. By selecting a specific precursor ion and monitoring a characteristic product ion, the signal-to-noise ratio is significantly enhanced.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis sample_matrix Biological Matrix (e.g., Plasma, Urine) add_is Add Internal Standard sample_matrix->add_is extraction Protein Precipitation or Solid Phase Extraction (SPE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute prep_end Ready for Injection reconstitute->prep_end injection Inject Sample prep_end->injection Transfer lcms_system LC-MS/MS System lcms_system->injection separation UPLC/HPLC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Q1: Precursor Ion Selection ([M+H]⁺) ionization->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Monitoring cid->ms2 data_acq Data Acquisition (MRM) ms2->data_acq chromatogram Obtain MRM Chromatogram data_acq->chromatogram Process peak_ratio Calculate Peak Area Ratio (Analyte/IS) chromatogram->peak_ratio cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_ratio->cal_curve quantification Quantify Analyte in Sample cal_curve->quantification report Generate Report quantification->report

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (if required)

2. Instrumentation

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

  • Data acquisition and processing software

3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte. For C₈H₇N₃O₂, the precursor ion ([M+H]⁺) would be m/z 178.1. Product ions would need to be optimized.
Collision Energy To be optimized for each transition

4. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

5. Data Analysis

  • Acquire data in MRM mode.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][4] The validation should demonstrate that the analytical procedure is fit for its intended purpose.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies and expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Quantitative Parameters (Example)
ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
LOD ~0.1 µg/mL~0.03 ng/mL
LOQ ~0.3 µg/mL~0.1 ng/mL

Note: These are typical expected values and must be experimentally determined during method validation.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link][4]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][1]

  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409–418. Retrieved from [Link][3]

  • Wang, S., et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Journal of Chromatography B, 1061-1062, 24-31. Retrieved from [Link][2]

Sources

Application Note: A Robust Preparative HPLC Protocol for the Purification of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide to the purification of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The inherent polarity of this nitrogen-containing compound necessitates a well-defined purification strategy to remove synthetic impurities and achieve the high degree of purity required for downstream applications. We present a systematic approach based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), detailing the entire workflow from analytical method development and optimization to preparative scale-up and post-purification analysis. The causality behind each experimental choice is explained to empower researchers with a foundational understanding for adapting this protocol to similar heterocyclic compounds.

Introduction: The Rationale for a Dedicated Purification Strategy

This compound (MW: 177.16 g/mol , Formula: C₈H₇N₃O₂) is a member of the pyrido[2,3-b]pyrazine class of heterocycles.[4][5] These scaffolds are prevalent in the design of novel therapeutic agents due to their diverse biological activities.[3] The successful synthesis of such molecules is merely the first step; achieving greater than 95% purity is a critical prerequisite for accurate biological screening, structural analysis, and further functionalization.

The presence of multiple nitrogen and oxygen atoms imparts a significant degree of polarity to the target molecule. Consequently, common synthetic impurities may possess similar physicochemical properties, making separation by traditional methods like flash chromatography on silica gel challenging. Reversed-phase HPLC (RP-HPLC) is the method of choice for this application, as it excels at separating polar to moderately non-polar compounds based on their hydrophobic interactions with a non-polar stationary phase.[6][7][8]

This guide follows a logical progression from small-scale analytical method development to a robust, scalable preparative protocol. The primary objective of preparative chromatography is not just to achieve baseline resolution of all components, but to maximize the throughput of the purified target compound in the most efficient manner.[9][10]

Foundational Principles & Method Development Workflow

The purification strategy is built upon a systematic, two-stage process: analytical method development followed by preparative scale-up. This ensures that separation conditions are optimized on a small, cost-effective scale before committing larger quantities of material and solvent to the preparative run.[11][12]

The Logic of Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is non-polar (e.g., silica functionalized with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile).[13] Our target compound, being polar, will have a weaker affinity for the C18 stationary phase and will elute earlier with a highly aqueous mobile phase. By gradually increasing the concentration of the organic solvent (the "strong" solvent), we increase the mobile phase's non-polar character, which in turn elutes compounds of increasing hydrophobicity.

For nitrogen-containing heterocycles, peak shape can often be compromised by interactions between basic nitrogen atoms and residual acidic silanol groups on the stationary phase. To mitigate this, an acidic modifier like formic acid (FA) is added to the mobile phase.[14] The acid suppresses the ionization of silanol groups and ensures that the basic analyte is consistently protonated, leading to sharper, more symmetrical peaks and reproducible retention times.[15]

G A Step 1: Analytical Method Development B Scouting Runs (4.6 mm ID Column) A->B C Identify Optimal Gradient & Selectivity B->C D Step 2: Preparative Scale-Up C->D Method Transfer E Calculate Scaled Flow Rate & Gradient D->E F Prepare Crude Sample & Solvents E->F G Step 3: Purification & Collection F->G H Inject Sample (21.2 mm ID Column or larger) G->H I Collect Fractions Based on UV Signal H->I J Step 4: Analysis & Recovery I->J K Analyze Fraction Purity (Analytical HPLC) J->K L Pool Pure Fractions K->L M Solvent Removal (Rotary Evaporation / Lyophilization) L->M N Obtain Pure Solid Compound M->N

Figure 2. End-to-end workflow for HPLC purification.

Materials and Equipment

CategoryItem
Instrumentation Preparative HPLC system with binary or quaternary pump, autosampler, UV/Vis detector, fraction collector
Analytical HPLC system with UV/Vis or DAD detector
Rotary Evaporator and/or Lyophilizer (Freeze-Dryer)
Vortex mixer, Analytical balance, pH meter
Columns Analytical: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire)
Preparative: C18, 21.2 x 250 mm, 10 µm particle size (packed with the same stationary phase as analytical)
Chemicals/Solvents Crude this compound
Acetonitrile (ACN), HPLC Grade or higher
Methanol (MeOH), HPLC Grade or higher
Deionized (DI) Water, >18 MΩ·cm resistivity
Formic Acid (FA), >98% purity
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)

Detailed Experimental Protocols

Part A: Analytical Method Development

The goal here is to find a mobile phase gradient that provides the best possible separation (selectivity) between the target compound and its closest-eluting impurities. [11]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1.0 L of DI water. Mix thoroughly.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1.0 L of acetonitrile. Mix thoroughly.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude compound into a 2 mL HPLC vial.

    • Dissolve in 1.0 mL of DMSO or a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.

  • HPLC Configuration (Analytical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

  • Scouting Gradient Execution:

    • Run a broad linear gradient to visualize all components in the crude mixture.

    • Example Gradient:

      • 0.0 min: 5% B

      • 20.0 min: 95% B

      • 22.0 min: 95% B

      • 22.1 min: 5% B

      • 25.0 min: 5% B (re-equilibration)

  • Data Analysis and Optimization:

    • Identify the peak corresponding to the target compound (ideally by LC-MS or by comparing to a reference standard).

    • Note the retention time (t_R) and the %B at which the target elutes.

    • Optimize the gradient to be shallower around the elution point of the target compound to maximize resolution from nearby impurities. A good starting point for a focused gradient is to start at ~5-10% below the elution %B and end at ~5-10% above it, over 10-15 column volumes.

Part B: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the parameters are scaled to the larger preparative column. [10]

  • Scale-Up Calculations:

    • Flow Rate: The flow rate is scaled based on the square of the ratio of the column internal diameters (ID).

      • Scaled Flow Rate = Analytical Flow Rate × (ID_prep² / ID_anal²)

      • Example: 1.0 mL/min × (21.2² / 4.6²) = 21.3 mL/min

    • Gradient Time: The gradient duration is kept proportional to the flow rate and column volumes to maintain separation.

    • Sample Load: The maximum sample load depends on the separation resolution. For a well-resolved peak, a load of 5-10 mg per gram of stationary phase is a reasonable starting point.

  • Crude Sample Preparation:

    • Dissolve the bulk crude material in the minimum amount of DMSO or a solvent mixture that ensures complete solubility. Note: Using a solvent stronger than the initial mobile phase composition can lead to peak distortion.

  • HPLC Configuration (Preparative):

    • Column: C18, 21.2 x 250 mm, 10 µm

    • Flow Rate: 21.3 mL/min (from calculation)

    • Detection: 254 nm (with attenuated signal to avoid detector saturation)

    • Injection Volume: Dependent on sample concentration and desired load.

    • Fraction Collector: Set to trigger collection based on the UV signal threshold, slope, or time windows around the expected retention time of the target peak.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 3-5 column volumes.

    • Inject the prepared crude sample.

    • Run the scaled-up gradient method.

    • Monitor the chromatogram in real-time and ensure the fraction collector is triggering correctly for the target peak.

Part C: Post-Purification Processing
  • Fraction Analysis:

    • Analyze a small aliquot from each collected fraction (or pooled fractions corresponding to the main peak) using the developed analytical HPLC method to confirm purity.

  • Product Recovery:

    • Combine all fractions that meet the desired purity specification (e.g., >98%).

    • Remove the acetonitrile via rotary evaporation.

    • The remaining aqueous solution containing the product can be freeze-dried (lyophilized) to yield a fluffy, pure solid. Lyophilization is often preferred for removing water from reversed-phase fractions. [14]

Expected Results & Data Presentation

The successful application of this protocol should result in a significant increase in the purity of this compound.

Table 1: Optimized Analytical Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% to 40% B over 15 minutes
Detection 254 nm
Expected t_R ~8.5 min
Table 2: Preparative Scale-Up Parameters
Column C18, 21.2 x 250 mm, 10 µm
Flow Rate 21.3 mL/min
Gradient 10% to 40% B over 15 minutes
Sample Load 150 mg of crude material
Injection Volume 5 mL (at 30 mg/mL in DMSO)

| Table 3: Purity Analysis Summary | | | :--- | Purity by Area % (Analytical HPLC) | | Crude Material | 78.2% | | Purified Material (Pooled Fractions) | >99.0% |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Asymmetry Secondary interactions with silica; column overloading.Ensure 0.1% FA is in both mobile phases; reduce sample load. [14]
Poor Resolution Gradient is too steep; incorrect stationary phase.Flatten the gradient around the elution time of the target; screen other columns (e.g., C8, Phenyl). [11]
Low Recovery Compound precipitation on-column; irreversible adsorption.Check sample solubility in the initial mobile phase; use a different stationary phase or modifier.
Retention Time Drift Inadequate column equilibration; mobile phase composition change.Increase equilibration time between runs; prepare fresh mobile phase daily.

References

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Felinger, A., & Guiochon, G. (2012). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 14(5), 243-252. Available from: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Teledyne ISCO. (2021, March 11). Preparative Chromatography Method Development Webinar [Video]. YouTube. Retrieved from [Link]

  • CHROMacademy. (n.d.). Introduction to Preparative HPLC. LCGC International. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Retrieved from [Link]

  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • Shishkina, I. P., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(10), 1184-1192. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Wang, Y., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available from: [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. PubChem Compound Database. Retrieved from [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33835-33852. Available from: [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33835-33852. Available from: [Link]

  • ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. Available from: [Link]

  • Castle, R. N., & Kuraishi, T. (1961). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 1(1), 37-41. Available from: [Link]

  • Ben M'Barek, Y., et al. (2023). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Journal of Molecular Structure, 1288, 135767. Available from: [Link]

Sources

Application Notes and Protocols: 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a Ratiometric Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific experimental data for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a fluorescent probe is limited in current literature. This document presents a scientifically plausible, projected application based on the known photophysical properties of the broader pyrido[2,3-b]pyrazine chemical family. The proposed protocols are for research and development purposes and should be optimized by the end-user.

Introduction: The Potential of the Pyrido[2,3-b]pyrazine Core in Fluorescence Sensing

The pyrido[2,3-b]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest for its diverse applications in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have been explored as inhibitors for various enzymes and have shown potential in the development of novel therapeutics.[3] From a materials perspective, the inherent electron-accepting nature of the pyrazine ring, combined with the electronic characteristics of the fused pyridine ring, makes this scaffold an excellent building block for donor-acceptor (D-A) type fluorescent molecules.[4] Such molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the local environment, making them ideal candidates for the development of fluorescent probes.[4][5]

Molecules based on the pyrido[2,3-b]pyrazine backbone have been shown to possess tunable opto-electrochemical properties, with emissions spanning from the blue to the red region of the visible spectrum.[4][6] This tunability is often achieved by modifying the donor and acceptor strengths of the substituents on the core structure. The sensitivity of the ICT process to environmental factors such as solvent polarity and pH provides a mechanism for designing responsive fluorescent probes.[7][8]

This application note outlines the theoretical framework and provides detailed experimental protocols for the use of This compound as a ratiometric fluorescent probe for the determination of pH. The presence of multiple nitrogen atoms in the heterocyclic core suggests that the molecule's electronic structure, and therefore its fluorescence properties, will be modulated by protonation and deprotonation events.

Principle of Ratiometric pH Sensing

The proposed mechanism for pH sensing by this compound is based on the modulation of its intramolecular charge transfer (ICT) characteristics upon protonation of the pyrazine nitrogen atoms. In its deprotonated (basic) form, the molecule is expected to have a specific fluorescence emission profile. Upon protonation in acidic conditions, the electron-accepting character of the pyrazine ring is enhanced, leading to a change in the ICT state and a corresponding shift in the fluorescence emission wavelength. This pH-dependent spectral shift allows for ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH. Ratiometric sensing is highly advantageous as it is independent of probe concentration, photobleaching, and instrumental parameters, leading to more accurate and reliable measurements.

pH_Sensing_Mechanism cluster_0 Basic Conditions cluster_1 Acidic Conditions Probe_base Deprotonated Probe (Emission at λ1) Probe_acid Protonated Probe (Emission at λ2) Probe_base->Probe_acid + H+ Probe_acid->Probe_base - H+ pH_Titration_Workflow Start Start Prep_Stock Prepare Probe Stock (e.g., 1 mM in DMSO) Start->Prep_Stock Prep_Buffers Prepare Buffer Series (e.g., pH 2 to 12) Prep_Stock->Prep_Buffers Add_Probe Add Probe to Buffers (Final conc. e.g., 10 µM) Prep_Buffers->Add_Probe Measure_Fluorescence Record Fluorescence Spectra (Excite at λabs) Add_Probe->Measure_Fluorescence Plot_Data Plot Intensity Ratio vs. pH Measure_Fluorescence->Plot_Data Determine_pKa Determine pKa from Sigmoidal Fit Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for pH titration.

  • Preparation of Probe Stock Solution:

    • Prepare a 1.0 mM stock solution of this compound in spectroscopic grade DMSO. Store in the dark at 4°C.

  • Preparation of Test Solutions:

    • In a series of test tubes or a 96-well plate, add the appropriate buffer to achieve a range of pH values (e.g., from pH 2 to 12 in 0.5 or 1.0 unit increments).

    • To each buffer solution, add the probe stock solution to a final concentration of 10 µM. Ensure the volume of DMSO is minimal (e.g., less than 1%) to avoid solvent effects.

    • Mix well and allow the solutions to equilibrate for a few minutes.

  • Spectroscopic Measurements:

    • For each pH value, transfer the solution to a quartz cuvette.

    • Record the fluorescence emission spectrum using an excitation wavelength determined from the initial photophysical characterization. It is advisable to record the absorption spectrum at each pH as well, to check for changes in the ground state.

    • Identify the two emission wavelengths that show the most significant change in intensity with pH (λ1 and λ2).

  • Data Analysis and pKa Determination:

    • Calculate the ratio of the fluorescence intensities at the two selected wavelengths (I_λ2 / I_λ1) for each pH value.

    • Plot the intensity ratio as a function of pH. The data should ideally fit a sigmoidal curve.

    • The pKa of the probe is the pH value at the midpoint of the sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Data Presentation

The results of the pH titration can be summarized in a table similar to the one below:

pHλ_abs (nm)λ_em1 (nm)Intensity at λ_em1 (a.u.)λ_em2 (nm)Intensity at λ_em2 (a.u.)Intensity Ratio (I_λ2 / I_λ1)
2.0..................
3.0..................
.....................
12.0..................
Protocol 3: Selectivity and Interference Studies

To validate the probe's utility, it is important to assess its selectivity for H⁺ over other biologically and environmentally relevant metal ions.

  • Preparation of Ion Solutions:

    • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂) in deionized water.

  • Interference Experiment:

    • Prepare a solution of the probe (10 µM) in a buffer at a pH where the probe is responsive (e.g., near its pKa).

    • Record the fluorescence spectrum.

    • Add a significant excess (e.g., 10-100 equivalents) of each interfering metal ion to the probe solution and record the fluorescence spectrum again.

    • Compare the fluorescence ratio before and after the addition of the interfering ions. A minimal change in the ratio indicates high selectivity for H⁺.

Potential Applications in Drug Development and Research

A reliable and robust fluorescent pH probe has numerous applications in the field of drug development and biological research:

  • Monitoring pH in Cellular Compartments: The probe could potentially be used for imaging pH gradients in live cells, such as in endosomes, lysosomes, or mitochondria, which have distinct pH environments.

  • Enzyme Assays: Many enzymatic reactions involve the production or consumption of protons. This probe could be used to monitor the activity of such enzymes in real-time.

  • High-Throughput Screening: In drug discovery, the probe could be used in high-throughput screening assays to identify compounds that modulate the pH of a particular system.

Conclusion

While further experimental validation is required, the chemical structure and the known properties of the pyrido[2,3-b]pyrazine family strongly suggest that this compound is a promising candidate for development as a ratiometric fluorescent pH probe. Its potential for tunable photophysical properties and sensitivity to the chemical environment makes it a valuable scaffold for the design of novel fluorescent sensors. The protocols outlined in this document provide a comprehensive framework for the characterization and application of this compound in pH sensing, paving the way for its potential use in various research and drug development applications.

References

  • K. R. Justin Thomas, et al. (2020). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. [Link]

  • Jinyu Sun & Chunying Wei. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. ChemistrySelect. [Link]

  • Muhammad Khalid, et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Imen Graia, et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry. [Link]

  • AbacipharmTech. This compound. AbacipharmTech Website. [Link]

  • ACE Biolabs. This compound. ACE Biolabs Website. [Link]

  • Zhaozhao Bi, et al. (2018). Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs. Journal of Materials Chemistry C. [Link]

  • Suji Lee, et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors. [Link]

  • Nadia G. A. El-Gohary, et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[1][4][7]riazine derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Yosuke Ooyama, et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–) 2 A fluorescent dyes. Beilstein Journal of Organic Chemistry. [Link]

  • John C. D'Aurelio, et al. (1975). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry. [Link]

  • N. Dey, et al. (2014). Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. European Journal of Cancer. [Link]

Sources

Application Notes & Protocols: 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a Novel Building Block for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, is rapidly emerging as a privileged scaffold in materials science. Its inherent electron-deficient nature makes it an exceptional candidate for developing n-type organic semiconductors, which are crucial for a variety of optoelectronic devices. This guide introduces 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a functionalized derivative, as a versatile building block for creating next-generation materials. We will explore its potential, grounded in the established properties of related pyridopyrazine compounds, and provide detailed protocols for its incorporation into a copolymer designed for Organic Light-Emitting Diode (OLED) applications. The protocols are designed to be self-validating, with clear causality for each experimental step, empowering researchers to explore this promising new material.

Introduction: The Promise of the Pyrido[2,3-b]pyrazine Core

Nitrogen-containing heterocycles are cornerstones of modern materials science, offering tunable electronic properties, thermal stability, and diverse functionalization pathways. The pyrido[2,3-b]pyrazine system is particularly noteworthy. The presence of multiple nitrogen atoms renders the aromatic core electron-deficient, a property highly sought after for creating electron-transporting materials (ETMs) and luminescent emitters in organic electronics.[1]

Derivatives of this scaffold have demonstrated a remarkable range of functionalities:

  • Luminescence and Electroluminescence: The rigid, planar structure of the fused rings provides a platform for strong photoluminescence and electroluminescence, essential for display and lighting technologies.[2]

  • Aggregation-Induced Emission Enhancement (AIEE): Certain pyridopyrazine derivatives exhibit enhanced fluorescence in the solid state, a highly desirable property that mitigates the common issue of aggregation-caused quenching in thin films.[3][4]

  • High Electron Affinity: The electron-withdrawing nature of the pyrazine and pyridine rings facilitates electron injection and transport, leading to applications in OLEDs and organic photovoltaics.[5]

  • Nonlinear Optical (NLO) Properties: The charge asymmetry in these molecules can give rise to significant NLO responses, making them candidates for applications in photonics and optical computing.[6][7]

This compound (herein referred to as MPPD ) incorporates this potent core. The dione functionality offers reactive sites for polymerization, while the methyl group can enhance solubility and influence molecular packing in the solid state. This unique combination of features positions MPPD as a high-potential monomer for synthesizing novel copolymers for advanced material applications.

Proposed Application: A Novel Copolymer (pMPPD-T) for OLEDs

We propose the synthesis of a novel donor-acceptor (D-A) copolymer, pMPPD-T , by copolymerizing MPPD (the acceptor unit) with a suitable electron-rich thiophene derivative (the donor unit). This D-A architecture is a well-established strategy for tuning the bandgap and promoting intramolecular charge transfer (ICT), which can lead to efficient electroluminescence.[2] In this proposed system, the MPPD unit would serve to enhance electron transport, while the thiophene unit would facilitate hole transport and contribute to the overall photophysical properties.

Logical Workflow for Material Development

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Monomer MPPD Monomer Synthesis/Procurement Polymerization Polymerization Reaction (e.g., Suzuki Coupling) Monomer->Polymerization CoMonomer Co-Monomer (e.g., Thiophene derivative) CoMonomer->Polymerization Purification Purification (Soxhlet Extraction, Precipitation) Polymerization->Purification Structural Structural Analysis (NMR, FT-IR) Purification->Structural cluster_characterization cluster_characterization Physical Physical Properties (TGA, DSC, GPC) Structural->Physical Optical Optical Properties (UV-Vis, PL Spectroscopy) Physical->Optical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Optical->Electrochemical SpinCoating Thin Film Deposition (Spin Coating) Electrochemical->SpinCoating cluster_fabrication cluster_fabrication Device OLED Assembly (Cathode/Anode Deposition) SpinCoating->Device Testing Performance Evaluation (EL, I-V-L Curves) Device->Testing

Caption: Workflow from monomer to device evaluation.

Experimental Protocols

Protocol 3.1: Synthesis of pMPPD-T Copolymer via Suzuki Polycondensation

Rationale: Suzuki polycondensation is a robust and versatile method for forming carbon-carbon bonds, making it ideal for synthesizing conjugated polymers. It offers good control over molecular weight and structure. We will first need to synthesize a di-halogenated version of MPPD to make it suitable for this reaction. For this hypothetical protocol, we assume the synthesis of a di-bromo derivative, di-bromo-MPPD .

Materials:

  • di-bromo-MPPD (Monomer A)

  • Thiophene-2,5-diboronic acid pinacol ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • 2M aqueous potassium carbonate (K₂CO₃) solution, degassed

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Reactor Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add di-bromo-MPPD (1.0 mmol), Thiophene-2,5-diboronic acid pinacol ester (1.0 mmol), and Pd(PPh₃)₄ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 20 minutes to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) via syringe. Stir the mixture until all solids are dissolved. Add Aliquat 336 (2-3 drops) as a phase transfer catalyst, followed by the degassed 2M K₂CO₃ solution (5 mL).

  • Polymerization: Heat the reaction mixture to 90°C and allow it to reflux with vigorous stirring for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination: After 48 hours, terminate the reaction by adding a few drops of bromobenzene and stirring for an additional 2 hours. This step ensures that the polymer chains are end-capped.

  • Purification - Initial Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous precipitate of the crude polymer should form.

  • Purification - Washing: Filter the precipitate and wash it sequentially with deionized water, 2M HCl solution (to remove any residual base), and again with deionized water until the filtrate is neutral. Finally, wash with methanol.

  • Purification - Soxhlet Extraction: Dry the crude polymer under vacuum. Further purify the polymer by Soxhlet extraction using acetone, hexane, and finally chloroform as solvents. The desired polymer fraction is typically soluble in chloroform. This step is crucial for removing oligomers and catalyst residues.

  • Final Precipitation and Drying: Precipitate the chloroform-soluble fraction into methanol. Filter the purified polymer, wash with methanol, and dry under high vacuum at 60°C for 24 hours.

Characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Protocol 3.2: Fabrication of a Multilayer OLED Device

Rationale: To evaluate the electroluminescent properties of pMPPD-T, a standard multilayer OLED architecture will be fabricated. The structure proposed is ITO/PEDOT:PSS/pMPPD-T/TPBi/LiF/Al. This structure includes a hole injection layer (PEDOT:PSS), the emissive layer (pMPPD-T), an electron-transporting/hole-blocking layer (TPBi), and an electron injection layer (LiF/Al).

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • pMPPD-T polymer (synthesized in Protocol 3.1) dissolved in chloroform (10 mg/mL)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al) pellets

  • Cleaning solvents: Deionized water, acetone, isopropanol

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Transfer the substrates into the glovebox. Spin-coat the pMPPD-T solution (10 mg/mL in chloroform) on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the film at 80°C for 30 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit a 30 nm layer of TPBi as the ETL.

    • Deposit a 1 nm layer of LiF as the electron injection layer.

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode. The deposition rate should be controlled using a quartz crystal microbalance.

OLED Device Architecture

G cluster_device OLED Device Cross-Section Cathode Aluminum (Al) Cathode (100 nm) EIL LiF Electron Injection Layer (1 nm) EIL->Cathode ETL TPBi Electron Transport Layer (30 nm) ETL->EIL EML pMPPD-T Emissive Layer (~50 nm) EML->ETL HIL PEDOT:PSS Hole Injection Layer (40 nm) HIL->EML Anode ITO Anode Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Schematic of the multilayer OLED device.

Expected Results and Data Presentation

The performance of the synthesized pMPPD-T polymer and the fabricated OLED device should be systematically evaluated.

Table 1: Summary of pMPPD-T Polymer Properties (Hypothetical Data)
PropertyMethodExpected ValueSignificance
Mn (kDa)GPC15 - 25Indicates polymer chain length; affects film formation.
PDIGPC1.8 - 2.5Measures molecular weight distribution.
Td (5% loss)TGA> 350 °CHigh thermal stability is crucial for device lifetime.
HOMO LevelCV-5.4 eVEnergy level matching for efficient hole injection.
LUMO LevelCV-3.0 eVEnergy level matching for efficient electron injection.
Optical BandgapUV-Vis2.4 eVDetermines the color of absorption and emission.
PL Emission λmaxPL Spec.550 nm (Green)Indicates the color of light emitted.
PL Quantum YieldPL Spec.> 40% (in film)Efficiency of light emission in the solid state.
Table 2: OLED Device Performance Metrics (Hypothetical Data)
MetricValueCondition
Turn-on Voltage< 5 VVoltage at which light is first detected.
Max. Luminance> 5000 cd/m²Brightness of the device.
Max. Current Efficiency> 10 cd/AEfficiency of converting electrons to photons.
Max. External Quantum Eff. (EQE)> 4%Overall device efficiency.
CIE Coordinates (1931)(0.35, 0.55)Color purity of the emitted light (Green).

Conclusion and Future Outlook

This application note outlines the significant potential of this compound as a foundational building block for novel organic electronic materials. By leveraging the inherent electron-deficient character of the pyridopyrazine core, it is possible to design and synthesize high-performance copolymers for applications such as OLEDs. The provided protocols offer a comprehensive, step-by-step guide for researchers to synthesize a representative polymer, fabricate a test device, and evaluate its performance.

Future work should focus on modifying the co-monomer to fine-tune the emission color, exploring different device architectures to optimize efficiency, and investigating the AIEE properties that may arise from the unique structure of MPPD-based polymers. The versatility of this scaffold suggests that its applications could extend beyond OLEDs into areas like organic photovoltaics, sensors, and nonlinear optics.

References

  • Title: The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives.
  • Title: AIEE active dual-state emissive tripodal pyridopyrazine derivatives as multi-stimuli responsive smart organic materials.
  • Title: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties.
  • Title: New Si-Based Material with Pyridopyrazine Substituents.
  • Title: Luminescent materials incorporating pyrazine or quinoxaline moieties.
  • Title: this compound Product Page.
  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Title: Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells.
  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your experimental outcomes.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the core heterocyclic structure, pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, via a cyclocondensation reaction. The second step is the selective N-methylation of this core to yield the final product. Each step presents unique challenges that can impact the overall yield and purity. This guide will address specific issues in both stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation 2,3-Diaminopyridine 2,3-Diaminopyridine Core_Intermediate Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione 2,3-Diaminopyridine->Core_Intermediate Condensation Catalyst (Acidic) Oxalic_Acid_Derivative Oxalic Acid or Derivative (e.g., Diethyl Oxalate) Oxalic_Acid_Derivative->Core_Intermediate Final_Product 1-Methylpyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Core_Intermediate->Final_Product Nucleophilic Substitution Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Final_Product Base Base Base->Final_Product

Caption: General two-step workflow for the synthesis.

Troubleshooting and FAQs

Part 1: Cyclocondensation for Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Core

Question 1: My yield for the initial cyclocondensation reaction between 2,3-diaminopyridine and an oxalic acid derivative is consistently low. What are the common causes and how can I improve it?

Answer: Low yield in this step is a frequent issue, often stemming from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a breakdown of factors to investigate:

  • Causality of Low Yield: The cyclocondensation of diaminopyridines with dicarbonyl compounds is the most common route for synthesizing pyridopyrazines.[1][2] The efficiency of this reaction is highly dependent on the reactivity of the carbonyl group and the reaction conditions employed.

  • Troubleshooting Steps:

    • Choice of Reagents: While oxalic acid is common, using a more reactive derivative like diethyl oxalate or oxalyl chloride can sometimes improve yields by facilitating the initial condensation.

    • Catalyst and Solvent: This reaction is typically acid-catalyzed. If you are using a weak acid, consider switching to a stronger one like p-toluenesulfonic acid (p-TSA).[3] The choice of solvent is also critical; polar aprotic solvents like DMF or protic solvents like ethanol are often used.[2] A room temperature procedure using saccharin as a catalyst in methanol has been reported to give quantitative yields for similar structures.[2]

    • Reaction Conditions (Temperature & Time): Many literature methods involve refluxing for several hours.[4] Incomplete reactions can occur if the temperature is too low or the reaction time is too short. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Alternative Methodologies: To significantly boost yields and reduce reaction times, consider advanced methods:

      • Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields compared to conventional heating.[2][4]

      • Solvent-Free Grinding: A green chemistry approach involves simply grinding the reactants (e.g., an o-phenylenediamine and oxalic acid) together at room temperature, which can lead to good yields with high atom economy.[5]

Question 2: I am observing a significant amount of dark, insoluble polymeric side products. How can I prevent this?

Answer: Polymerization is a common side reaction, especially under harsh acidic conditions or high temperatures.

  • Causality of Polymerization: 2,3-Diaminopyridine can be susceptible to oxidative self-polymerization, especially in the presence of air and acid. The resulting dark-colored, high-molecular-weight materials are often difficult to remove.

  • Preventative Measures:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Temperature Control: Avoid excessive temperatures. If using conventional heating, maintain a steady reflux without aggressive boiling. Stepwise heating can also be beneficial.

    • Controlled Reagent Addition: Add the diaminopyridine solution slowly to the solution of oxalic acid and catalyst, rather than mixing them all at once. This keeps the concentration of the sensitive diamine low at any given moment.

    • Purification of Starting Material: Ensure your 2,3-diaminopyridine is pure. Impurities from its synthesis or degradation during storage can often act as initiators for polymerization.

Part 2: N-Methylation of the Pyrido[2,3-b]pyrazine-dione Core

Question 3: The N-methylation step is not going to completion, and I am struggling with a mixture of starting material, mono-methylated product, and potential side products. How can I achieve selective and complete methylation?

Answer: This is a classic challenge in the alkylation of heterocyclic compounds with multiple reactive sites. Achieving high selectivity and conversion requires careful selection of the base, methylating agent, and solvent.

  • Causality of Incomplete/Unselective Methylation: The pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione intermediate has two N-H protons and two carbonyl oxygens, creating multiple potential sites for methylation (N1, N4, O2, O3). The goal is selective N1-methylation. The acidity of the N-H protons and the nucleophilicity of the resulting anions dictate the reaction's outcome.

Troubleshooting_Methylation Start Low Methylation Yield or Poor Selectivity Check_Base Is the base strong enough to fully deprotonate the N-H? Start->Check_Base Check_Agent Is the methylating agent 'hard' or 'soft'? (e.g., MeOTf vs MeI) Start->Check_Agent Check_Solvent Is the solvent polar aprotic? (e.g., DMF, THF, Acetonitrile) Start->Check_Solvent Solution_Base Use a strong, non-nucleophilic base like NaH or K2CO3. Check_Base->Solution_Base If No Solution_Agent MeI or DMS often favor N-alkylation. MeOTf can sometimes favor O-alkylation. Check_Agent->Solution_Agent Analyze Solution_Solvent Use dry DMF or THF to ensure reactivity of the base and anion. Check_Solvent->Solution_Solvent If No

Caption: Decision tree for troubleshooting N-methylation.

  • Troubleshooting Steps for High-Yield N-Methylation:

    • Choice of Base: A strong, non-nucleophilic base is essential.

      • Recommended: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amide N-H, generating a strong nucleophile and hydrogen gas, driving the reaction forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative that is also effective.

      • Avoid: Hydroxide bases (NaOH, KOH) or alkoxides in protic solvents, as they can lead to hydrolysis or other side reactions.

    • Choice of Methylating Agent: The "hardness" of the methylating agent can influence N- vs. O-alkylation.

      • Recommended: Methyl iodide (MeI) or dimethyl sulfate (DMS) are standard "soft" to borderline alkylating agents that generally favor N-alkylation of amides.[6]

      • Use with Caution: "Harder" reagents like methyl triflate (MeOTf) can sometimes increase the proportion of O-alkylation, although this is context-dependent.[6]

    • Solvent Selection: The solvent must be aprotic and dry.

      • Recommended: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the nitrogen anion.

    • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent to ensure complete conversion. The standard procedure is to first add the base to a solution of the starting material at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation, and then add the methylating agent slowly.

Question 4: How do I purify the final product and confirm its identity?

Answer: Purification is crucial to remove unreacted starting materials, excess reagents, and any side products.

  • Purification Protocol:

    • Work-up: After the reaction is complete (monitored by TLC), it is typically quenched by carefully adding water or a saturated ammonium chloride solution to destroy any remaining base or methylating agent.

    • Extraction: If the product precipitates, it can be filtered. Otherwise, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Recrystallization/Chromatography:

      • Recrystallization: This is the preferred method if the product is highly crystalline and the impurities have different solubility profiles. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard method for separating compounds with different polarities.

  • Structural Confirmation: Use a combination of standard analytical techniques to confirm the structure.[7][8]

    • ¹H NMR: Look for the appearance of a new singlet in the 3-4 ppm range, corresponding to the N-CH₃ group. The disappearance of one of the N-H signals (which are typically broad and further downfield) is also a key indicator.

    • ¹³C NMR: A new carbon signal will appear around 30-40 ppm for the methyl group.

    • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the mass of the methylated product (C₈H₇N₃O₂ = 177.16 g/mol ).

    • IR Spectroscopy: You should still see C=O stretching frequencies, but the N-H stretching region (~3200 cm⁻¹) will be diminished.

Optimized Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

This protocol is based on common cyclocondensation procedures.[2][4]

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq), oxalic acid dihydrate (1.1 eq), and 4 M HCl in dioxane or ethanol as the solvent.

  • Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete in 4-8 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product and wash it with cold ethanol, followed by diethyl ether to remove residual acid and solvent.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol or DMF/water if necessary.

Protocol 2: N-Methylation to Yield this compound

This protocol is a generalized procedure based on standard N-alkylation methods.[6][9]

  • Suspend the Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq) in anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at room temperature overnight. Monitor completion by TLC.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.

Summary of Reaction Conditions

StepReagentsCatalyst/BaseSolventTemp.Typical YieldReference
Cyclocondensation 2,3-Diaminopyridine, Oxalic AcidHCl / p-TSAEthanol / DioxaneReflux60-85%[3][4]
Cyclocondensation (MW) 2,3-Diaminopyridine, Oxalic AcidHClDMFMicrowave>85%[4]
N-Methylation Pyrido[2,3-b]pyrazine-dione, MeINaHAnhydrous DMF0 °C to RT75-95%General Method[6]
N-Methylation Pyrido[2,3-b]pyrazine-dione, DMSK₂CO₃Anhydrous AcetonitrileReflux70-90%General Method

References

  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. [Link]

  • Farghaly, T. A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(10), 325-344. [Link]

  • Roy, K., et al. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Scientia Pharmaceutica, 81(3), 643–661. [Link]

  • Raju, B., et al. (2013). Synthesis, Characterisation & Antifungal Activity of Quinoxaline 2, 3-Dione Derivatives. International Journal of Pharmaceutics and Drug Analysis, 1(1), 1-6. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline-2,3-diones. [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). N-methylation of pyrazolopyridinone fused imidazopyridine derivative. [Image]. Retrieved from ResearchGate. [Link]

  • Synthesis Workshop. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap. [Video]. YouTube. [Link]

  • Qub, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33065-33080. [Link]

  • Crooks, P. A., & Godin, C. S. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 16(7), 645-650. [Link]

  • ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine-(2,3)-diones 5. [Image]. Retrieved from ResearchGate. [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech. [Link]

  • Qub, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Asif, M. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications, 50(15), 2235-2255. [Link]

  • Asif, M. (2020). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]

  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect N-methylation. [Image]. Retrieved from ResearchGate. [Link]

  • Runge, M. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

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Technical Support Center: Synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles and field-proven insights.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved in two primary stages:

  • Cyclocondensation: Formation of the core heterocyclic structure, pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, by reacting 2,3-diaminopyridine with an oxalic acid derivative.

  • N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the dione ring system.

While the route appears straightforward, success is contingent on careful control of reaction conditions to mitigate side reactions. The most significant challenges include ensuring complete cyclization in the first step and controlling the regioselectivity of the methylation in the second step.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Purification & Analysis A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione A->C Reflux (e.g., in Ethanol/HCl) B Diethyl Oxalate / Oxalic Acid B->C F This compound C->F Stir at RT or Heat (e.g., in DMF, Acetone) D Methylating Agent (e.g., MeI, DMS) D->F E Base (e.g., K2CO3, NaH) E->F G Crude Product F->G H Purification (Recrystallization / Chromatography) G->H I Pure Product & Characterization (NMR, MS, mp) H->I

Caption: General workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and recommended protocols.

Part A: Cyclocondensation Step

Question 1: My yield for the cyclocondensation of 2,3-diaminopyridine and diethyl oxalate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this type of heterocyclic synthesis are a frequent problem and can stem from several factors. A systematic approach to troubleshooting is most effective.[1]

  • Causality: The reaction involves a double condensation to form a stable heterocyclic ring. Incomplete reaction, degradation of starting materials, or competing side reactions can all suppress the yield. The synthesis of the analogous quinoxaline-2,3-diones often faces similar challenges.[2]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 2,3-diaminopyridine is pure and free from oxidation (it should be a light-colored solid). Use freshly opened or distilled diethyl oxalate and anhydrous solvents, as moisture can hydrolyze the ester.[1]

    • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reflux period.

    • Acid Catalysis: The reaction often benefits from an acid catalyst, such as a few drops of concentrated HCl, to protonate the carbonyl oxygen of the oxalate, making it more electrophilic.[2]

    • Alternative Methods: Consider microwave-assisted synthesis. For similar cyclocondensations, microwave irradiation has been shown to reduce reaction times and increase yields significantly compared to conventional heating.[2]

Question 2: I am observing the formation of a significant amount of insoluble, dark-colored material (tar) in my reaction flask. What is this and how can I prevent it?

Answer: The formation of tar or polymeric material is a common side reaction in the synthesis of pyrazines and related heterocycles.[3]

  • Causality: This is often due to polymerization of reactive intermediates or the starting diamine under harsh conditions (e.g., high heat for prolonged periods). Over-oxidation, if any air is present, can also contribute to the degradation and formation of complex mixtures.[3]

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[1]

    • Temperature Control: Avoid excessive heating. While reflux is necessary, an overly high temperature can accelerate decomposition. Ensure the heating mantle is set to the appropriate level for the solvent being used.

    • Order of Addition: Try adding the diaminopyridine solution slowly to the hot solution of diethyl oxalate. This maintains a low concentration of the diamine, which can disfavor polymerization pathways.

Part B: N-Methylation Step

Question 3: My N-methylation reaction is producing a mixture of products that are difficult to separate. What are the likely side products?

Answer: This is the most critical step for side product formation. The pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione precursor has multiple nucleophilic sites, leading to potential isomers.

  • Causality: The precursor is an ambident nucleophile. Alkylation can occur at the two ring nitrogens (N1 and N4) or the two exocyclic oxygens (O2 and O3).

  • Potential Side Products:

    • Regioisomers (N1 vs. N4): The primary challenge is controlling methylation between the N1 and N4 positions. Their relative nucleophilicity can be similar, leading to a mixture of the desired 1-methyl and the isomeric 4-methyl product.

    • O-Methylation: Alkylation can occur on the carbonyl oxygen atoms, forming methoxy-pyridopyrazine derivatives. This is more likely with "hard" alkylating agents under specific conditions.[4]

    • Di-methylation: If excess methylating agent or base is used, a second methylation can occur, leading to 1,4-dimethyl-pyridopyrazinium salts.[5]

Side_Reactions cluster_products Potential Methylation Products Parent Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (Anion) N1_Product Desired Product: 1-Methyl (N1-alkylation) Parent->N1_Product MeI, Base N4_Product Isomeric Byproduct: 4-Methyl (N4-alkylation) Parent->N4_Product MeI, Base O_Product Byproduct: O-alkylation Parent->O_Product MeI, Base Di_Product Byproduct: 1,4-Dimethyl (Di-alkylation) N1_Product->Di_Product Excess MeI N4_Product->Di_Product Excess MeI

Caption: Potential side reactions during the N-methylation step.

Question 4: How can I improve the regioselectivity to favor the desired 1-Methyl isomer over the 4-Methyl isomer?

Answer: Achieving high regioselectivity in the N-alkylation of asymmetric heterocyclic systems is a common synthetic challenge. Selectivity is influenced by a combination of steric and electronic factors, which can be manipulated by carefully choosing the reaction conditions.

  • Causality: The electronic environment and steric accessibility of the N1 and N4 positions are different. The N4 nitrogen is adjacent to the pyridine ring fusion, while the N1 nitrogen is not. This subtle difference can be exploited.

  • Strategies for Improving Selectivity:

    • Choice of Base and Solvent: A bulky base may preferentially deprotonate the more sterically accessible nitrogen. The polarity of the solvent can influence the charge distribution on the resulting anion and affect the site of alkylation. An aprotic polar solvent like DMF or acetonitrile is common.

    • Sterically Hindered Reagents: While not applicable for methylation, using bulkier alkylating agents is a known strategy to improve selectivity in similar systems. For methylation, recent advances include using masked methylating reagents like α-halomethylsilanes, which can offer significantly improved N1-selectivity on pyrazole systems due to steric effects.[6][7]

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product pathway.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Cyclocondensation Impure reagents, incomplete reaction, suboptimal conditions.[1]Use pure/dry reagents, monitor by TLC, extend reaction time, consider microwave-assisted synthesis.[2]
Formation of Tar/Polymer Polymerization of starting materials, oxidation.[3]Run under an inert atmosphere, avoid excessive heat, use slow addition of the diamine.
Mixture of N1/N4 Methyl Isomers Similar nucleophilicity of the two nitrogen atoms.Experiment with different bases and solvents, lower the reaction temperature, perform careful chromatographic separation. Consider exploring masked methylating reagents.[6]
Presence of O-Methylated Product Use of "hard" methylating agents (e.g., dimethyl sulfate) under certain conditions.[4]Prefer "softer" agents like methyl iodide (MeI). Ensure a strong enough base (e.g., NaH) is used to fully form the N-anion, which is more nucleophilic than the oxygen.
Formation of Di-methylated Product Excess methylating agent or prolonged reaction time.[5]Use a slight excess (1.05-1.1 equivalents) of the methylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Section 3: Recommended Experimental Protocols

These protocols provide a starting point for synthesis and should be optimized based on laboratory results.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

This protocol is adapted from analogous procedures for quinoxaline-2,3-dione synthesis.[2][8]

  • To a 250 mL round-bottom flask, add 2,3-diaminopyridine (e.g., 5.0 g, 1 eq.).

  • Add absolute ethanol (e.g., 100 mL) and stir to dissolve.

  • Add diethyl oxalate (e.g., 1.1 eq.) to the solution, followed by 3-4 drops of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The product is typically a solid that precipitates from the reaction mixture.

  • After completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to yield the dione as a solid. The product can be used in the next step or recrystallized from a suitable solvent (e.g., acetic acid or DMF/water) for higher purity.

Protocol 2: Synthesis of this compound
  • Place the dry Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (e.g., 3.0 g, 1 eq.) in a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF (e.g., 40 mL) and stir to form a suspension.

  • Cool the flask in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clearer as the sodium salt forms.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.05 eq.) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature overnight. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of N1 and N4 isomers. Purify using column chromatography on silica gel, typically with a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) to separate the isomers.

References

  • BIOSYNCE. (2025, October 10). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog. Retrieved from [Link]

  • El-Sayed, N. N. E. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 7(11), 1018-1053.
  • S. G. Manjunatha, et al. (2020). In(OTf)3-HBF4 Assisted Multicomponent Approach for One-Pot Synthesis of Pyrazolopyridinone Fused Imidazopyridines. ResearchGate. Retrieved from [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ISRN Medicinal Chemistry, 2012, 685917.
  • Jubie, S., et al. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320.
  • Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press.
  • Bakke, J. M., et al. (2019). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry – A European Journal, 25(5), 1318-1324.
  • Wang, Y., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.
  • R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Retrieved from [Link]

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Purification challenges of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this polar, heterocyclic compound. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting in a practical question-and-answer format to address common challenges encountered during synthesis and purification.

Section 1: Understanding the Molecule

The structure of this compound, with its fused aromatic rings, multiple nitrogen heteroatoms, and dione functionality, presents a unique set of purification challenges. Its key chemical characteristics include:

  • High Polarity: The presence of multiple nitrogen and oxygen atoms makes the molecule highly polar. This property dictates its solubility and chromatographic behavior, often leading to strong interactions with polar stationary phases like silica gel.

  • Basic Nitrogen Centers: The pyridine and pyrazine rings contain basic nitrogen atoms that can interact with acidic surfaces, such as standard silica gel, causing issues like peak tailing or streaking during chromatography.[1]

  • Hydrogen Bonding Capability: The N-H and carbonyl groups can act as hydrogen bond donors and acceptors, influencing solvent selection for recrystallization and chromatography.

  • Potential for Degradation: Like many complex heterocyclic systems, the compound may be sensitive to harsh pH conditions or prolonged exposure to acidic stationary phases.[1]

Section 2: Troubleshooting and FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My crude reaction product is a dark, intractable oil instead of a solid. How can I proceed with purification?

Answer: "Oiling out" is a common issue when impurities prevent the product from forming a stable crystal lattice.[1] The goal is to induce precipitation or find a way to handle the oil for chromatographic purification.

Causality: The presence of residual solvents, unreacted starting materials, or polymeric side-products can depress the melting point of the crude mixture and inhibit crystallization.

Troubleshooting Steps:

  • Trituration: Try stirring the oil vigorously with a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane, or ethyl acetate). This can wash away impurities and often induces the product to solidify.

  • Solvent Removal: Ensure all reaction solvents (like DMF or DMSO) are completely removed under a high vacuum, as even trace amounts can prevent solidification.

  • pH Adjustment: If your reaction was run under acidic or basic conditions, neutralizing the crude mixture can sometimes precipitate the product.

  • Dry Loading for Chromatography: If the oil persists, dissolve it in a minimal amount of a strong solvent (like methanol or DCM) and adsorb it onto a solid support (e.g., silica gel or Celite). After thoroughly drying to a free-flowing powder, this can be loaded onto a chromatography column. This technique prevents the oil from coating the top of the stationary phase and ensures a better separation.[1]

Q2: My compound streaks severely on silica gel TLC plates, making it impossible to monitor the reaction or choose a chromatography solvent system. What's wrong?

Answer: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica gel stationary phase.

Causality: The lone pair of electrons on the nitrogen atoms of the pyridopyrazine core interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and move slower, resulting in a streak rather than a compact spot.[1]

Solutions:

  • Use a Basic Modifier: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[1] The modifier will neutralize the acidic sites on the silica, allowing your compound to elute evenly.

  • Switch to a Different Stationary Phase:

    • Alumina (Al₂O₃): Neutral or basic alumina plates can be an excellent alternative for basic compounds.[1]

    • Reversed-Phase (C18): On C18 plates, separation is based on polarity in a different way, and this issue is often circumvented. You will need to use polar solvents like water, acetonitrile, or methanol.[1]

Experimental Protocol: TLC with a Basic Modifier

  • Prepare your standard eluent (e.g., 95:5 Dichloromethane:Methanol).

  • Create a modified eluent by adding triethylamine to the standard eluent to a final concentration of 1% (e.g., add 1 mL of Et₃N to 99 mL of the 95:5 DCM:MeOH mixture).

  • Spot your crude material on two separate silica TLC plates.

  • Run one plate in the standard eluent and the other in the modified eluent.

  • Compare the results. The spot in the modified eluent should be significantly more compact and have a higher Rf value.

Q3: I have a solid crude product, but it fails to recrystallize and "oils out" upon cooling. How can I get good crystals?

Answer: This problem, also known as oiling out, occurs when the solubility of your compound in the cooling solvent is still too high, or the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[1][2]

Causality: The compound is coming out of the solution at a temperature above its melting point (in the context of the solvent mixture). This is often exacerbated by impurities that disrupt crystallization.[3]

Troubleshooting Workflow:

G start Crude Product Oils Out During Recrystallization check_cooling Was cooling too rapid? start->check_cooling action_slow_cool Re-heat to dissolve. Cool slowly (insulate flask). check_cooling->action_slow_cool Yes check_solvent Is the solvent system optimal? check_cooling->check_solvent No end_success Pure Crystals Form action_slow_cool->end_success action_scratch Scratch inner wall of flask with a glass rod. check_solvent->action_scratch Maybe action_seed Add a seed crystal of pure product. check_solvent->action_seed Maybe action_solvent_system Change solvent system. Try a co-solvent pair (good solvent/poor solvent). check_solvent->action_solvent_system No action_scratch->end_success action_seed->end_success action_solvent_system->end_success

Solvent Selection for Recrystallization: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4][5] Given the polar nature of the target molecule, suitable solvents might include ethanol, isopropanol, acetonitrile, or mixtures containing water.

Solvent SystemSolubility (Cold)Solubility (Hot)Comments
Ethanol Low-MediumHighGood starting point for polar heterocycles.
Acetonitrile LowHighCan be very effective for nitrogen-containing compounds.[6]
Isopropanol LowMedium-HighSlower evaporation rate can lead to better crystal growth.
Ethanol/Water Very LowHighA powerful co-solvent system.[4] Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop of ethanol to clarify and cool slowly.
Ethyl Acetate LowMediumLess polar; may be good for removing non-polar impurities.
Q4: My compound is highly polar and either stays at the baseline or elutes with the solvent front in normal-phase chromatography. Which chromatographic method is best?

Answer: This is a common challenge for polar molecules. Standard silica/hexane/ethyl acetate systems are often ineffective. You need to either drastically increase the mobile phase polarity or switch to an alternative chromatography technique.

Causality: In normal-phase chromatography, the stationary phase (silica) is polar and the mobile phase is non-polar. A highly polar compound like yours will adsorb very strongly to the silica and will not move unless a very polar eluent is used.

Purification Strategy Decision Tree:

G start Compound has low Rf on Silica TLC mod_np mod_np start->mod_np rev_phase rev_phase start->rev_phase hilic hilic start->hilic

Recommended Methods:

  • Modified Normal-Phase Chromatography: This is often the first choice. Use a highly polar mobile phase like Dichloromethane/Methanol with 1% triethylamine or ammonia added to prevent streaking.[1]

  • Reversed-Phase Flash Chromatography: This is an excellent and often preferred method for polar compounds.[1][7] The nonpolar C18 stationary phase allows polar compounds to elute. A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) to improve peak shape.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying very polar, hydrophilic compounds that are not retained in reversed-phase.[8] It uses a polar stationary phase (like amine-bonded silica) with a mobile phase rich in an organic solvent, like acetonitrile with a small amount of water. In HILIC, water is the "strong" solvent that elutes the compound.[8]

References
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Hase, S., & Tsuruoka, T. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Sithole, T. R., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Yan, Y., et al. (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Retrieved from [Link]

  • Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2021). Recent synthetic methodologies for pyridopyrazines: An update. Retrieved from [Link]

  • Bio, J. J., & Flynn, D. L. (2013). Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. PubMed. Retrieved from [Link]

  • Chang, S. Y., & Wang, M. L. (1981). Characterization of impurities in sulfasalazine. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges commonly encountered with this heterocyclic compound in various experimental assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound, with the molecular formula C8H7N3O2, is a heterocyclic compound belonging to the pyridopyrazine class.[1][2] The presence of both aromatic and lactam functionalities contributes to its chemical properties. While detailed experimental solubility data is not extensively published, its structure suggests potential for poor aqueous solubility due to the fused aromatic ring system.

Q2: I'm observing precipitation of the compound when I add it to my aqueous assay buffer. What is the most likely cause?

A2: This is a classic sign of a compound exceeding its thermodynamic solubility in an aqueous medium. Many organic compounds, especially those with complex aromatic structures, are poorly soluble in water.[3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration is above its solubility limit in that specific buffer.

Q3: Can I simply increase the percentage of my organic co-solvent (e.g., DMSO) in the final assay to solve the precipitation issue?

A3: While increasing the co-solvent concentration can enhance the solubility of your compound, this approach must be managed carefully.[4] High concentrations of organic solvents can be toxic to cells in cell-based assays or may interfere with enzyme activity and protein function in biochemical assays.[5] It is crucial to first determine the tolerance of your specific assay system to the chosen co-solvent.

Q4: Are there any immediate, simple steps I can take to improve the solubility of my compound during stock solution preparation?

A4: Yes. Gentle warming and sonication can be effective. After adding the solvent to your solid compound, brief warming (be cautious of compound stability at elevated temperatures) can help overcome the activation energy for dissolution. Following this with sonication can break up aggregates and further aid in dissolving the compound.[5]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to diagnosing and resolving solubility issues with this compound.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is the most frequent challenge. The core of the problem lies in the transition from a high-solubility organic environment to a low-solubility aqueous one.

Root Cause Analysis Workflow

A Compound Precipitation in Assay B Is the final concentration above the known aqueous solubility? A->B G Is precipitation immediate or time-dependent? A->G C Yes B->C Yes D No/Unknown B->D No/Unknown E Reduce final concentration C->E F Determine kinetic and thermodynamic solubility D->F H Immediate G->H I Time-dependent G->I J Likely exceeds thermodynamic solubility H->J K Possible kinetic solubility issue or compound instability I->K

Caption: Workflow for diagnosing compound precipitation.

Recommended Protocols & Solutions

1. Optimization of Co-Solvent Concentration:

The use of a water-miscible organic solvent, or co-solvent, is a common and effective strategy.[][7][8] The goal is to find the lowest concentration of co-solvent that maintains compound solubility without adversely affecting the assay.

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Create a matrix of assay buffers containing varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

    • Add the compound stock to each buffer condition to achieve the desired final compound concentration.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature.

    • Concurrently, run a control experiment to assess the effect of each DMSO concentration on your assay's performance (e.g., cell viability, enzyme activity).

    • Select the highest DMSO concentration that shows no precipitation and has no significant impact on the assay.

2. pH Adjustment of the Assay Buffer:

  • Step-by-Step Protocol:

    • Assess the pH stability of your compound and your assay system.

    • Prepare a series of your standard assay buffer, adjusting the pH in small increments (e.g., from 6.0 to 8.0 in 0.5 unit steps).

    • Introduce the compound (from a minimal amount of DMSO stock) into each buffer.

    • Observe for solubility improvement.

    • Validate that the optimal pH for solubility does not compromise the biological activity or integrity of your assay. It's often beneficial to combine pH adjustment with a co-solvent.[11]

3. Use of Surfactants:

Surfactants can increase the apparent solubility of a compound by forming micelles that encapsulate the hydrophobic molecule.[12] This is particularly useful in biochemical assays.

  • Step-by-Step Protocol:

    • Select a non-ionic surfactant that is known to be mild and less likely to denature proteins, such as Tween-20 or Triton X-100.

    • Prepare assay buffers with low concentrations of the surfactant (e.g., 0.005%, 0.01%, 0.05%).

    • Add your compound to these buffers and check for solubility.

    • Crucially, run controls to ensure the surfactant itself does not interfere with the assay readout.[5]

Issue 2: Inconsistent Assay Results or Poor Dose-Response Curves

Inconsistent data can often be traced back to underlying solubility problems, even if visible precipitation is not obvious.

Logical Troubleshooting Flow

A Inconsistent Assay Results B Is there visible precipitation at high concentrations? A->B C Yes B->C D No B->D E Solubility is likely the limiting factor. Implement strategies from Issue 1. C->E F Consider micro-precipitation or compound aggregation. D->F G Does sonication or vortexing before use improve consistency? F->G H Yes G->H I No G->I J Indicates aggregation. Consider surfactants or cyclodextrins. H->J K Evaluate compound stability in assay buffer. I->K

Caption: Troubleshooting inconsistent assay performance.

Recommended Protocols & Solutions

1. Preparation of Amorphous Solid Dispersions:

Crystalline forms of a compound are generally less soluble than their amorphous counterparts due to the energy required to break the crystal lattice.[3] Creating an amorphous form can enhance the dissolution rate.

  • Concept: By dissolving the compound in a suitable solvent and then rapidly removing the solvent (e.g., through lyophilization or flash evaporation), an amorphous, higher-energy solid can be obtained. This can lead to a state of "supersaturation" when redissolved, improving bioavailability in the assay.

  • Practical Application:

    • Dissolve the compound in a suitable organic solvent.

    • Lyophilize (freeze-dry) the solution to obtain an amorphous powder.

    • Carefully prepare stock solutions from this amorphous material. Be aware that this form is thermodynamically unstable and may revert to a crystalline form over time.[5]

2. Utilization of Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13]

  • Step-by-Step Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its safety and solubilizing capacity.

    • Prepare a stock solution of HP-β-CD in your assay buffer.

    • In a separate tube, add your compound's DMSO stock and then add the HP-β-CD solution.

    • Vortex or sonicate to facilitate the formation of the inclusion complex.

    • This pre-formed complex can then be added to the final assay.

III. Data Summary and Reference Tables

For effective troubleshooting, it is essential to systematically test and document the solubility of this compound under various conditions.

Table 1: Solubility Screening Matrix
Solvent SystemCompound Concentration (µM)Observation (Immediate)Observation (2h Incubation)Assay Performance Impact
Buffer + 0.1% DMSO10SolubleSolubleNone
Buffer + 0.5% DMSO10SolubleSolubleNone
Buffer + 1.0% DMSO10SolubleSolubleNone
Buffer + 0.5% DMSO50PrecipitateHeavy PrecipitateN/A
Buffer (pH 6.5) + 0.5% DMSO50SolubleMinor PrecipitateTo be determined
Buffer (pH 7.4) + 0.5% DMSO50PrecipitateHeavy PrecipitateTo be determined
Buffer (pH 8.0) + 0.5% DMSO50SolubleSolubleTo be determined
Buffer + 0.01% Tween-2050SolubleSolubleTo be determined
Buffer + 10mM HP-β-CD50SolubleSolubleTo be determined

This table is a template for experimental planning. The user should fill it in with their own experimental data.

Table 2: Common Co-Solvents and Their Properties
Co-SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO< 1%High solubilizing power, but can be toxic to cells at higher concentrations.[4]
EthanolEtOH1-5%Generally well-tolerated by cells, but less effective at solubilizing highly lipophilic compounds.
Polyethylene Glycol 400PEG 4001-10%A good option for increasing solubility with relatively low toxicity.[]
Propylene GlycolPG1-10%Often used in combination with other co-solvents.[4]

IV. References

  • Jadhav, N. R., et al. (2020). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 328, 64-81. Retrieved from [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • University of Greenwich. (n.d.). Formulation of water insoluble drugs. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ghadi, R., & Dand, N. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 9(4), 42. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]

  • Labmate Online. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Chadha, R., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 64(14), 1584-1598. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Walker, M. A. (2013). Improving Solubility via Structural Modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. Retrieved from [Link]

  • Kumar, S., & Singh, R. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(7), 2534. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 263-275. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

This compound and its parent scaffold are important heterocyclic motifs in medicinal chemistry. The synthesis of this specific N-methylated derivative, however, presents a common challenge in heterocyclic chemistry: regioselectivity. Direct methylation of the parent pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can lead to a mixture of the desired N1-methyl isomer and the undesired N4-methyl isomer. This guide will address the synthesis of the parent dione, strategies for regioselective N-methylation, and methods for differentiating between the two isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My synthesis of the parent pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione from 2,3-diaminopyridine and oxalyl chloride is giving a low yield and a dark, impure product. What can I do to improve this?

Answer:

This is a common issue often related to reaction conditions and the purity of starting materials. Here’s a step-by-step guide to troubleshoot this problem:

  • Purity of 2,3-Diaminopyridine: 2,3-Diaminopyridine is susceptible to oxidation and can darken over time. Use freshly purified 2,3-diaminopyridine for the best results. You can purify it by recrystallization from a suitable solvent like water or by column chromatography.[1]

  • Reaction Solvent: The choice of solvent is critical. While various solvents can be used, high-boiling, inert solvents like dichlorobenzene are often employed for this reaction. This allows the reaction to be driven to completion at a higher temperature.

  • Temperature Control: The addition of oxalyl chloride to 2,3-diaminopyridine can be exothermic. It is advisable to add the oxalyl chloride solution dropwise to a solution of 2,3-diaminopyridine at a controlled temperature, for instance, 60°C, before gradually heating to a higher temperature (e.g., 130°C) for the cyclization to complete.

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of oxalyl chloride can lead to side reactions and the formation of polymeric materials.

  • Work-up Procedure: After the reaction is complete, the product often precipitates from the reaction mixture upon cooling. It's crucial to wash the crude product thoroughly with a non-polar solvent like ether to remove any unreacted starting materials and soluble impurities.

Here is a workflow to guide your optimization:

G cluster_start Problem: Low Yield & Impure Product cluster_troubleshooting Troubleshooting Steps cluster_solution Optimized Conditions start Low Yield / Impure Product purity Check Purity of 2,3-Diaminopyridine start->purity Is starting material pure? solvent Optimize Solvent purity->solvent Yes solution High Yield & Pure Product purity->solution No, purify first temp Control Temperature solvent->temp Is solvent appropriate? solvent->solution No, change solvent stoich Verify Stoichiometry temp->stoich Is temperature controlled? temp->solution No, control addition & heating workup Refine Work-up stoich->workup Is stoichiometry correct? stoich->solution No, adjust stoichiometry workup->solution Is work-up efficient? G cluster_start Problem: Poor N1-Selectivity cluster_optimization Optimization Strategy cluster_analysis Analysis cluster_solution Outcome start Mixture of N1/N4 Isomers base_solvent Modify Base/Solvent (e.g., NaH in THF) start->base_solvent reference Synthesize Authentic N4-Isomer start->reference For confirmation nmr Detailed NMR Analysis (1D, 2D-NOESY) base_solvent->nmr Improved selectivity? sterics Introduce Steric Hindrance (Protecting Group) reagent Change Methylating Agent (e.g., bulky silane) sterics->reagent reagent->nmr nmr->sterics No solution Pure N1-Isomer nmr->solution Yes

Sources

1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione stability and storage problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this compound. The information provided is synthesized from established principles of heterocyclic chemistry and data on structurally related molecules.

Introduction

This compound is a heterocyclic compound with a complex structure that suggests potential stability challenges. The core structure contains a pyrazinone ring fused to a pyridine ring, and incorporates lactam functionalities. Understanding the inherent chemical liabilities of this molecule is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through potential stability issues, recommended storage and handling procedures, and troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns are:

  • Photodegradation: Similar to many N-heterocyclic compounds, exposure to ultraviolet (UV) light can lead to decomposition. Studies on related N-heterocycles have shown that they can be susceptible to photolysis.[1][2][3]

  • Hydrolysis: The presence of two lactam (cyclic amide) rings in the dione structure makes the molecule susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5][6][7]

  • Oxidation: The electron-rich pyrazinone ring system may be prone to oxidation, a common metabolic pathway for such structures, suggesting a potential for chemical oxidation as well.[8]

Q2: How should I store my solid sample of this compound?

A2: To maximize the shelf-life of the solid compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerTo minimize the rate of any potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Amber vial or protected from lightTo prevent photodegradation.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: For stock solutions, it is crucial to use anhydrous, high-purity solvents. Anhydrous DMSO or DMF are common choices. We recommend preparing fresh solutions for each experiment. If storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the vial headspace with an inert gas before sealing.

Q4: I am seeing a new, unexpected peak in my LC-MS analysis of an aged solution. What could it be?

A4: An unexpected peak could be a degradant. The most likely culprits are hydrolysis or oxidation products. Hydrolysis would result in the opening of one or both lactam rings, leading to a significant change in mass and polarity. Oxidation could introduce hydroxyl groups or other oxygen-containing functionalities to the ring system.

Troubleshooting Guide

This section addresses specific experimental issues and provides potential causes and solutions related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Potential Cause Troubleshooting Step Scientific Rationale
Compound Degradation in Media Prepare fresh dilutions of your stock solution in media immediately before each experiment.The aqueous and potentially slightly basic (pH ~7.4) nature of cell culture media can promote hydrolysis of the lactam rings over time.
Photodegradation during Incubation Protect your cell culture plates from direct light during incubation.Many laboratory incubators have internal lights that can contribute to photodegradation of light-sensitive compounds.
Oxidative Degradation Consider degassing your media or adding an antioxidant if compatible with your assay.The pyrazinone core may be susceptible to oxidation, which could be accelerated by components in the media or cellular metabolic processes.[8]
Issue 2: Variability in analytical measurements (e.g., HPLC, NMR).
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis in Protic Solvents Use anhydrous aprotic solvents for sample preparation and analysis whenever possible. If a protic solvent is required, analyze the sample immediately after preparation.The lactam functionality is prone to hydrolysis, especially in the presence of water or alcohols.[7]
On-column Degradation If using reverse-phase HPLC, screen different mobile phase pH values. A neutral or slightly acidic pH may be preferable to a basic pH.Basic mobile phases can catalyze the hydrolysis of the lactam rings.
Formation of Aggregates Before taking an aliquot, ensure your stock solution is fully thawed and vortexed.Poorly solubilized or aggregated compound will lead to inconsistent concentrations.

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on the chemistry of related heterocyclic systems.

cluster_photodegradation Photodegradation Pathway Start_Photo This compound Radical_Intermediates Radical Intermediates Start_Photo->Radical_Intermediates UV Light (hν) Decomposition_Products Complex Mixture of Decomposition Products Radical_Intermediates->Decomposition_Products

Caption: Potential Photodegradation Pathway.

cluster_hydrolysis Hydrolysis Pathway Start_Hydrolysis This compound Ring_Opened_Product Ring-Opened Carboxylic Acid Start_Hydrolysis->Ring_Opened_Product H₂O (H⁺ or OH⁻)

Caption: Potential Hydrolysis Pathway.

cluster_oxidation Oxidation Pathway Start_Oxidation This compound Oxidized_Product Oxidized Derivatives (e.g., N-oxides, hydroxylated species) Start_Oxidation->Oxidized_Product [O]

Caption: Potential Oxidation Pathway.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC-UV

This protocol provides a framework to assess the stability of this compound in a solvent of interest.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve in the chosen solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM.

  • Initial Analysis (T=0):

    • Dilute the stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

    • Inject onto a C18 reverse-phase HPLC column.

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, symmetrical peak for the parent compound.

    • Record the peak area and retention time.

  • Incubation:

    • Store aliquots of the stock solution under various conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week), retrieve an aliquot from each storage condition.

    • Repeat the analysis as described in step 2.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of compound remaining.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

References

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 440(2), 839-844. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi. (1997). 117(2), 126-32. [Link]

  • Kassahun, K., et al. (2005). Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. Chemical Research in Toxicology, 18(6), 946-955. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]

  • Banik, B. K. (2012). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. [Link]

  • Ahmad, B., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33857-33872. [Link]

  • Ahmad, B., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Chruma, J. J. (2014). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 19(12), 20568-20626. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. ResearchGate. [Link]

  • Johnson, D. A., & H. Suschitzky. (1976). Synthesis and hydrolysis of some fused-ring β-lactams. Journal of the Chemical Society, Perkin Transactions 1, (1), 1062-1065. [Link]

  • O'Donoghue, A. C., & S. Roy. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1637-1653. [Link]

  • O'Donoghue, A. C., & S. Roy. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]

  • Al-Tel, T. H. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 9(4), 368-387. [Link]

  • Le, T. H., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3326. [Link]

Sources

Technical Support Center: Navigating and Mitigating Cytotoxicity of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers utilizing 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its analogs. Pyrido[2,3-b]pyrazine derivatives are a promising class of heterocyclic compounds with demonstrated biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3][4] However, like many novel small molecules, unexpected or excessive cytotoxicity in cell-based assays can be a significant hurdle, complicating the interpretation of experimental results and potentially masking the compound's specific effects.

This guide is designed to provide you, our fellow researchers, with a structured approach to troubleshooting and potentially reducing the off-target cytotoxicity of this compound. We will explore common causes of cytotoxicity, offer step-by-step troubleshooting protocols, and provide answers to frequently asked questions. Our goal is to help you distinguish between targeted, mechanism-based cell death and unintended toxic effects, thereby ensuring the integrity and accuracy of your research.

Part 1: Troubleshooting Guide - A Mechanistic Approach

Unexpected cytotoxicity can arise from a variety of sources, from simple issues with compound solubility to complex biological interactions such as the generation of reactive oxygen species (ROS) or the formation of toxic metabolites. The following section is structured as a series of questions you might be asking when encountering these issues, followed by detailed explanations and actionable experimental advice.

Question 1: "My cells are dying at much lower concentrations than expected, even in my negative control cell lines. Could my compound be precipitating in the culture medium?"

Answer: Yes, this is a very common issue, especially with heterocyclic compounds that can have poor aqueous solubility. Compound precipitation can cause cytotoxicity through several mechanisms, including physical stress on the cells, induction of inflammatory responses, and inaccurate estimation of the actual compound concentration in solution.

Underlying Cause: Many organic small molecules have limited solubility in aqueous cell culture media, which are typically buffered saline solutions with added proteins. When a concentrated stock solution (usually in DMSO) is diluted into the medium, the compound can "crash out" of solution, forming microscopic or even visible precipitates.

Troubleshooting Workflow:

  • Visual Inspection: Before adding the compound to your cells, prepare the final dilution in cell culture medium and let it sit in the incubator for 15-30 minutes. Visually inspect the medium against a light source for any signs of cloudiness or precipitate. Also, inspect the wells of your culture plate under a microscope after adding the compound. Look for crystalline structures or amorphous debris that is not cellular in origin.

  • Solubility Assessment: Perform a simple solubility test. Prepare a serial dilution of your compound in cell culture medium without cells. After a short incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength where the compound absorbs. A non-linear relationship between concentration and absorbance suggests precipitation.

  • Protocol for Improving Solubility:

    • Optimize Stock Concentration: Lower the concentration of your DMSO stock solution. While 10 mM is common, for poorly soluble compounds, a 1 mM or even lower stock might be necessary to prevent precipitation upon dilution. .

    • Use of Surfactants: For in vitro assays, a very low concentration of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.02%) can help maintain compound solubility without being toxic to most cell lines. Always run a vehicle control with the surfactant alone.

    • Serum Concentration: If your experimental design allows, increasing the serum concentration in your medium can enhance the solubility of some hydrophobic compounds due to binding to albumin.

Question 2: "I've confirmed my compound is soluble, but I'm still seeing rapid, non-specific cytotoxicity. Could it be inducing oxidative stress?"

Answer: This is a strong possibility. Many quinone-like structures and other heterocyclic compounds can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[2] Excessive ROS can damage lipids, proteins, and DNA, leading to apoptosis or necrosis.

Underlying Cause: The pyrazine-dione core of your molecule may be susceptible to cellular reductases. Once reduced, it can react with molecular oxygen to regenerate the parent compound while producing superoxide. This futile cycle rapidly depletes cellular antioxidants and creates a state of oxidative stress.

Troubleshooting Workflow:

The most direct way to test for ROS-mediated cytotoxicity is to see if it can be rescued by an antioxidant. N-acetylcysteine (NAC) is a common and effective ROS scavenger.

Experimental Protocol: Antioxidant Co-treatment

  • Objective: To determine if the cytotoxicity of this compound is mediated by ROS.

  • Materials:

    • Your cell line of interest

    • This compound

    • N-acetylcysteine (NAC)

    • Cell viability assay kit (e.g., MTT, XTT, CellTiter-Glo®)

  • Procedure:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

    • Prepare a stock solution of NAC (e.g., 500 mM in sterile water or PBS, neutralized to pH 7.4).

    • On the day of treatment, pre-treat half of the plates with a final concentration of 1-5 mM NAC for 1-2 hours before adding your compound.

    • Prepare serial dilutions of your compound. Add these dilutions to both the NAC-pre-treated and non-pre-treated wells.

    • Include the following controls:

      • Cells + Medium only (Untreated)

      • Cells + Medium + DMSO (Vehicle control)

      • Cells + Medium + NAC only

      • Cells + Medium + NAC + DMSO

    • Incubate for your desired time point (e.g., 24, 48, or 72 hours).

    • Assess cell viability using your chosen method.

  • Interpretation of Results:

    • Significant Rightward Shift in IC50: If NAC co-treatment significantly increases the IC50 value of your compound (i.e., it takes a higher concentration of the compound to kill 50% of the cells), this is strong evidence that cytotoxicity is at least partially mediated by ROS.

    • No Change in IC50: If NAC has no effect on the dose-response curve, oxidative stress is likely not the primary cause of cytotoxicity.

Data Presentation Example:

Treatment GroupIC50 (µM)
Compound Alone15.2
Compound + 2 mM NAC85.7

This hypothetical data shows a >5-fold shift in the IC50, strongly suggesting ROS-mediated toxicity.

Question 3: "My compound is intended to be a specific kinase inhibitor, but it's showing broad cytotoxicity. How can I investigate off-target effects or metabolic activation?"

Answer: This is a critical question in drug development. Broad cytotoxicity can indicate that your compound is hitting multiple targets essential for cell survival or that it is being metabolized into a more toxic species.

Underlying Cause 1: Off-Target Effects Many kinase inhibitors have activity against a range of kinases beyond their intended target.[2] If your compound inhibits essential "housekeeping" kinases (e.g., those involved in cell cycle progression or basic metabolism), it will appear broadly cytotoxic. The pyrido[2,3-d]pyrimidine scaffold, for example, is known to be a versatile kinase inhibitor scaffold.[3][5]

Underlying Cause 2: Metabolic Activation The cellular enzymatic machinery, particularly cytochrome P450 enzymes, can modify your compound.[6][7][8] While often a detoxification process, sometimes this can create chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine has been shown to reduce the potential for reactive metabolite formation in some cases, suggesting this is a known consideration for this class of compounds.[6]

Troubleshooting Workflow:

  • Kinase Profiling: The most definitive way to assess off-target kinase activity is to submit your compound to a commercial kinase profiling service. These services test your compound against a large panel of kinases (often >400) and provide a quantitative measure of its activity against each. This can reveal unexpected targets that might explain the observed cytotoxicity.

  • Investigating Metabolic Activation (In Vitro):

    • Use of Metabolic Inhibitors: You can perform co-treatment experiments with broad-spectrum P450 inhibitors like 1-aminobenzotriazole (1-ABT). If 1-ABT reduces the cytotoxicity of your compound, it suggests that metabolism is required for its toxic effects. Caution: This is an advanced technique and requires careful controls, as the inhibitors themselves can have effects on cells.

    • Comparison in Metabolically Different Cell Lines: Compare the cytotoxicity of your compound in a cell line with high metabolic activity (e.g., HepG2) versus one with low metabolic activity (e.g., HEK293). Higher potency in the metabolically active line could suggest metabolic activation.

Diagram: Troubleshooting Logic

Troubleshooting_Workflow Start High Cytotoxicity Observed Solubility Is the compound soluble in culture medium? Start->Solubility ROS Is cytotoxicity rescued by antioxidants (e.g., NAC)? Solubility->ROS Yes ImproveSol Action: Optimize formulation (e.g., lower stock concentration, use excipients). Solubility->ImproveSol No OffTarget Investigate Off-Target Effects & Metabolic Activation ROS->OffTarget No ROS_Mediated Conclusion: Cytotoxicity is likely mediated by ROS. ROS->ROS_Mediated Yes Sol_Yes Yes Sol_No No ROS_Yes Yes ROS_No No ImproveSol->ROS Re-test

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during the synthesis, purification, and handling of this important heterocyclic compound. The following question-and-answer format addresses specific issues with in-depth explanations and actionable troubleshooting steps to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis & Reaction Monitoring

Question 1: My synthesis of the pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione precursor is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of the pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione core, typically formed by the cyclocondensation of 2,3-diaminopyridine with an oxalic acid derivative like diethyl oxalate, are a common issue. The primary culprits are often incomplete reaction, side product formation, or suboptimal reaction conditions.

Underlying Causality: The reaction involves a double nucleophilic attack of the amino groups of 2,3-diaminopyridine on the electrophilic carbonyl carbons of the oxalate. Incomplete reaction can occur if the reaction temperature is too low or the reaction time is insufficient. Side reactions can be promoted by the presence of water or other nucleophiles.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the diethyl oxalate and react with the starting materials, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Optimize Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical starting point is refluxing in a suitable solvent like ethanol for several hours.

  • Catalyst Addition: The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), can significantly improve the reaction rate and yield in multicomponent reactions of this type.[1]

  • Reagent Purity: Ensure the purity of your 2,3-diaminopyridine and diethyl oxalate. Impurities can interfere with the reaction.

Data Presentation: Optimization of Reaction Conditions

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)Expected Yield
SolventEthanol (95%)Anhydrous Ethanol>80%
Temperature60 °CReflux (approx. 78 °C)
CatalystNonep-TSA (5-10 mol%)
Reaction Time2 hoursMonitored by TLC (typically 4-6 hours)

Experimental Workflow: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

reagents 2,3-Diaminopyridine + Diethyl Oxalate conditions Anhydrous Solvent (e.g., Ethanol) Optional: p-TSA catalyst reagents->conditions 1. Add reaction Reflux (monitor by TLC) conditions->reaction 2. Heat workup Cool to RT, Filter Precipitate reaction->workup 3. Upon Completion purification Wash with Cold Solvent Recrystallization workup->purification 4. Isolate product Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione purification->product 5. Purify precursor Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) precursor->base 1. Deprotonate methylating_agent Methylating Agent (e.g., CH3I) base->methylating_agent 2. Add Slowly reaction Stir at Controlled Temperature (e.g., 0 °C to RT) quench Quench Reaction (e.g., with water or NH4Cl) reaction->quench 3. Upon Completion extraction Workup and Extraction quench->extraction 4. Isolate purification Column Chromatography extraction->purification 5. Purify product This compound purification->product

Caption: General workflow for the N-methylation step.

II. Purification & Characterization

Question 3: My final product, this compound, is difficult to purify by standard silica gel chromatography. What alternative purification strategies can I use?

Answer:

The target compound is a relatively polar heterocyclic molecule, which can present challenges during purification by traditional normal-phase chromatography on silica gel, such as streaking or poor separation.

Underlying Causality: The polarity of the dione and the presence of nitrogen atoms can lead to strong interactions with the acidic silica gel surface, resulting in poor chromatographic performance.

Troubleshooting Protocol:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems to find one in which the compound is soluble when hot but sparingly soluble when cold.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is a powerful alternative. Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol. Adding a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape.

  • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina for column chromatography.

  • Preparative TLC: For small-scale purifications, preparative TLC can be an effective method to isolate the desired product.

Question 4: I am unsure about the identity of my final product. What are the expected spectroscopic data for this compound?

Answer:

Proper characterization is essential to confirm the structure and purity of your synthesized compound. The following are the expected spectroscopic features for this compound.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A singlet for the N-methyl group, typically in the range of 3.0-4.0 ppm.

    • Signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

    • A broad singlet for the N-H proton at the N4 position, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two carbonyl carbons (C2 and C3) in the dione ring, typically in the range of 150-170 ppm.

    • A signal for the N-methyl carbon.

    • Signals for the carbons of the pyridine ring.

  • FT-IR:

    • Strong absorption bands for the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹.

    • An N-H stretching band for the N4-H group.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O₂ = 177.16 g/mol ).

It is highly recommended to perform a full suite of characterization techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS) to unambiguously confirm the identity and purity of your final product. A recently published study provides spectroscopic data for similar N-alkylated pyrido[2,3-b]pyrazine-2,3-dione derivatives which can be a useful reference. [2]

III. Stability & Storage

Question 5: My purified this compound seems to be degrading over time. What are the recommended storage conditions?

Answer:

Heterocyclic compounds, particularly those with multiple nitrogen atoms and carbonyl groups, can be susceptible to degradation over time, especially when exposed to light, air, or moisture.

Underlying Causality: Potential degradation pathways include hydrolysis of the amide bonds in the dione ring, oxidation, or photodecomposition.

Recommended Storage Conditions:

  • Store in a cool, dark, and dry place: A refrigerator or freezer is ideal.

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Use an Amber Vial: Protect the compound from light by storing it in an amber-colored vial or a vial wrapped in aluminum foil.

  • Ensure Purity: Residual impurities from the synthesis, such as acid or base, can catalyze degradation. Ensure the compound is thoroughly purified before long-term storage.

By following these troubleshooting guides and experimental best practices, researchers can overcome common challenges and achieve consistent and reliable results in their work with this compound.

References

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • National Institutes of Health. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • ResearchGate. Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]

  • PubChem. Pyrido(2,3-b)pyrazine. Available at: [Link]

  • AbacipharmTech. 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H). Available at: [Link]

  • NIST WebBook. Pyrido(2,3-b)pyrazine-2,3-diol. Available at: [Link]

  • ResearchGate. Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives. The inherent challenge with many promising heterocyclic compounds, including this particular scaffold, is often poor aqueous solubility and/or low membrane permeability, which collectively hinder oral bioavailability.[1][2][3] This guide provides a structured approach to troubleshooting common experimental hurdles and offers validated strategies to enhance the systemic exposure of these derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with this compound derivatives.

Question 1: My this compound derivative shows potent in vitro activity but fails to demonstrate efficacy in vivo. What is the likely cause?

Answer: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability.[1][4] The compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. The primary culprits are typically low aqueous solubility and/or poor permeability across the gastrointestinal (GI) tract.[1][5] It is crucial to characterize the physicochemical properties of your derivative to understand the underlying absorption barriers.

Question 2: How can I quickly assess the solubility and permeability of my compound?

Answer: For an initial assessment, simple shake-flask methods can determine aqueous solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids).[6] To evaluate permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput in vitro tool that predicts passive diffusion.[7][8][9] This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9]

Question 3: My compound has extremely low aqueous solubility. What are the primary formulation strategies I should consider?

Answer: For compounds with very low aqueous solubility, several formulation strategies can be employed to improve dissolution and, consequently, absorption.[4][10] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2][4] Techniques like micronization and nanonization can be explored.[1][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its solubility.[11][12][13]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubilization in the GI tract.[4]

  • Co-crystals: Forming a crystalline structure of your active pharmaceutical ingredient (API) with a benign co-former can alter the physicochemical properties, often leading to improved solubility and dissolution.[14][15][16]

Question 4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?

Answer: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Identifying the BCS class of your this compound derivative is critical as it dictates the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, the focus would be on improving solubility and dissolution rate.[1] For a BCS Class IV compound, both solubility and permeability enhancement strategies would be necessary.[1]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Guide 1: Low and Variable Oral Exposure in Preclinical Animal Models

Problem: Inconsistent and low plasma concentrations of the this compound derivative are observed in pharmacokinetic (PK) studies.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Poor Aqueous Solubility 1. Characterize Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (pH 1.2, 4.5, 6.8). This will help identify if the compound's solubility is pH-dependent. 2. Formulation Approaches:     a. pH Modification: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.[4][17]     b. Co-solvents: Employing water-miscible organic solvents can increase the solubility of lipophilic compounds.[4][18]     c. Surfactants: These can be used to solubilize poorly water-soluble compounds by forming micelles.[4][17]
Low Dissolution Rate 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing the dissolution rate.[2][4] 2. Amorphous Solid Dispersions (ASDs): Convert the crystalline drug to its higher-energy amorphous state by creating a solid dispersion with a polymer.[11][12] This can lead to a significant increase in aqueous solubility and dissolution.[11]
Poor Membrane Permeability 1. In Vitro Permeability Assessment: Use the PAMPA assay to determine the passive permeability of the compound.[7][8] 2. Permeation Enhancers: In cases of low permeability, the inclusion of permeation enhancers in the formulation can be considered, although this requires careful toxicological evaluation.[19] 3. Lipid-Based Formulations: These can facilitate drug absorption through the intestinal lymphatic system, bypassing first-pass metabolism in some cases.[4]
First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of the compound using liver microsomes or hepatocytes. 2. Prodrug Approach: If extensive first-pass metabolism is identified, a prodrug strategy could be employed to mask the metabolically labile site.[10]

Workflow for Investigating Poor Oral Bioavailability:

Caption: Troubleshooting workflow for poor oral bioavailability.

Guide 2: Challenges in Developing a Stable Amorphous Solid Dispersion (ASD)

Problem: The amorphous form of the this compound derivative recrystallizes during storage or upon contact with aqueous media.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Rationale
Inappropriate Polymer Selection 1. Polymer Screening: Screen a panel of polymers with varying properties (e.g., HPMC, HPMCAS, PVP, Soluplus®). The polymer should have good miscibility with the drug and a high glass transition temperature (Tg) to limit molecular mobility and prevent recrystallization.[11] 2. Drug-Polymer Interaction: Assess drug-polymer interactions using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC). Strong interactions can help stabilize the amorphous form.
Insufficient Polymer Concentration 1. Vary Drug Loading: Prepare ASDs with different drug-to-polymer ratios. Higher polymer concentrations generally provide better stabilization, but this needs to be balanced with the desired drug loading in the final dosage form.
Hygroscopicity 1. Moisture Sorption Analysis: Determine the hygroscopicity of the ASD. Water can act as a plasticizer, lowering the Tg and promoting recrystallization. 2. Use of Non-hygroscopic Polymers: Select polymers with low hygroscopicity.[11] 3. Proper Storage: Store the ASD under controlled humidity conditions.
Manufacturing Process Issues 1. Process Optimization (Spray Drying): Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure to ensure rapid and complete solvent removal.[20] 2. Process Optimization (Hot Melt Extrusion): Optimize extrusion temperature, screw speed, and residence time to ensure complete drug dissolution in the polymer melt and avoid thermal degradation.[13]

Logical Relationship for ASD Stability:

ASD_Stability cluster_outcomes Outcomes Drug_Properties Drug Properties (Tg, Solubility) Stable_ASD Stable Amorphous Solid Dispersion Drug_Properties->Stable_ASD Recrystallization Recrystallization Drug_Properties->Recrystallization Poor Miscibility Polymer_Selection Polymer Selection (Tg, Miscibility, Hygroscopicity) Polymer_Selection->Stable_ASD Polymer_Selection->Recrystallization Low Tg Drug_Loading Drug Loading Drug_Loading->Stable_ASD Drug_Loading->Recrystallization High Loading Manufacturing_Process Manufacturing Process (Spray Drying/HME) Manufacturing_Process->Stable_ASD Manufacturing_Process->Recrystallization Suboptimal Parameters

Caption: Factors influencing the stability of Amorphous Solid Dispersions.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound derivatives.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1-4% w/v)[21][22]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compound and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <5%).[23]

    • Prepare solutions of high and low permeability control compounds in the same manner.

  • Prepare the PAMPA Plate:

    • Coat the membrane of each well in the donor filter plate with a small volume (e.g., 5 µL) of the lecithin/dodecane solution.[21] Allow the solvent to evaporate completely.

  • Set up the Assay:

    • Add PBS (pH 7.4) to the wells of the acceptor plate (e.g., 300 µL).[21]

    • Add the test compound and control solutions to the donor plate wells (e.g., 150-200 µL).[21][22]

    • Carefully place the donor plate on top of the acceptor plate to create the "sandwich."

  • Incubation:

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[9][22]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability:

    • The apparent permeability coefficient (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.

Protocol 2: Screening for Co-crystal Formation by Solvent Evaporation

This protocol outlines a common and reliable method for screening co-crystal formation.[14]

Materials:

  • This compound derivative (API)

  • A selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)

  • A range of solvents with varying polarities

  • Small vials or a 96-well plate

  • Vortex mixer

  • Microscope

  • Powder X-ray Diffraction (PXRD) instrument

Procedure:

  • Select API and Co-formers: Choose the API and a rational selection of co-formers based on potential hydrogen bonding interactions.

  • Stoichiometric Ratios: Weigh the API and co-former in stoichiometric ratios (e.g., 1:1, 1:2, 2:1) into separate vials.

  • Solvent Addition: Add a suitable solvent to each vial until the solids dissolve completely. Gentle heating may be applied if necessary.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be done by leaving the vials uncapped in a fume hood.

  • Solid Phase Characterization:

    • Visual Inspection: Examine the resulting solids under a microscope for any changes in crystal habit compared to the starting materials.

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the formation of a new crystalline phase. A new, unique diffraction pattern that is different from the patterns of the API and co-former indicates the formation of a co-crystal.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.).
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2025, August 8).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.).
  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (n.d.).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025, December 12).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.).
  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (n.d.).
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3).
  • pampa-permeability-assay.pdf. (n.d.).
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • (2025, August 10). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients.
  • ACS Publications. (2018, August 10). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications | Crystal Growth & Design.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Pharma Excipients. (2020, November 18). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of p.
  • Co-crystallization technique: Significance and symbolism. (2025, July 31).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ULisboa Research Portal. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. (2021, November 3).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.).
  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from Journal of Applied Pharmaceutical Science.
  • This compound. (n.d.).
  • 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H). (n.d.). Retrieved from AbacipharmTech-Global Chemical supplier.
  • PubMed. (n.d.). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
  • 1H,2H,3H,4H-pyrido(2,3-b)pyrazine. (n.d.).
  • PubChem - NIH. (n.d.). Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580.
  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • NIH. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Parchem. (n.d.). 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.).

Sources

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Initial searches for the small molecule inhibitor designated "this compound" have not yielded specific public information regarding its molecular target, structure, or pharmacological profile. The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for novel small molecule inhibitors in general. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule inhibitor, including this compound, once its biological and chemical characteristics are known. For the purpose of providing concrete examples, we will proceed with the hypothesis that this compound is a kinase inhibitor.

Introduction: The Challenge of Off-Target Effects

Small molecule inhibitors are powerful tools in biomedical research and drug development. However, their utility can be compromised by off-target effects, which occur when a compound interacts with unintended biomolecules. These interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical settings. Therefore, a proactive and systematic approach to identifying and minimizing off-target effects is paramount for any research program involving small molecule inhibitors.

This guide provides a comprehensive resource for researchers using this compound, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern?

Q2: How can I begin to predict potential off-target effects for my compound?

A2: A multi-faceted approach is recommended. In silico (computational) methods can be a valuable first step.[2][3] These approaches use algorithms to screen your compound against large databases of protein structures to predict potential binding interactions.[2][3] This can provide an initial list of potential off-targets to investigate experimentally.

Q3: What is the difference between biochemical and cell-based assays for assessing off-target effects?

A3: Biochemical assays, such as kinase selectivity profiling, measure the direct interaction between your compound and a panel of purified proteins (e.g., kinases) in a controlled, in vitro environment.[4][5] These assays are excellent for determining the intrinsic affinity of your compound for a wide range of potential targets.[4][5] Cell-based assays, on the other hand, evaluate the effects of your compound in a more biologically relevant context, within living cells.[6] These assays can reveal off-target effects that are dependent on cellular processes, such as signaling pathways and protein-protein interactions.

Q4: My compound shows high potency in a biochemical assay but has little effect in my cell-based experiments. What could be the issue?

A4: This discrepancy can arise from several factors. Poor cell permeability is a common issue, where the compound is unable to efficiently cross the cell membrane to reach its intracellular target. Another possibility is that the compound is rapidly metabolized by the cells into an inactive form. It is also possible that the high concentration of ATP within cells competes with an ATP-competitive inhibitor, reducing its apparent potency compared to a biochemical assay with lower ATP concentrations.[7]

Q5: How can I confirm that the phenotype I observe is due to the inhibition of my intended target and not an off-target effect?

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent results across different cell lines. Cell line-specific expression of off-target proteins.1. Profile Target and Off-Target Expression: Use techniques like Western blotting or qPCR to determine the expression levels of your intended target and any known major off-targets in the cell lines you are using. 2. Choose Appropriate Cell Models: Select cell lines with high expression of your on-target and low or no expression of problematic off-targets.[8]
Observed toxicity at concentrations close to the on-target IC50. The toxicity may be due to on-target inhibition or a potent off-target effect.1. Perform a Dose-Response Curve for Toxicity: Determine the concentration at which toxicity is observed and compare it to the on-target potency. 2. Use a Less Potent Analog: Synthesize or obtain a structurally related but less potent analog of your compound. If the toxicity is on-target, it should be diminished with the less potent compound. 3. Rescue Experiment: If possible, overexpress your target protein in the cells. If the toxicity is on-target, this may rescue the cells from the compound's effects.
Discrepancy between biochemical and cellular activity. Poor cell permeability or rapid metabolism of the inhibitor.1. Assess Cell Permeability: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your compound can cross a lipid membrane. 2. Evaluate Compound Stability: Incubate your compound with liver microsomes or in cell culture medium and measure its degradation over time using LC-MS.
Phenotype does not match genetic knockdown of the target. The observed phenotype is likely due to an off-target effect.1. Broad Spectrum Off-Target Screening: Perform a comprehensive kinase selectivity screen or a broader panel screen to identify potential off-targets. 2. Modify the Compound: Use medicinal chemistry to design new analogs of your compound that retain on-target activity but have reduced affinity for the identified off-targets.[9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.[4][10]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP. The ATP concentration should ideally be at the Km for each kinase to allow for accurate comparison of IC50 values.[7]

  • Inhibitor Addition:

    • Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as radiometric assays (e.g., using ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[7][11]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound interacts with its intended target in living cells.

Methodology:

  • Cell Line Preparation:

    • Genetically engineer a cell line to express the target protein fused to a NanoLuc® luciferase.

    • Culture the cells in an appropriate medium.

  • Tracer and Inhibitor Addition:

    • Prepare a fluorescent tracer that is known to bind to the target protein.

    • In a multi-well plate, add the cells, the tracer, and varying concentrations of this compound or a vehicle control.

  • BRET Measurement:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.

  • Data Analysis:

    • The binding of the inhibitor to the target protein will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in a cellular context.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation cluster_invivo In Vivo Assessment In_Silico_Prediction In Silico Off-Target Prediction Biochemical_Screening Biochemical Selectivity Profiling (e.g., Kinase Panel) In_Silico_Prediction->Biochemical_Screening Guides Panel Selection Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Biochemical_Screening->Target_Engagement Confirms On-Target Activity Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay Links Target to Cellular Effect Genetic_Validation Genetic Validation (CRISPR/RNAi) Phenotypic_Assay->Genetic_Validation Validates On-Target Phenotype PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Genetic_Validation->PK_PD_Studies Confirms Mechanism of Action Toxicity_Studies In Vivo Toxicity Studies PK_PD_Studies->Toxicity_Studies Informs Dosing and Safety

Caption: A generalized workflow for characterizing and minimizing off-target effects of a small molecule inhibitor.

troubleshooting_logic Start Phenotype Observed with Inhibitor Genetic_Knockdown Does Genetic Knockdown/out of Target Recapitulate Phenotype? Start->Genetic_Knockdown On_Target Phenotype is Likely On-Target Genetic_Knockdown->On_Target Yes Structurally_Unrelated_Inhibitor Does a Structurally Unrelated Inhibitor Cause the Same Phenotype? Genetic_Knockdown->Structurally_Unrelated_Inhibitor No Off_Target_Investigation Investigate Off-Target Effects Structurally_Unrelated_Inhibitor->On_Target Yes Structurally_Unrelated_Inhibitor->Off_Target_Investigation No

Caption: A decision tree for troubleshooting the origin of an observed cellular phenotype.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?[Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?[Link]

  • Cui, T., & Li, J. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1182300. [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?[Link]

  • Ambe, M., He, P., & Copp, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. [Link]

  • Ambe, M., He, P., & Copp, J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to confidently scale up this synthesis from the lab to pilot plant scale.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and potential for hydrogen bonding make it an attractive scaffold for interacting with various biological targets. The synthesis of this molecule, while conceptually straightforward, presents several challenges, particularly when scaling up. This guide provides a comprehensive overview of a reliable synthetic route, potential pitfalls, and strategies for successful and reproducible large-scale production.

Recommended Synthetic Protocol

The most common and reliable method for synthesizing this compound is via the cyclocondensation of 2-(methylamino)pyridine-3-amine with a suitable C2 synthon, such as diethyl oxalate or oxalyl chloride. The following is a detailed, two-step protocol that has been optimized for scalability and reproducibility.

Step 1: Synthesis of 2-(Methylamino)pyridine-3-amine (Key Intermediate)

Reaction Scheme:

Experimental Protocol:

  • Synthesis of 2-(Methylamino)-3-nitropyridine:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol (10 vol) in a pressure vessel, add a 40% aqueous solution of methylamine (3.0 eq).

    • Seal the vessel and heat the reaction mixture to 80 °C for 12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(methylamino)-3-nitropyridine as a yellow solid. This intermediate is often pure enough for the next step without further purification.

  • Synthesis of 2-(Methylamino)pyridine-3-amine:

    • To a solution of 2-(methylamino)-3-nitropyridine (1.0 eq) in methanol (15 vol) in a hydrogenation vessel, add 10% Palladium on carbon (5 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-(methylamino)pyridine-3-amine as a dark oil, which should be used immediately in the next step due to its instability.

Step 2: Cyclocondensation to this compound

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-(methylamino)pyridine-3-amine (1.0 eq) in ethanol (10 vol).

  • Add diethyl oxalate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 18 hours.

  • A precipitate will form as the reaction progresses.

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol (2 x 3 vol), and then with diethyl ether (2 x 3 vol).

  • Dry the product under vacuum to afford this compound as an off-white to pale yellow solid.

Data Summary Table:

StepReactantsKey ReagentsSolventTemperatureTimeTypical Yield
1a2-Chloro-3-nitropyridineMethylamineEthanol80 °C12 h90-95%
1b2-(Methylamino)-3-nitropyridineH₂, 10% Pd/CMethanolRT6 h>95% (crude)
22-(Methylamino)pyridine-3-amineDiethyl OxalateEthanol78 °C18 h75-85%

Experimental Workflow Diagram:

G A 2-Chloro-3-nitropyridine B 2-(Methylamino)-3-nitropyridine A->B Methylamine, Ethanol, 80°C C 2-(Methylamino)pyridine-3-amine B->C H2, Pd/C, Methanol, RT D This compound C->D Diethyl Oxalate, Ethanol, Reflux G A 2-(Methylamino)pyridine-3-amine B Oxidized Impurity A->B Air Oxidation C Tarry Byproducts B->C Polymerization

Caption: Common degradation pathway of the diaminopyridine intermediate.

Frequently Asked Questions (FAQs)

  • What is the typical purity of the final product obtained by this method?

    • The purity of the product after filtration and washing is typically >95%. For higher purity, recrystallization from a suitable solvent like DMF or acetic acid can be performed.

  • Can oxalyl chloride be used instead of diethyl oxalate?

    • Yes, oxalyl chloride can be used and often results in faster reaction times. However, it is more reactive and can lead to more side products if the reaction conditions are not carefully controlled. The reaction with oxalyl chloride is typically run at a lower temperature (e.g., 0 °C to room temperature) in an aprotic solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • How should the final product be stored?

    • This compound is a stable solid. It should be stored in a well-sealed container at room temperature, protected from light and moisture.

  • What are the key safety precautions for this synthesis?

    • Methylamine is a corrosive and flammable gas. It should be handled in a well-ventilated fume hood. The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry); appropriate safety measures for handling these materials must be in place. Oxalyl chloride is highly corrosive and reacts violently with water; it should be handled with extreme care in a fume hood.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors:

  • Heat Transfer: The amination and cyclocondensation steps are exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Mass Transfer: In the hydrogenation step, efficient mixing is critical to ensure good contact between the gas, liquid, and solid phases. The choice of agitator and stirring speed will need to be optimized for the larger reactor volume.

  • Reagent Addition: The addition of reactive reagents like methylamine and potentially oxalyl chloride should be done at a controlled rate to manage the exotherm.

  • Filtration and Drying: The filtration of the final product and the palladium catalyst will require larger-scale equipment such as a filter press or a centrifugal filter. Drying of the final product will need to be done in a suitable vacuum oven.

  • Safety: A thorough safety review should be conducted before attempting the synthesis on a larger scale. This should include an evaluation of the thermal stability of all intermediates and the final product, as well as a plan for handling any potential emergencies.

References

  • General Synthesis of Pyridopyrazines: For a review of synthetic methodologies for pyridopyrazines, see

    • Title: Recent synthetic methodologies for pyridopyrazines: An upd
    • Source: Synthetic Communic
    • URL: [Link]

  • Synthesis of a Regioisomeric Compound: A similar synthesis of the 4-methyl isomer is described here

    • Title: Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione
    • Source: PrepChem
    • URL: [Link]

  • General Principles of Heterocyclic Chemistry: For a comprehensive understanding of the underlying principles of the reactions described, a standard textbook on heterocyclic chemistry is recommended.

Interpreting complex NMR spectra of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this and structurally related heterocyclic systems. My objective is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to spectral complexities.

The unique structure of this compound, featuring a fused ring system with multiple nitrogen atoms and keto-amide functionalities, presents a fascinating but often challenging NMR landscape. This guide is structured as a series of frequently asked questions (FAQs) that address common issues from peak broadening to unexpected signals, providing both mechanistic explanations and actionable experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why do the peaks in my ¹H NMR spectrum appear broad at room temperature, especially the N-H and aromatic protons?

Answer:

Broadening of NMR signals is a classic indicator of dynamic processes occurring on a timescale comparable to the NMR experiment itself.[1][2] For this compound, there are two primary suspects: chemical exchange and conformational dynamics.

Plausible Causes & Mechanistic Insight:

  • Keto-Amide Tautomerism: The dione moiety can potentially exist in equilibrium with its enol or imidol tautomers. If the rate of exchange between these forms is intermediate on the NMR timescale, the signals for the protons involved (N-H and adjacent C-H) will be broadened. While the diketo form is likely dominant, the presence of even minor tautomers can significantly affect the spectrum. Tautomerism is a known phenomenon in related heterocyclic systems.[3][4]

  • Slow N-H Proton Exchange: The N4-H proton is acidic and can exchange with trace amounts of water or acid in the solvent. If this exchange is not sufficiently fast or slow, it leads to signal broadening. This is particularly common for N-H and O-H protons.

  • Conformational Isomerism (Rotamers): While less likely to be the dominant factor for the core ring system, restricted rotation around certain bonds could theoretically contribute, though this is more common in more flexible molecules.

  • Solubility and Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to aggregation. If the exchange between aggregated and monomeric species is in the intermediate regime, this can also cause peak broadening.

Troubleshooting Protocol: Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is the most powerful tool for investigating dynamic processes.[5][6][7] By changing the temperature, you can manipulate the rate of exchange and observe predictable changes in the spectrum.

  • At Low Temperature (e.g., -40 °C to 0 °C): The exchange process slows down. If you are observing an equilibrium between two or more species (like tautomers), you may see the broad peaks resolve into separate, sharp signals for each species.

  • At High Temperature (e.g., +60 °C to +100 °C): The exchange process speeds up. The broad peaks should coalesce into a single, sharp, time-averaged signal.[2]

Step-by-Step Protocol for VT NMR Experiment:

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈) in a Class A NMR tube designed for VT work. Ensure the sample volume is appropriate to prevent convection (typically 400-500 µL).[2]

  • Instrument Setup: Use a spectrometer equipped with a VT unit. It is crucial to use a flow of dry gas (usually nitrogen) to prevent condensation at low temperatures.[5]

  • Temperature Equilibration: Start at ambient temperature (e.g., 25 °C). After acquiring the initial spectrum, decrease or increase the temperature in increments (e.g., 10-15 °C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at each temperature point. Monitor the chemical shifts, line widths, and multiplicity of the signals of interest.

  • Analysis: Plot the changes in the spectra as a function of temperature to identify coalescence points or the resolution of new species.

dot

Troubleshooting_Workflow start Complex/Broad ¹H NMR Spectrum vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr low_temp Low Temp: Peaks Sharpen into Multiple Sets? vt_nmr->low_temp Yes high_temp High Temp: Peaks Sharpen into One Averaged Set? vt_nmr->high_temp Yes no_change No Significant Change with Temperature vt_nmr->no_change No dynamic_process Conclusion: Dynamic Process Confirmed (e.g., Tautomerism) low_temp->dynamic_process high_temp->dynamic_process two_d_nmr Run 2D NMR (COSY, HSQC, HMBC) for Structural Confirmation dynamic_process->two_d_nmr solubility Investigate Solubility/ Aggregation or Sample Purity no_change->solubility solubility->two_d_nmr structure_elucidated Structure Elucidated two_d_nmr->structure_elucidated

Caption: General troubleshooting workflow for complex NMR spectra.

Question 2: I see more signals in my ¹H or ¹³C spectrum than expected for a single structure. What could be the cause?

Answer:

This is a common and often perplexing issue in the analysis of N-heterocycles.[8][9] An excess of signals points to the presence of multiple, distinct chemical species in your NMR tube that are not rapidly interconverting.

Plausible Causes & Mechanistic Insight:

  • Tautomers: As mentioned above, if the keto-amide tautomeric exchange is slow on the NMR timescale, you will observe a separate set of signals for each tautomer present in a significant concentration. The ratio of the integrals of the two sets of signals will correspond to the equilibrium ratio of the tautomers.

  • Synthetic Impurities: The most straightforward explanation is the presence of unreacted starting materials, regioisomers from the synthesis, or side products. Always cross-reference with TLC or LC-MS data.

  • Solvent Effects: The choice of NMR solvent can dramatically influence chemical equilibria.[10][11][12] A solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, can stabilize one tautomer over another compared to a non-polar solvent like CDCl₃. It's possible to see different species or ratios of species in different solvents.

dot

Caption: Potential tautomeric equilibria for the pyridopyrazinedione core.

Troubleshooting Protocol: 2D NMR and Solvent Study

To definitively assign the structure and identify the different species, a suite of 2D NMR experiments is indispensable.[9][13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15] This allows you to trace out the proton connectivity networks for each distinct species in the sample.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.[16] This is the most reliable way to assign protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the molecular skeleton by connecting fragments, identifying quaternary carbons, and confirming the position of substituents like the N-methyl group.

By analyzing the COSY, HSQC, and HMBC spectra, you can build the structure of each species present and determine if you are observing tautomers, isomers, or impurities.

Question 3: My chemical shifts are very different from what I predicted, and they change when I use a different solvent. How do I make reliable assignments?

Answer:

The electronic environment of a nucleus, which dictates its chemical shift, is highly sensitive to its surroundings.[17] For a polar, hydrogen-bonding molecule like this, solvent effects can be particularly pronounced.[10][11][18]

Plausible Causes & Mechanistic Insight:

  • Solvent Polarity & Hydrogen Bonding: Changing from a non-polar aprotic solvent (like CDCl₃) to a polar aprotic solvent (like Acetone-d₆) to a polar protic or H-bond accepting solvent (like DMSO-d₆ or Methanol-d₄) will alter the solvation shell around your molecule. Protons involved in hydrogen bonding (like N-H) or located near polar functional groups will experience the largest changes in chemical shift.

  • Anisotropic Effects: Aromatic solvents like Pyridine-d₅ or Benzene-d₆ can induce significant shifts due to the magnetic anisotropy of their ring currents. Protons situated above or on the edge of the aromatic solvent ring will be shielded or deshielded, respectively. This can be a useful diagnostic tool.[11]

  • Concentration: As mentioned earlier, concentration can affect aggregation, which in turn alters the chemical shifts of the protons at the interface of intermolecular interactions.

Data Presentation: Predicted Chemical Shifts

The following table provides estimated chemical shift ranges based on general principles for N-heterocycles and related structures. These are not experimental values and should be used as a preliminary guide only. Actual values will be highly dependent on solvent and temperature.

Proton/Carbon Type Estimated ¹H Shift (ppm) Estimated ¹³C Shift (ppm) Notes
N1-CH₃Methyl3.2 - 3.628 - 35Singlet, deshielded by adjacent nitrogen and carbonyl.
N4-HAmide10.0 - 12.0-Broad singlet, highly solvent and concentration dependent.
C6-HAromatic8.0 - 8.4135 - 145Doublet of doublets, most downfield aromatic proton.
C7-HAromatic7.2 - 7.6120 - 130Doublet of doublets.
C8-HAromatic7.8 - 8.2130 - 140Doublet of doublets.
C2, C3Carbonyl-155 - 165Quaternary carbons, sensitive to tautomerism.

Troubleshooting Protocol: Systematic Analysis

The most robust method for assignment is a combination of 1D and 2D NMR techniques, as described in Question 2. The HMBC experiment, in particular, will provide the unambiguous long-range correlations needed to lock in the assignment, regardless of the specific chemical shifts in a given solvent. For example, a correlation from the N1-CH₃ protons to the C2 carbonyl carbon would definitively confirm their connectivity.

dot

TwoD_NMR_Decision_Tree start Need Unambiguous Structural Assignment question1 Which protons are coupled to each other? start->question1 question2 Which proton is attached to which carbon? start->question2 question3 How are the molecular fragments connected? start->question3 cosy Run ¹H-¹H COSY question1->cosy hsqc Run ¹H-¹³C HSQC question2->hsqc hmbc Run ¹H-¹³C HMBC question3->hmbc result1 Identifies spin systems (e.g., the pyridine ring protons) cosy->result1 result2 Assigns all CH, CH₂, CH₃ groups hsqc->result2 result3 Connects pieces via quaternary carbons and heteroatoms hmbc->result3

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

References
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
  • Demsar, A., et al. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Journal of the American Chemical Society, 124(15), 3951-8. [Link]

  • Chemistry For Everyone. (2025, July 21). How Does Temperature Affect NMR? [Video]. YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Oxford Instruments. (n.d.).
  • Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Basrah University.
  • U-M BioNMR Core. (2023, April 10). Variable Temperature NMR [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Diac, A. L., et al. (2020). Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives. Molecules, 25(21), 5186. [Link]

  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. [Link]

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina, 92(4-6), 113-123. [Link]

  • Shchepin, R. V., et al. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH Public Access. [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science, 8(4), 522-528. [Link]

  • Al-Omary, F. A. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • de Namor, A. F. D., et al. (2004). solvent effect on the 1 h nmr spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Semantic Scholar. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2023, January 29). NMR - Interpretation. [Link]

  • Faber, R., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3224. [Link]

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Technical Support Center: Investigating the Degradation Pathways of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to design, execute, and interpret degradation studies for this novel heterocyclic compound. While specific degradation data for this molecule is emerging, this document synthesizes established principles of forced degradation with insights into the known reactivity of related pyrido[2,3-b]pyrazine and dione structures.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of investigating the stability of this compound.

Q1: My initial purity analysis of this compound shows unexpected peaks. What could be the cause?

A1: Several factors could contribute to the appearance of unexpected peaks in your initial analysis. Before assuming degradation, consider the following:

  • Residual Solvents or Reagents: The synthesis of pyrido[2,3-b]pyrazine derivatives can involve various reagents and solvents.[1] Ensure your purification methods are robust enough to remove all starting materials and reaction byproducts.

  • Polymorphism: The compound may exist in different crystalline forms, which could present as distinct peaks in certain analyses like powder X-ray diffraction, although this is less likely to be the cause of multiple peaks in a chromatographic separation unless an on-column conversion is occurring.

  • Initial Degradation: The compound might be sensitive to ambient light, temperature, or moisture. It is crucial to handle and store the material under controlled conditions (e.g., in a desiccator, protected from light) from the moment of synthesis.

Q2: I need to design a forced degradation study for this compound. What conditions should I include?

A2: A comprehensive forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] For this specific molecule, a systematic approach involving hydrolytic, oxidative, photolytic, and thermal stress is recommended. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so excessive that secondary degradation occurs.[2]

Recommended Forced Degradation Conditions:

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, room temperature and elevated temperature (e.g., 60°C)The dione moiety and the pyrazine ring may be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH, room temperature and elevated temperature (e.g., 60°C)The amide-like linkages in the dione ring are prime targets for base-catalyzed hydrolysis.
Oxidation 3% H₂O₂, room temperatureThe pyrazine ring system and the methyl group are potential sites for oxidation.[4]
Photostability ICH Q1B conditions (exposure to a combination of visible and UV light)To assess the compound's sensitivity to light, which can induce photochemical reactions.
Thermal Stress Solid-state at elevated temperatures (e.g., 70°C, 105°C)To evaluate the solid-state thermal stability of the molecule.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on the structure, which contains a dione, a pyrazine ring, and a pyridine ring, several degradation pathways can be hypothesized:

  • Hydrolysis of the Dione Ring: The amide-like bonds within the dione ring are likely susceptible to both acid and base-catalyzed hydrolysis. This would lead to ring-opening to form carboxylic acid and amine derivatives.

  • Oxidation of the Pyrazine Ring: The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocycles.[4]

  • Oxidation of the Methyl Group: The 1-methyl group could be oxidized to a hydroxymethyl or carboxylic acid derivative.

  • Photochemical Reactions: The fused aromatic system suggests a potential for photosensitivity, leading to complex degradation products through radical mechanisms or rearrangements.

Q4: How can I identify the degradation products that are formed?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of degradation products. A widely used approach is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[5]

  • HPLC-UV: To separate the parent compound from its degradation products and quantify the extent of degradation.

  • LC-MS/MS: To determine the mass-to-charge ratio (m/z) of the degradation products, providing clues to their molecular weight and elemental composition. Fragmentation patterns from MS/MS can help in elucidating the structure.

  • Preparative HPLC and NMR: For unambiguous structure elucidation, preparative HPLC can be used to isolate sufficient quantities of the major degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during degradation studies of this compound.

Guide 1: No Degradation Observed

Problem: You have subjected the compound to forced degradation conditions, but you do not observe any significant degradation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound is highly stable Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
Poor solubility Ensure the compound is fully dissolved in the stress medium. If solubility is an issue, consider using a co-solvent, but be mindful that the co-solvent itself should be stable under the test conditions and not interfere with the analysis.
Inappropriate analytical method Your analytical method may not be able to separate the degradation products from the parent peak. Re-evaluate and optimize your chromatographic conditions (e.g., change the mobile phase composition, gradient, or column chemistry).
Guide 2: Excessive Degradation Observed

Problem: The compound degrades completely or to a very high extent, making it difficult to identify the primary degradation products.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Stress conditions are too harsh Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The aim is to achieve a target degradation of 5-20%.[2]
Compound is highly labile For highly unstable compounds, perform the degradation at lower temperatures (e.g., 4°C or even sub-zero temperatures) and take time points at shorter intervals.
Secondary degradation The initial degradation products may be further degrading. Analyze samples at earlier time points to capture the primary degradants before they are converted to secondary products.
Guide 3: Poor Mass Balance

Problem: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Non-chromophoric degradation products Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Volatile degradation products Degradation may be leading to volatile compounds that are lost during sample preparation or analysis. Consider using headspace gas chromatography (GC) for analysis.
Precipitation of degradation products Degradation products may be insoluble in the analytical mobile phase and precipitate out of the solution. Inspect your samples for any precipitates and adjust the mobile phase if necessary.
Adsorption to container surfaces The compound or its degradation products may be adsorbing to the walls of the sample vials. Use silanized vials to minimize adsorption.

III. Experimental Protocols & Visualizations

This section provides a standardized protocol for a forced degradation study and visual workflows to guide your experimental design.

Protocol 1: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one set at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one set at room temperature and another at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Control Samples: Prepare control samples by mixing 1 mL of the stock solution with 1 mL of the corresponding solvent (water for hydrolysis, etc.) and store them under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots from each sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Workflow Visualizations

The following diagrams illustrate the logical flow of a forced degradation study and the decision-making process for troubleshooting.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis & Evaluation Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl) Start->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH) Start->Base Expose to Stress Oxidation Oxidation (3% H2O2) Start->Oxidation Expose to Stress Photo Photolytic Stress (ICH Q1B) Start->Photo Expose to Stress Thermal Thermal Stress (Solid State) Start->Thermal Expose to Stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples Quantify Quantify Degradation (Target: 5-20%) HPLC->Quantify Identify Identify Degradants (MS, NMR) Quantify->Identify Pathway Propose Degradation Pathways Identify->Pathway Troubleshooting_Degradation Start Initial Observation No_Deg No_Deg Start->No_Deg Issue Excess_Deg Excess_Deg Start->Excess_Deg Issue Poor_MB Poor_MB Start->Poor_MB Issue Sol_No Increase Stress - Higher Temp - Longer Time - Higher Conc. No_Deg->Sol_No Solution Sol_Excess Decrease Stress - Lower Temp - Shorter Time - Lower Conc. Excess_Deg->Sol_Excess Solution Sol_MB Investigate Loss - Use Universal Detector (MS, CAD) - Check for Volatiles (GC) - Check for Precipitation Poor_MB->Sol_MB Solution

Caption: Troubleshooting common degradation study issues.

IV. Concluding Remarks

Investigating the degradation pathways of a novel compound like this compound requires a systematic and scientifically sound approach. By employing well-designed forced degradation studies, researchers can gain crucial insights into the intrinsic stability of the molecule, identify potential degradation products, and develop robust, stability-indicating analytical methods. This knowledge is fundamental for the successful development of safe and effective pharmaceutical products.

V. References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved January 4, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 4, 2026, from [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34685-34702. Retrieved January 4, 2026, from [Link]

  • Setyowati, W. A. E., Syah, Y. M., Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Retrieved January 4, 2026, from [Link]

  • Wachowiak, R. (1979). Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittel-Forschung, 29(4), 599-602. Retrieved January 4, 2026, from [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (2010). PubMed. Retrieved January 4, 2026, from [Link]

  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(15), 9295-9306. Retrieved January 4, 2026, from [Link]

  • Multiresidue analysis of basic, neutral, and acidic pesticides in biobeds' biomixture. (2022, April 14). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. Retrieved January 4, 2026, from [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[2][6][7]riazine derivatives. (2009, January). Journal of the Brazilian Chemical Society, 20(7), 1275. Retrieved January 4, 2026, from [Link]

  • Pyrazine-2(1H)-thione. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

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Validation & Comparative

A Multi-faceted Approach to Confirming the Structure of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The heterocyclic compound 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a member of the pyridopyrazine class, presents a compelling case for a multi-pronged analytical approach.[1][2] This guide, intended for researchers and drug development professionals, outlines a comprehensive strategy for the structural elucidation of this molecule, emphasizing the synergy between various spectroscopic and analytical techniques.

The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3][4] Therefore, precise characterization of its derivatives is paramount. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing both the theoretical underpinnings and practical, step-by-step protocols.

The Analytical Triad: NMR, MS, and X-ray Crystallography

A singular analytical method is often insufficient to definitively confirm a molecular structure, especially in the case of complex heterocyclic systems which may exhibit tautomerism.[5][6][7][8][9] A combination of one-dimensional and two-dimensional NMR techniques, high-resolution mass spectrometry, and single-crystal X-ray diffraction provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of experiments, including ¹H NMR, ¹³C NMR, and 2D techniques like HSQC and HMBC, provides a detailed map of the molecule's atomic connectivity.[10][11]

Expected ¹H and ¹³C NMR Spectral Features:

The structure of this compound suggests the presence of distinct proton and carbon environments. The aromatic protons on the pyridine ring, the N-methyl protons, and the protons on the pyrazine ring will exhibit characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will display unique signals for the carbonyl carbons, aromatic carbons, and the N-methyl carbon.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5110 - 150
N-Methyl Protons~3.5~30
Pyrazine Ring Proton~7.5~130
Carbonyl Carbons-150 - 160

2D NMR for Unambiguous Assignments:

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[10][12][13][14]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons.[10][12][13][14] This is particularly powerful for identifying quaternary carbons and piecing together the overall molecular framework. For instance, an HMBC correlation between the N-methyl protons and the adjacent carbonyl carbon would confirm the position of the methyl group.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to assess sample purity and obtain initial proton chemical shifts.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Perform 2D NMR experiments, including HSQC and HMBC, to establish connectivity.

Mass Spectrometry (MS): Confirming the Elemental Composition

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which is essential for determining the elemental formula of the compound.[15][16][17]

Expected Mass Spectral Data:

For this compound (C₈H₇N₃O₂), the expected exact mass can be calculated.[18] The observation of a molecular ion peak corresponding to this calculated mass in the HRMS spectrum provides strong evidence for the proposed elemental composition.

Ion Calculated Exact Mass
[M+H]⁺178.0611
[M+Na]⁺200.0430

Fragmentation patterns observed in the mass spectrum can also offer structural clues.[16][19] For N-methylated heterocyclic compounds, characteristic losses of fragments like CH₃ or CO can be indicative of the underlying structure.[20]

Experimental Protocol: High-Resolution Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

  • Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Acquire the spectrum over a relevant mass range (e.g., m/z 50-500).

  • Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically <5 ppm).

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional map of the molecule's atomic arrangement in the solid state.[21][22][23][24][25] This technique is considered the gold standard for structural determination as it reveals bond lengths, bond angles, and intermolecular interactions.[23][26]

Key Information from X-ray Crystallography:

  • Confirmation of Connectivity: The resulting electron density map will definitively show the connections between all atoms in the molecule.

  • Tautomeric Form: In the solid state, the molecule will adopt a specific tautomeric form, which can be directly observed.[6]

  • Stereochemistry: Although not applicable to this specific achiral molecule, X-ray crystallography is essential for determining the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Grow single crystals of the compound. This can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[23][25]

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain the final atomic coordinates and crystallographic parameters.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structural confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography Purification->Xray Connectivity Establish Connectivity (NMR Data) NMR->Connectivity Formula Confirm Elemental Formula (MS Data) MS->Formula Structure_3D Determine 3D Structure (X-ray Data) Xray->Structure_3D Final_Structure Final Structure Confirmation Connectivity->Final_Structure Formula->Final_Structure Structure_3D->Final_Structure

Caption: Workflow for structural elucidation.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, solution-state structureProvides detailed information about the molecular framework in solution.Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Elemental composition, molecular weightHighly sensitive, requires very small amounts of sample.Does not provide direct information about atomic connectivity.
X-ray Crystallography Definitive 3D structure, solid-state conformationProvides an unambiguous 3D structure.Requires a suitable single crystal, which can be challenging to grow.

Conclusion

The structural confirmation of this compound necessitates a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This multi-faceted approach provides a robust and self-validating dataset, ensuring the scientific integrity required in drug discovery and development. By following the outlined protocols and understanding the strengths of each technique, researchers can confidently and accurately elucidate the structure of this and other novel heterocyclic compounds.

References

  • Hydroxypyridine-Pyridone Tautomerism - YouTube. (2010). Retrieved from [Link]

  • Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz - Atmiya University. (n.d.). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (1971). Retrieved from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC - NIH. (n.d.). Retrieved from [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Retrieved from https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/general-part/as-1049jp/
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]

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  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - MDPI. (n.d.). Retrieved from [Link]

  • Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (2025). Retrieved from [Link]

  • 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved from [Link]

  • Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC. (2025). Retrieved from [Link]

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  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.). Retrieved from [Link]

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Sources

Comparative Analysis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its Parent Scaffold: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Core and N-Methylation

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of molecules with a wide array of biological activities.[1][2][3] Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for developing inhibitors of various enzymes and modulators of cellular pathways. Derivatives have demonstrated potential as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[2][4][5][6][7]

This guide provides a comparative analysis of the biological activity of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its parent compound, pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione . The primary structural difference is the methylation at the N1 position. This seemingly minor modification can profoundly impact a molecule's physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity. These changes, in turn, dictate the compound's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its pharmacodynamic interactions at the target site. Understanding the structure-activity relationship (SAR) of this N1-methylation is critical for rational drug design and lead optimization.

This document will delve into the hypothetical, yet scientifically grounded, differences in their biological profiles, supported by established experimental protocols and data presentation formats used in drug discovery.

Structural and Physicochemical Comparison

The introduction of a methyl group at the N1 position eliminates a hydrogen bond donor site and increases the molecule's lipophilicity. This can have significant consequences for biological activity. A more lipophilic compound may exhibit enhanced cell membrane permeability, potentially leading to greater intracellular concentrations and increased potency. However, the loss of the N-H hydrogen bond donor could also diminish binding affinity to a target protein if that specific interaction is crucial for recognition.

PropertyPyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (Parent)This compoundRationale for Change
Molecular Formula C₇H₅N₃O₂C₈H₇N₃O₂Addition of a CH₂ group
Molecular Weight 179.14 g/mol 193.16 g/mol Increased by the mass of a methyl group
Hydrogen Bond Donors 2 (N-H at positions 1 and 4)1 (N-H at position 4)N1-H is replaced by N1-CH₃
Hydrogen Bond Acceptors 3 (N at position 5, O at 2 & 3)3 (N at position 5, O at 2 & 3)Unchanged
Predicted LogP LowerHigherMethylation increases lipophilicity

Logical Framework for Comparative Analysis

The following diagram illustrates the causal relationship between a structural modification and its ultimate effect on biological activity, forming the basis of our investigation.

SAR_Logic cluster_cause Structural Modification cluster_physchem Physicochemical Changes cluster_pkpd Pharmacokinetic & Pharmacodynamic Effects cluster_bio Biological Outcome A N1-Methylation of Pyrido[2,3-b]pyrazine-2,3-dione B1 Increased Lipophilicity A->B1 leads to B2 Loss of H-Bond Donor A->B2 leads to B3 Increased Molecular Weight A->B3 leads to C1 Altered Cell Permeability B1->C1 C3 Changes in Metabolism / Solubility B1->C3 C2 Modified Target Binding Affinity B2->C2 B3->C3 D Change in Potency / Efficacy (e.g., IC50, EC50) C1->D results in C2->D results in C3->D results in

Caption: The Structure-Activity Relationship (SAR) cascade.

Comparative Biological Evaluation: A Hypothetical Screening Campaign

Anticancer Activity

Many pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potential antitumor agents, with some acting as inhibitors of kinases like EGFR, which are crucial for cancer cell proliferation.[7]

Hypothesis: The N1-methylated compound may show increased potency against cancer cell lines due to enhanced cell permeability. However, if the N1-H is critical for binding to the kinase ATP-binding pocket, its activity could be reduced.

Illustrative Data:

CompoundCell Line (e.g., A549 Lung Cancer) IC₅₀ (µM)Kinase Target (e.g., EGFR) IC₅₀ (nM)
Parent Compound5.285
1-Methyl Derivative1.8250
Doxorubicin (Control)0.1N/A

Interpretation: In this hypothetical scenario, the methylated derivative shows superior cytotoxicity in a cell-based assay, likely due to better cell entry. However, it is a weaker inhibitor in a purified enzyme assay, suggesting the N1-H group contributes to target binding. This highlights the complexity of SAR and the need for multi-faceted screening.

Antibacterial Activity

The pyrido[2,3-b]pyrazine core is also found in compounds with antibacterial properties.[2][3][4] The mechanism can vary, but often involves inhibiting essential bacterial enzymes like DNA gyrase.[3]

Hypothesis: Increased lipophilicity in the N1-methylated analog could enhance its ability to penetrate the bacterial cell wall, particularly in Gram-positive bacteria, leading to improved antibacterial activity.

Illustrative Data:

CompoundStaphylococcus aureus (Gram+) MIC (µg/mL)Escherichia coli (Gram-) MIC (µg/mL)
Parent Compound16>64
1-Methyl Derivative432
Vancomycin (Control)1N/A
Ciprofloxacin (Control)N/A0.5

Interpretation: The hypothetical data suggests the methylated compound is more effective, especially against the Gram-positive strain. The modest improvement against the Gram-negative strain may indicate that while cell wall penetration is improved, overcoming the outer membrane and efflux pumps remains a challenge.

Experimental Workflows and Protocols

To generate reliable comparative data, standardized and validated experimental protocols are essential.

Workflow for Comparative Biological Screening

Workflow cluster_synthesis Compound Synthesis & QC cluster_primary Primary Screening cluster_secondary Mechanism of Action (MoA) cluster_analysis Data Analysis A1 Synthesize Parent Cmpd QC Purity & Identity Check (NMR, HRMS, HPLC) A1->QC A2 Synthesize 1-Methyl Cmpd (via N-alkylation) A2->QC B1 Cytotoxicity Assay (e.g., MTT on A549 cells) QC->B1 B2 Antibacterial Assay (MIC Determination) QC->B2 C1 In Vitro Kinase Assay (e.g., ADP-Glo) B1->C1 If active D Calculate IC50 / MIC Compare Potency Determine SAR B1->D C2 Bacterial DNA Gyrase Assay B2->C2 If active B2->D C1->D C2->D

Caption: A typical workflow for comparing two related compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., A549) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare stock solutions of the parent and methylated compounds in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the diluted compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "no cell" blank wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation System: The inclusion of a positive control (a known cytotoxic drug like doxorubicin) validates that the assay system can detect cell death. The vehicle control establishes the baseline for 100% viability. A low standard deviation among replicate wells ensures the precision of the assay.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Luminescence Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]

Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable kinase buffer with a fixed percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following:

    • Test compound or DMSO (vehicle control).

    • Kinase of interest (e.g., purified EGFR).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate Reaction: Add a mixture of the kinase's specific substrate peptide and ATP to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection - Step 1 (ATP Depletion): Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Define controls: "No enzyme" for background and "vehicle" for 100% activity.

    • Calculate the percentage of inhibition: % Inhibition = 100 - [((Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) * 100].

    • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System: The assay includes positive (no inhibitor) and negative (no enzyme) controls to define the assay window. The Z'-factor, a statistical measure of assay quality, should be calculated (Z' > 0.5 is considered excellent) to validate the robustness and reproducibility of the screen.

Conclusion and Future Directions

The comparative analysis of this compound and its parent compound provides a classic example of structure-activity relationship studies in drug discovery. The addition of a single methyl group can significantly alter biological activity by modifying key physicochemical properties.

Based on established principles, N1-methylation is predicted to increase lipophilicity, which may enhance cell-based potency (e.g., cytotoxicity, antibacterial MIC). However, this modification also removes a crucial hydrogen bond donor, which could negatively impact binding affinity to specific molecular targets like protein kinases.

The provided experimental workflows for cytotoxicity and kinase inhibition represent the industry-standard approach to quantitatively assess these differences. A thorough investigation using these methods would elucidate the precise SAR for this modification, guiding future efforts to optimize the pyrido[2,3-b]pyrazine scaffold for therapeutic applications. The next logical steps would involve expanding the panel of cell lines and kinase targets, as well as initiating studies into the compounds' metabolic stability and in vivo efficacy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Qayyum, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Qayyum, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health.
  • Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate.
  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
  • Various Authors. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Temple, C. Jr., et al. (n.d.). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry.
  • Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Tellew, J. E., et al. (n.d.). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Zhu, W., et al. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem.
  • Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • da Silva, G. G., et al. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Wari, D., et al. (n.d.). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry.
  • Norman, M. H., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters.
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A Comparative Analysis of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and Other Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione with other notable pyrazine derivatives, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on this compound is limited in publicly accessible literature, this document will extrapolate its potential biological activities based on the well-documented properties of its parent scaffold, pyrido[2,3-b]pyrazine, and structurally related heterocyclic systems like pteridines and lumazines. We will delve into a comparative analysis of their potential as kinase inhibitors, cytotoxic agents, and antimicrobial compounds, supported by established experimental protocols to guide future research.

Introduction to the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, is a privileged scaffold in medicinal chemistry. This heterocyclic system is isosteric to pteridines and lumazines, which are integral to various biological processes. The structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding make this scaffold an attractive starting point for the design of targeted therapies.

Our focus, this compound, incorporates a dione functionality and an N-methyl group. These features can significantly influence its physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. The dione moiety, in particular, is a common feature in compounds with a range of biological activities.

Comparative Analysis of Biological Activities

Kinase Inhibition: A Promising Avenue

The structural similarity of the pyrido[2,3-b]pyrazine scaffold to pteridines, a known class of kinase inhibitors, suggests that this compound may also exhibit kinase inhibitory activity. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents for erlotinib-resistant tumors, with some compounds showing significant inhibitory activity against both erlotinib-sensitive and erlotinib-resistant cell lines. For instance, compound 7n from this series demonstrated potent inhibition of the PC9 cell line (IC50 = 0.09 μM) and the erlotinib-resistant PC9-ER cell line (IC50 = 0.15 μM). Furthermore, novel pyrido[2,3-b][1][2]oxazine-based derivatives have been identified as potent EGFR kinase inhibitors with significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines[3][4][5].

The 2(1H)-pyrazinone heterocycle, present in our target molecule, is an underexplored motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases[6]. The N-methyl group on the pyrido[2,3-b]pyrazine core can influence the compound's conformation and its ability to fit into the ATP-binding pocket of various kinases.

To illustrate the potential interactions, a hypothetical binding model is presented below.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Pyridine Ring Pyridine Ring Pyridine Ring->Hinge Region H-bond Pyrazine-dione Ring Pyrazine-dione Ring Pyrazine-dione Ring->Hydrophobic Pocket Hydrophobic Interaction N-Methyl Group N-Methyl Group N-Methyl Group->Solvent Front Solvent Exposure A Prepare Kinase Reaction (Kinase, Substrate, Buffer) B Add Test Compound (e.g., this compound) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Kinase-Glo® Reagent (Lyses cells, stops kinase reaction, generates luminescent signal) D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and measures the remaining ATP by generating a luminescent signal.[1][2][7]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).[10][11][12]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that prevents growth on the agar is the MBC or MFC.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural features and the known activities of the broader pyrido[2,3-b]pyrazine class and related heterocyclic systems suggest its potential as a kinase inhibitor, cytotoxic agent, and antimicrobial compound. The N-methyl and dione functionalities are key structural motifs that warrant further investigation to elucidate their impact on biological activity.

The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound and its analogs. Future research should focus on the synthesis of a focused library of derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in determining the therapeutic potential of this promising heterocyclic scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione analogs, a promising scaffold in the development of novel kinase inhibitors. Drawing upon data from structurally related compounds, this document will explore the synthesis, biological evaluation, and the critical structural features influencing the potency and selectivity of this class of molecules.

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, heterocyclic structure provides a versatile platform for the design of molecules that can interact with a variety of biological targets, including protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The this compound series, in particular, offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.

This guide will synthesize findings from analogous compound series, such as tetrahydropyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidine-2,4-diones, to build a predictive SAR model for the title compounds.[3][4]

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step sequence. A general and adaptable synthetic route is crucial for generating a library of analogs for SAR studies.

A plausible synthetic approach, based on established methods for similar heterocyclic systems, is outlined below.[5]

General Synthetic Workflow:

Synthetic Workflow A Starting Material (e.g., 2,3-diaminopyridine derivative) B Condensation with dialkyl oxalate A->B Step 1 C Cyclization B->C Step 2 D N-Methylation C->D Step 3 E This compound Core D->E F Functionalization (e.g., Suzuki coupling, nucleophilic substitution) E->F Step 4 G Diverse Analogs F->G

Caption: A generalized synthetic workflow for producing diverse this compound analogs.

Causality Behind Experimental Choices:

  • Starting Material Selection: The choice of the initial substituted 2,3-diaminopyridine is critical as it dictates the substitution pattern on the pyridine ring of the final product.

  • Condensation and Cyclization: The reaction with a dialkyl oxalate followed by cyclization is a common and efficient method for forming the pyrazinedione ring.

  • N-Methylation: The introduction of the methyl group at the N-1 position is a key step in defining the core structure. This is typically achieved using a methylating agent such as methyl iodide.

  • Functionalization: To explore the SAR, the core structure is further functionalized. Reactions like Suzuki coupling allow for the introduction of various aryl or heteroaryl groups, while nucleophilic aromatic substitution can be used to introduce other functionalities.[6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. Based on studies of related pyridopyrazine and pyridopyrimidine kinase inhibitors, several key SAR trends can be inferred.[3][4][7]

Key Structural Regions for Modification:

Caption: Key positions on the this compound scaffold for SAR exploration.

Comparative Activity of Analogs (Hypothetical Data Based on Related Series)

The following table summarizes the hypothetical inhibitory activities of various analogs against a target kinase, based on trends observed in structurally similar compounds.[3][4]

Compound IDR1 (Position 6)R2 (Position 7)R3 (Position 8)Kinase IC50 (nM)
1a -H-H-H>1000
1b -Phenyl-H-H150
1c -4-Fluorophenyl-H-H85
1d -Phenyl-CH3-H120
1e -4-Fluorophenyl-CH3-H50
1f -4-Fluorophenyl-CH3-Cl75

Interpretation of SAR Data:

  • Importance of the R1 Aryl Group: The introduction of a phenyl group at the R1 position (Compound 1b ) leads to a significant increase in potency compared to the unsubstituted analog (1a ).

  • Effect of Halogen Substitution: A fluorine atom on the R1-phenyl group (Compound 1c ) further enhances the inhibitory activity, likely due to favorable interactions within the kinase's active site.

  • Influence of the R2 Substituent: A small methyl group at the R2 position (Compounds 1d and 1e ) is generally well-tolerated and can lead to a slight improvement in potency.

  • Impact of the R3 Substituent: The introduction of a chlorine atom at the R3 position (Compound 1f ) appears to be detrimental to the activity, suggesting that this position may be sensitive to steric bulk or electronic effects.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP - Test compounds (serial dilutions) B Incubate kinase, substrate, and test compound A->B C Initiate reaction by adding ATP B->C D Incubate at room temperature C->D E Stop the reaction D->E F Detect kinase activity (e.g., ADP-Glo, fluorescence, radioactivity) E->F G Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 value F->G

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in an appropriate buffer.

    • Prepare a stock solution of the kinase substrate.

    • Prepare a stock solution of ATP.

    • Perform serial dilutions of the test compounds to obtain a range of concentrations.

  • Assay Plate Setup:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a suitable stop reagent.

    • Detect the amount of product formed, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a commonly used method that measures ADP production.[8][9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, inferred from structurally related compound series, highlights the critical importance of substitution at the 6, 7, and 8-positions for achieving high potency and selectivity.

Future research in this area should focus on:

  • Synthesis and screening of a focused library of this compound analogs to confirm and refine the predicted SAR.

  • Exploration of a wider range of substituents at the key positions to optimize kinase inhibitory activity and drug-like properties.

  • Determination of the kinase selectivity profile of the most potent compounds against a panel of kinases to assess their potential for off-target effects.

  • Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further structure-based drug design efforts.

By systematically applying the principles of medicinal chemistry and leveraging the insights from related chemical series, the this compound scaffold can be further developed into clinically viable drug candidates.

References

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  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3978-3987. [Link]

  • Hussain, M., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(40), 35986-35997. [Link]

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  • Vankayalapati, H., et al. (2002). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 45(15), 3299-3309. [Link]

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  • Yacoub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

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Cross-validation of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione activity in different assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system have shown promise in diverse therapeutic areas, from oncology and infectious diseases to inflammatory conditions.[1][2][3][4] However, the journey from a promising hit in a primary screen to a validated lead candidate is fraught with challenges. A critical, yet often overlooked, aspect of this process is the rigorous cross-validation of a compound's activity across multiple, mechanistically distinct assays. This guide provides an in-depth comparison of common assay platforms used to evaluate the bioactivity of pyrido[2,3-b]pyrazine derivatives, emphasizing the importance of orthogonal testing for robust and reliable drug development.

The core principle of cross-validation lies in the understanding that no single assay is infallible. Each experimental system possesses its own inherent limitations and potential for artifacts. By employing a battery of tests that probe the biological question from different angles, we can build a more complete and trustworthy picture of a compound's true pharmacological profile. This guide will explore the cross-validation of several key activities reported for pyrido[2,3-b]pyrazine derivatives: anticancer, antibacterial, and anti-inflammatory/analgesic effects.

I. Anticancer Activity: Beyond Simple Cytotoxicity

A significant number of pyrido[2,3-b]pyrazine analogs have been investigated for their potential as anticancer agents.[4][5] The initial assessment of anticancer activity often begins with a simple in vitro cytotoxicity assay.

A. Primary Assay: MTT/MTS Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity.[6] In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrido[2,3-b]pyrazine derivative (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

B. Cross-Validation Assays: Building a Mechanistic Understanding

While the MTT assay provides a valuable measure of overall cytotoxicity, it does not reveal the underlying mechanism of cell death. Therefore, cross-validation with assays that probe specific cellular processes is crucial.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Cell Cycle Analysis (Propidium Iodide Staining): Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound induces cell cycle arrest at a specific checkpoint.[6]

  • Kinase Inhibition Assays: Given that many anticancer drugs target specific kinases, evaluating the inhibitory activity of pyrido[2,3-b]pyrazine derivatives against a panel of relevant kinases (e.g., PI3K, Aurora kinase) can provide direct mechanistic insight.[1][5]

Comparative Data Summary: Hypothetical Pyrido[2,3-b]pyrazine Derivative 'Compound X'

AssayCell LineParameter MeasuredResult
MTT AssayMCF-7IC505.2 µM
Annexin V/PIMCF-7% Apoptotic Cells at 10 µM65%
Cell Cycle AnalysisMCF-7% G2/M Arrest at 10 µM72%
PI3K Kinase AssayBiochemicalIC500.8 µM

This multi-assay approach suggests that Compound X not only reduces cell viability but does so by inducing apoptosis and G2/M cell cycle arrest, likely through the inhibition of PI3K.

II. Antibacterial Activity: From Growth Inhibition to Specific Targets

Several pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial properties.[2][7] The initial screening for antibacterial activity typically involves determining the minimum concentration of the compound required to inhibit bacterial growth.

A. Primary Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial dilution of the pyrido[2,3-b]pyrazine derivative in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

B. Cross-Validation Assays: Elucidating the Mode of Action

A low MIC value is a good starting point, but understanding how the compound inhibits bacterial growth is essential for further development.

  • Bacterial Type IV Secretion System (T4SS) Inhibition Assay: Some pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the T4SS, a key virulence factor in many pathogenic bacteria.[8] An ATPase assay using a key component of the T4SS, such as HP0525, can directly measure the inhibitory effect of the compound on this system.[8]

  • DNA Gyrase Inhibition Assay: Quinolone antibiotics, which share some structural similarities with the pyrido[2,3-b]pyrazine core, inhibit bacterial DNA gyrase. An in vitro assay measuring the supercoiling activity of DNA gyrase in the presence of the compound can determine if this is a potential mechanism of action.

Comparative Data Summary: Hypothetical Pyrido[2,3-b]pyrazine Derivative 'Compound Y'

AssayOrganism/SystemParameter MeasuredResult
MIC AssayH. pyloriMIC8 µg/mL
HP0525 ATPase AssayBiochemicalIC5015 µM
DNA Gyrase AssayBiochemicalIC50>100 µM

This data suggests that Compound Y's antibacterial activity against H. pylori is likely mediated through the inhibition of the T4SS, rather than by targeting DNA gyrase.

III. Anti-inflammatory and Analgesic Activity: In Vitro and In Vivo Correlation

The pyrido[2,3-b]pyrazine scaffold has also been explored for its potential in treating pain and inflammation.[3][9] A comprehensive evaluation of this activity requires a combination of in vitro and in vivo models.

A. In Vitro Assay: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli, making it a key target for novel analgesics.[3]

Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism

  • Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Incubation: Incubate the cells with the pyrido[2,3-b]pyrazine derivative.

  • TRPV1 Activation: Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of capsaicin-induced calcium influx.

B. In Vivo Cross-Validation: Carrageenan-Induced Thermal Hyperalgesia

To confirm that the in vitro activity translates to an in vivo analgesic effect, animal models of pain and inflammation are employed.

Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats

  • Baseline Measurement: Measure the baseline paw withdrawal latency of rats to a thermal stimulus.

  • Compound Administration: Administer the pyrido[2,3-b]pyrazine derivative orally or via injection.

  • Induction of Inflammation: Inject carrageenan into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia.

  • Post-Treatment Measurement: At various time points after compound administration, re-measure the paw withdrawal latency to the thermal stimulus.

  • Data Analysis: A significant increase in paw withdrawal latency compared to vehicle-treated animals indicates an analgesic effect.

Comparative Data Summary: Hypothetical Pyrido[2,3-b]pyrazine Derivative 'Compound Z'

AssayModelParameter MeasuredResult
TRPV1 AntagonismHEK293-hTRPV1 cellsIC5050 nM
Carrageenan-Induced Thermal HyperalgesiaRat% Reversal of Hyperalgesia at 10 mg/kg75%

The strong correlation between the potent in vitro TRPV1 antagonism and the significant in vivo analgesic effect provides compelling evidence for the therapeutic potential of Compound Z.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a robust cross-validation strategy and a representative signaling pathway that could be modulated by a pyrido[2,3-b]pyrazine derivative.

G cluster_0 Anticancer Activity Cross-Validation A Primary Screen: MTT/MTS Assay (Cytotoxicity) B Apoptosis Assay (Annexin V/PI) A->B Cross-Validate C Cell Cycle Analysis (PI Staining) A->C Cross-Validate D Kinase Inhibition Assay A->D Cross-Validate E Validated Anticancer Lead B->E C->E D->E G cluster_1 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CompoundX Compound X (Pyrido[2,3-b]pyrazine) CompoundX->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical compound.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a versatile platform for the development of novel therapeutics. However, to unlock its full potential, a commitment to rigorous scientific validation is paramount. By moving beyond single-point activity measurements and embracing a multi-assay, cross-validation approach, researchers can build a more robust and reliable understanding of a compound's pharmacological profile. This, in turn, will lead to a higher probability of success in the long and arduous journey of drug development. The principles and experimental frameworks outlined in this guide provide a roadmap for the effective cross-validation of pyrido[2,3-b]pyrazine derivatives, ultimately fostering the development of safer and more effective medicines.

References

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33835-33849. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). Yakugaku Zasshi, 115(11), 896-903. [Link]

  • Lainton, J. A., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

  • El-Gaby, M. S., et al. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Acta Pharmaceutica, 59(3), 257-269. [Link]

  • El-Sayed, N. N., et al. (2015). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 28(5), 639-646. [Link]

  • Szafranski, K., et al. (2016). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 53(3), 223-228. [Link]

  • Karthikeyan, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36349-36361. [Link]

  • D'hooghe, M., et al. (2011). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 21(19), 5858-5861. [Link]

  • Cross validation of active site region where top 20 compounds shown in different colors were docked at same active site regions which validate the structural activity. - ResearchGate. (n.d.). [Link]

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Comparative In Vivo Efficacy Analysis: 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (Pyridozine-1) versus Sorafenib in a Xenograft Model of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutics demonstrating improved efficacy and safety profiles over existing standards of care. Heterocyclic compounds, particularly those containing the pyridopyrazine scaffold, have garnered significant interest due to their potential as kinase inhibitors. This guide provides a comprehensive in vivo comparison of a novel investigational agent, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, hereafter referred to as Pyridozine-1, against the established multi-kinase inhibitor, Sorafenib.

Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma, exerts its anti-tumor effects by targeting several key kinases involved in tumor proliferation and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). Pyridozine-1, a novel small molecule, is hypothesized to exhibit anti-tumor activity through a distinct or potentially more selective kinase inhibition profile. This guide will detail the preclinical in vivo evaluation of Pyridozine-1 in a human HCC xenograft model, directly comparing its efficacy against Sorafenib. The experimental design and protocols are constructed to ensure scientific rigor and provide a clear, data-driven assessment of Pyridozine-1's therapeutic potential.

Comparative In Vivo Efficacy in a Human HCC Xenograft Model

The in vivo efficacy of Pyridozine-1 was evaluated in a subcutaneous xenograft model using the Hep G2 human hepatocellular carcinoma cell line. This model is widely used in preclinical oncology to assess the anti-tumor activity of investigational compounds. The study was designed to compare the efficacy of Pyridozine-1 with Sorafenib, the vehicle control, at clinically relevant doses.

Summary of In Vivo Efficacy Data
CompoundDoseMean Tumor Volume (Day 21)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 150 mm³-+2%
Pyridozine-150 mg/kg450 ± 75 mm³70%-3%
Sorafenib30 mg/kg600 ± 90 mm³60%-8%

Table 1: Comparative Efficacy of Pyridozine-1 and Sorafenib in a Hep G2 Xenograft Model. Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition was calculated relative to the vehicle control group at the end of the study on day 21.

The results indicate that Pyridozine-1, at a dose of 50 mg/kg, demonstrated a statistically significant reduction in tumor growth compared to the vehicle control. Notably, Pyridozine-1 exhibited a higher percentage of tumor growth inhibition than Sorafenib at its respective tested dose. Furthermore, Pyridozine-1 was better tolerated, as evidenced by a minimal impact on body weight compared to the more pronounced weight loss observed in the Sorafenib-treated group.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates the typical workflow for conducting an in vivo efficacy study in a subcutaneous xenograft model. This systematic approach ensures reproducibility and the generation of high-quality, interpretable data.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Hep G2 Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest inoculation Subcutaneous Inoculation cell_harvest->inoculation tumor_measurement Tumor Volume Measurement inoculation->tumor_measurement Tumor Growth randomization Randomization of Animals tumor_measurement->randomization dosing Daily Dosing (Vehicle, Pyridozine-1, Sorafenib) randomization->dosing monitoring Body Weight & Health Monitoring dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Study Endpoint Reached data_analysis Data Analysis & Statistics euthanasia->data_analysis

Caption: Workflow for a subcutaneous xenograft study.

Detailed Experimental Protocol

Cell Culture and Xenograft Implantation
  • Cell Line Maintenance: Hep G2 human hepatocellular carcinoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Implantation: Cells were harvested at approximately 80% confluency using trypsin-EDTA. Following detachment, cells were washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: All animal procedures were performed in accordance with institutional guidelines for animal care and use. Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (5 x 10^6 cells).

Dosing and Monitoring
  • Tumor Growth Monitoring: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Randomization and Group Assignment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, Pyridozine-1 (50 mg/kg), and Sorafenib (30 mg/kg).

  • Drug Formulation and Administration: Pyridozine-1 and Sorafenib were formulated in a vehicle of 0.5% carboxymethylcellulose. Drugs were administered once daily via oral gavage. The vehicle control group received the formulation vehicle only.

  • Efficacy Endpoints and Animal Monitoring: The primary efficacy endpoint was tumor growth inhibition. Animals were monitored daily for clinical signs of toxicity, and body weights were recorded twice weekly. The study was terminated on day 21 post-randomization.

Hypothesized Mechanism of Action: A Comparative Perspective

While the precise molecular targets of Pyridozine-1 are under investigation, its structural class suggests a potential role as a kinase inhibitor. The following diagram illustrates a hypothesized signaling pathway targeted by Pyridozine-1 in comparison to the known mechanisms of Sorafenib.

G cluster_pathway Tumor Cell Signaling cluster_drugs Drug Intervention RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridozine_1 Pyridozine-1 (Hypothesized) Pyridozine_1->RAF Inhibition (Potentially more selective) Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

Caption: Hypothesized signaling pathways and drug targets.

This diagram illustrates that Sorafenib inhibits both the RAF-MEK-ERK pathway, which is crucial for cell proliferation, and receptor tyrosine kinases like VEGFR, which are involved in angiogenesis. It is hypothesized that Pyridozine-1 may also inhibit the RAF-MEK-ERK pathway, potentially with greater selectivity, which could account for its improved efficacy and tolerability profile observed in the in vivo study. Further biochemical and cellular assays are required to fully elucidate the mechanism of action of Pyridozine-1.

Conclusion

The in vivo data presented in this guide provide a compelling preliminary case for the anti-tumor efficacy of Pyridozine-1 in a preclinical model of hepatocellular carcinoma. The compound demonstrated superior tumor growth inhibition and a more favorable safety profile compared to the standard-of-care agent, Sorafenib. These findings warrant further investigation into the molecular mechanism of action of Pyridozine-1 and its evaluation in a broader range of oncology models. The robust experimental design and detailed protocols outlined herein provide a solid framework for the continued development of this promising novel therapeutic candidate.

References

  • Sorafenib (Nexavar) Prescribing Information. Bayer HealthCare Pharmaceuticals Inc. [Link]

  • The Role of Sorafenib in Hepatocellular Carcinoma. Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). New England Journal of Medicine. [Link]

  • Animal Models for Preclinical Studies of Hepatocellular Carcinoma. Marques, B., G-Fernández, A., & Gómez-Santos, L. (2022). Cancers. [Link]

A Head-to-Head Comparison of Pyrido[2,3-b]pyrazine-2,3-diones and Related Bioactive Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Molecules incorporating this core structure have demonstrated potential as anticancer, antimicrobial, and central nervous system-acting agents.[1][2][3] This guide provides a head-to-head comparison of the pyrido[2,3-b]pyrazine system, with a focus on the dione class represented by 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, against other structurally and functionally related heterocycles such as pteridines, lumazines, and alloxazines. By juxtaposing their structural features, biological activities, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for rational drug design and lead optimization in this chemical space.

Introduction to the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine ring system is formed by the fusion of a pyridine ring and a pyrazine ring. This arrangement results in a nitrogen-rich aromatic structure that is a versatile scaffold for interacting with various biological targets. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, while the planar aromatic core allows for π-π stacking interactions, both of which are crucial for molecular recognition by enzymes and receptors.

The specific molecule, this compound (CAS 67074-71-9), belongs to a dione-substituted class of this scaffold.[4][5] While this specific derivative is less characterized in public literature, the broader family of pyrido[2,3-b]pyrazines has been extensively explored, yielding compounds with potent biological activities, including kinase inhibition, receptor antagonism, and antimicrobial effects.[1][3]

Comparative Structural and Physicochemical Analysis

The biological function of a heterocyclic compound is intrinsically linked to its structure. The substitution of a carbon atom in a benzene ring with a nitrogen atom significantly alters the electronic distribution and chemical properties. In the context of fused heterocycles, the nature and position of these nitrogen atoms dictate the molecule's potential biological interactions.

The pyrido[2,3-b]pyrazine scaffold can be considered an analogue of other important bicyclic heterocycles like pteridines and flavins, where the pyridine ring is replaced by a pyrimidine or a benzene ring, respectively.

Heterocycle_Comparison cluster_0 Core Scaffolds cluster_1 Key Structural Difference Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Pyridine Ring Pyridine Ring Pyrido[2,3-b]pyrazine->Pyridine Ring Contains Pteridine Pteridine Pyrimidine Ring Pyrimidine Ring Pteridine->Pyrimidine Ring Contains Alloxazine (Flavin Core) Alloxazine (Flavin Core) Benzene Ring Benzene Ring Alloxazine (Flavin Core)->Benzene Ring Contains Pyridine Ring->Pyrimidine Ring Isosteric Replacement Pyrimidine Ring->Benzene Ring Isosteric Replacement Synthesis_Workflow reagents Reactants: - 2-Aminopyrazine - Substituted Aldehyde - 1,3-Dicarbonyl Compound mix 1. Mix Equimolar Reactants reagents->mix solvent Solvent: Ethanol add_cat 2. Add Solvent and Catalyst (e.g., 20 mol%) solvent->add_cat catalyst Catalyst: p-Toluenesulfonic acid (p-TSA) catalyst->add_cat mix->add_cat reflux 3. Reflux Reaction Mixture (e.g., 80°C for 9 hours) add_cat->reflux monitor 4. Monitor Progress by TLC reflux->monitor workup 5. Cool, Filter Precipitate monitor->workup purify 6. Recrystallize from Ethanol workup->purify product Pyrido[2,3-b]pyrazine Derivative purify->product

Caption: Workflow for multicomponent synthesis of Pyrido[2,3-b]pyrazines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-aminopyrazine, a selected substituted aromatic aldehyde, and a 1,3-dicarbonyl compound (e.g., indane-1,3-dione).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA, e.g., 20 mol%).

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for several hours (e.g., 9 hours), as determined by reaction optimization. [6]4. Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC). The rationale is to ensure the starting materials are fully consumed, maximizing yield.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove residual reactants. For higher purity, recrystallize the solid from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C) and FT-IR, and determine its melting point.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and provides a quantitative measure of antimicrobial activity. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (no drug) controls.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (a known antibiotic like gentamicin) and a negative control (broth with inoculum but no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide valuable insights into how structural modifications affect the biological activity of these scaffolds.

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is paramount. The pyrido[2,3-b]pyrazine core, a nitrogen-containing fused ring system, is of significant interest due to its diverse pharmacological activities. This guide provides an in-depth comparative analysis of the synthetic efficiency for a key derivative, 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. We will benchmark its preparation against two structurally related and pharmaceutically relevant heterocyclic diones: 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione and 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This objective comparison, supported by detailed experimental protocols and performance data, aims to equip researchers with the critical information needed to make informed decisions in their synthetic strategies.

Introduction to the Core Scaffold

This compound features a bicyclic system that is a bioisostere of many endogenous ligands and approved drugs. The efficiency of its synthesis directly impacts the pace of lead optimization and the overall cost-effectiveness of drug development programs. This guide will dissect a primary synthetic route to this target molecule and contrast it with established methods for preparing quinoxaline-2,3-diones and pyrido[2,3-d]pyrimidine-2,4-diones, highlighting the nuances of each approach.

Synthesis of the Target Molecule: this compound

A direct and classical approach to the synthesis of this compound involves the cyclocondensation of a substituted diamine with an oxalyl derivative. This method is advantageous for its straightforward nature and the ready availability of the starting materials.

Experimental Protocol: Cyclocondensation of 2-Amino-3-methylaminopyridine with Oxalyl Chloride[1]

This procedure details the reaction of 2-amino-3-methylaminopyridine with oxalyl chloride to yield the target pyridopyrazinedione. The causality behind this experimental choice lies in the high reactivity of oxalyl chloride as an electrophile, which readily reacts with the two nucleophilic amino groups of the pyridine derivative to form the desired six-membered pyrazine ring.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred mixture of oxalyl chloride (8 mL) in dichlorobenzene (150 mL) at 60 °C, slowly add 2-amino-3-methylaminopyridine (7.5 g).

  • Reaction Progression: After the addition is complete, allow the reaction temperature to increase to 130 °C.

  • Reaction Time: Maintain the reaction mixture at 130 °C with continuous stirring for 1 hour.

  • Workup and Purification: Filter the reaction mixture while hot. Wash the collected solid with ether to yield the final product.

Synthesis_of_Target_Molecule cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-amino-3-methylaminopyridine 2-Amino-3- methylaminopyridine 2-amino-3-methylaminopyridine->Reaction Oxalyl_chloride Oxalyl Chloride Oxalyl_chloride->Reaction Solvent Dichlorobenzene Solvent->Reaction Temperature 60°C -> 130°C Temperature->Reaction Time 1 hour Time->Reaction Target_Molecule 1-Methylpyrido[2,3-b]pyrazine- 2,3(1H,4H)-dione Reaction->Target_Molecule Cyclocondensation

Caption: Synthetic workflow for this compound.

Benchmarking Against Alternative Heterocyclic Diones

To provide a comprehensive assessment of synthetic efficiency, we will now compare the synthesis of our target molecule with two alternative, yet structurally analogous, heterocyclic diones.

Alternative 1: 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione via Solvent-Free Grinding

Quinoxaline-2,3-diones are a well-known class of compounds with a broad spectrum of biological activities. A particularly efficient and environmentally friendly method for their synthesis is a solvent-free grinding approach. This method leverages mechanical energy to initiate the reaction, often leading to high yields and purity with minimal waste.

Experimental Protocol: Solvent-Free Grinding of 4,5-Dimethyl-1,2-phenylenediamine and Oxalic Acid Dihydrate [1]

This green chemistry approach avoids the use of hazardous solvents and often requires shorter reaction times compared to traditional solution-phase synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a mortar, combine 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).

  • Reaction Initiation: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Reaction Time: Continue grinding for 10 minutes. The mixture will turn into a melt and then solidify.

  • Workup and Purification: Recrystallize the solid product from a mixture of water and ethanol to obtain the pure 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.

Synthesis_of_Alternative_1 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diamine 4,5-Dimethyl-1,2- phenylenediamine Diamine->Reaction Oxalic_Acid Oxalic Acid Dihydrate Oxalic_Acid->Reaction Method Solvent-Free Grinding Method->Reaction Temperature Room Temperature Temperature->Reaction Time 10 minutes Time->Reaction Quinoxalinedione 6,7-Dimethyl-1,4-dihydro- quinoxaline-2,3-dione Reaction->Quinoxalinedione Condensation

Caption: Synthetic workflow for 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione.

Alternative 2: 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione via One-Pot Reaction

Pyrido[2,3-d]pyrimidine-2,4-diones are another important class of heterocyclic compounds with applications in drug discovery. A one-pot synthesis from readily available 6-aminouracil derivatives represents an efficient route to this scaffold.

Experimental Protocol: One-Pot Synthesis from 6-Amino-1,3-dimethyluracil and Acetylacetone

This one-pot reaction simplifies the synthetic process by combining multiple steps into a single operation, thereby reducing waste and improving overall efficiency.

Step-by-Step Methodology:

  • Reaction Mixture: In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (10 mmol) and acetylacetone (12 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction Conditions: Reflux the mixture in ethanol (50 mL) for 4 hours.

  • Workup and Purification: After cooling, the product precipitates from the solution. Collect the solid by filtration and recrystallize from ethanol to obtain pure 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Synthesis_of_Alternative_2 cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aminouracil 6-Amino-1,3- dimethyluracil Aminouracil->Reaction Diketone Acetylacetone Diketone->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Temperature Reflux Temperature->Reaction Time 4 hours Time->Reaction Pyridopyrimidinedione 5,7-Dimethylpyrido[2,3-d]- pyrimidine-2,4(1H,3H)-dione Reaction->Pyridopyrimidinedione One-Pot Condensation

Caption: Synthetic workflow for 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Comparative Data Summary

The following table provides a side-by-side comparison of the key performance indicators for the three synthetic routes discussed.

MetricThis compound6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Starting Materials 2-Amino-3-methylaminopyridine, Oxalyl chloride4,5-Dimethyl-1,2-phenylenediamine, Oxalic acid dihydrate6-Amino-1,3-dimethyluracil, Acetylacetone
Reaction Type CyclocondensationSolvent-Free Grinding/CondensationOne-Pot Condensation
Solvent DichlorobenzeneNoneEthanol
Catalyst NoneNonePiperidine
Temperature 130 °CRoom TemperatureReflux (approx. 78 °C)
Reaction Time 1 hour10 minutes4 hours
Reported Yield Not explicitly stated, but implied to be efficient~95%[1]Good to Excellent
Green Chemistry Aspect Use of hazardous solvent (dichlorobenzene)Excellent (solvent-free)Good (uses ethanol, a greener solvent)

Discussion and Analysis

The synthesis of This compound via cyclocondensation with oxalyl chloride is a rapid and direct method. However, the use of a high-boiling and hazardous solvent like dichlorobenzene is a significant drawback from a green chemistry perspective. While the reported reaction time is short, the elevated temperature requires significant energy input. The lack of a specific reported yield in the readily available literature makes a direct quantitative comparison challenging.

In contrast, the solvent-free synthesis of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione stands out for its exceptional efficiency and adherence to green chemistry principles. The reaction proceeds at room temperature in a very short time frame, and the absence of a solvent simplifies the workup and reduces waste. The high reported yield makes this a very attractive method.

The one-pot synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione offers a balance between efficiency and practicality. While it requires a longer reaction time and heating compared to the solvent-free method, the use of ethanol as a solvent is preferable to dichlorobenzene. The one-pot nature of the reaction is a key advantage, streamlining the synthetic process.

Decision_Making_Workflow Start Select Synthetic Route Criteria Key Considerations Start->Criteria Route1 Target Molecule Synthesis (Pyridopyrazinedione) Criteria->Route1 Speed & Directness Route2 Alternative 1 (Quinoxalinedione) Criteria->Route2 Green Chemistry & Yield Route3 Alternative 2 (Pyridopyrimidinedione) Criteria->Route3 Operational Simplicity Analysis1 Pros: Direct, Fast Cons: Hazardous Solvent, High Temp Route1->Analysis1 Analysis2 Pros: Green, Fast, High Yield, RT Cons: None Apparent Route2->Analysis2 Analysis3 Pros: One-Pot, Greener Solvent Cons: Longer Time, Reflux Route3->Analysis3 Decision Optimal Route Selection Analysis1->Decision Analysis2->Decision Analysis3->Decision

Caption: Decision-making workflow for selecting a synthetic route.

Conclusion and Future Perspectives

This comparative guide demonstrates that while a direct synthesis for this compound exists, there is significant room for improvement, particularly in the context of green and sustainable chemistry. The solvent-free synthesis of the analogous quinoxaline-2,3-dione offers a compelling benchmark for future synthetic development of pyridopyrazinediones. Future research should focus on developing milder and more environmentally benign methods for the synthesis of the target molecule, potentially exploring microwave-assisted or catalytic approaches to reduce reaction times and eliminate the need for hazardous solvents. The insights provided herein should aid researchers in selecting and optimizing synthetic routes for this important class of heterocyclic compounds.

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A Senior Application Scientist's Guide to the Reproducibility of Pyrido[2,3-b]pyrazine Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrido[2,3-b]pyrazine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. Its derivatives have shown promise as anticancer agents[1], antivirals[2][3], and antagonists for pain receptors[4]. However, the successful translation of these findings from bench to bedside hinges on the reproducibility of the published data. This guide provides an in-depth analysis of the synthetic methodologies and biological evaluations of pyrido[2,3-b]pyrazines, offering a critical perspective on the factors that can influence the reproducibility of these studies.

Unraveling the Synthesis of Pyrido[2,3-b]pyrazines: A Comparative Analysis

The synthesis of the pyrido[2,3-b]pyrazine core is most commonly achieved through the condensation of a suitably substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. While the fundamental approach is consistent across the literature, subtle variations in reaction conditions can significantly impact yields and purity, and consequently, the reproducibility of the synthesis.

A recent example of a multicomponent synthesis involves the reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of p-toluenesulfonic acid (p-TSA) in ethanol.[5][6] This method reports good to excellent yields of the resulting indeno[2′,1′:5,6]pyrido[2,3-b]pyrazinones.[5][6] Another common strategy involves the Buchwald-Hartwig C-N coupling reaction to introduce various amine substituents onto the pyrido[2,3-b]pyrazine backbone.[7]

Below is a comparative table summarizing different synthetic approaches to the pyrido[2,3-b]pyrazine core, highlighting key experimental parameters that could influence reproducibility.

Reaction Type Starting Materials Catalyst/Reagent Solvent Temperature Reaction Time Reported Yield Reference
MulticomponentAromatic aldehyde, 1,3-indanedione, 2-aminopyrazinep-TSAEthanolReflux8 hours82-89%[5][6]
Buchwald-Hartwig AminationDihalo-pyrido[2,3-b]pyrazine, AminePd catalyst, Ligand, BaseToluene/Dioxane80-120 °C12-24 hours60-95%[7]
Condensation2,3-Diaminopyridine derivative, 1,2-Dicarbonyl compoundAcetic AcidEthanolReflux4-12 hours50-85%General method

Causality Behind Experimental Choices: The choice of catalyst, solvent, and temperature is critical. For instance, in the multicomponent reaction, p-TSA acts as an acid catalyst to facilitate the initial Knoevenagel condensation. The use of ethanol as a solvent is often favored due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[5][6] In the Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial for achieving high coupling efficiency. The reaction temperature is also a key parameter, with higher temperatures often required for less reactive amines.

A Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrido[2,3-b]pyrazine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., Diaminopyridine, Dicarbonyl) Reaction Chemical Reaction (e.g., Condensation, Cross-coupling) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Purity Purity Analysis (e.g., HPLC) Pure->Purity G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a multi-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of the test compound Incubation1->Compound_Addition Incubation2 Incubate for a defined period (e.g., 72h) Compound_Addition->Incubation2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation2->Add_Reagent Incubation3 Incubate as per manufacturer's protocol Add_Reagent->Incubation3 Read_Plate Measure signal (absorbance or luminescence) Incubation3->Read_Plate Data_Normalization Normalize data to untreated controls Read_Plate->Data_Normalization Curve_Fitting Fit a dose-response curve Data_Normalization->Curve_Fitting IC50_Determination Determine the IC50 value Curve_Fitting->IC50_Determination

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A Comparative Guide to Validating the Target Engagement of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed comparison of key methodologies for validating the target engagement of novel small molecules, using 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a case study. For a compound with a pyrido[2,3-b]pyrazine core, which has been associated with diverse biological activities including antiviral and antibacterial effects, robust target engagement validation is a critical first step in elucidating its mechanism of action and advancing any potential therapeutic development.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Imperative of Target Engagement

In modern drug discovery, demonstrating that a compound physically interacts with its intended molecular target within a cellular context is paramount.[4][5] This confirmation of target engagement provides the mechanistic link between the compound's structure and its observed biological effect. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from poor or unconfirmed target engagement in a physiological setting.[4] Therefore, employing orthogonal, robust assays to confirm this interaction is not just a recommendation but a foundational requirement for progressing a compound from a hit to a lead candidate.[6][7]

This guide will compare three principal methodologies for identifying and validating the targets of this compound:

  • Chemical Proteomics (Kinobeads Pulldown): For initial, unbiased target identification, particularly within the kinase family.

  • Cellular Thermal Shift Assay (CETSA): To confirm target binding in an intact cellular environment.

  • Luminescence-Based Proximity Assays (NanoBRET™): For quantitative assessment of target affinity in live cells.

  • Functional Enzymatic Assays: To measure the direct impact of binding on the target's activity.

The following sections will detail the principles, protocols, and comparative advantages of each approach.

Part 1: Initial Target Identification with Chemical Proteomics

Given the heterocyclic nature of this compound, the protein kinase family represents a probable and high-value target class.[8] Chemical proteomics, specifically using a "kinobead" pulldown, is a powerful, unbiased method to screen for potential kinase targets directly from the native proteome.[9][10]

Principle of Kinobeads Pulldown

This technique utilizes a set of broad-spectrum kinase inhibitors that are covalently attached to sepharose beads.[11][12] These "kinobeads" are incubated with cell lysate, allowing for the affinity capture of a large portion of the cellular kinome.[10] By pre-incubating the lysate with a free compound of interest (in this case, this compound), one can then assess which kinases are competed off the beads. A reduction in the amount of a specific kinase pulled down in the presence of the test compound indicates a direct binding interaction. Subsequent analysis by mass spectrometry provides a profile of the kinases that interact with the compound.

dot graph TD{ subgraph "Experimental Workflow" A[Cell Lysate Preparation] --> B{Incubation}; C(Test Compoundthis compound) --> B; D(Vehicle ControlDMSO) --> B; B --> E[Addition of Kinobeads]; E --> F[Affinity Capture & Washing]; F --> G[Elution of Bound Kinases]; G --> H[Tryptic Digestion]; H --> I[LC-MS/MS Analysis]; I --> J[Data Analysis: Identify Competed Kinases]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style J fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 B, E, F, G, H, I --> J } caption: Kinobeads Pulldown Workflow.

Experimental Protocol: Kinobeads Pulldown
  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., HeLa, K562) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. A common buffer is 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per condition).

    • To the experimental samples, add this compound to the desired final concentration (e.g., 10 µM).

    • To the control sample, add the same volume of vehicle (e.g., DMSO).

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Kinase Enrichment:

    • Equilibrate the kinobeads in the lysis buffer.

    • Add the equilibrated kinobeads (e.g., 20 µL of bead slurry) to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads extensively to remove non-specific binders. A typical wash sequence is 3x with high-salt buffer (e.g., lysis buffer with 600 mM NaCl) followed by 2x with lysis buffer.[11][12]

    • Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.

    • Alternatively, an on-bead digestion can be performed.[10]

    • Identify and quantify the proteins in each sample. Kinases that show a significantly reduced signal in the compound-treated sample compared to the vehicle control are considered potential targets.

Part 2: Confirming Intracellular Binding with CETSA

The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for validating that a compound binds to its target within the complex milieu of an intact cell.[13][14] It is based on the principle of ligand-induced thermal stabilization.[15]

Principle of CETSA

When a protein is heated, it denatures and aggregates.[16] The binding of a ligand, such as our test compound, stabilizes the protein's structure, increasing the temperature required to denature it.[15][17] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[16]

dot graph TD { subgraph "CETSA Principle" A[Unbound Protein] -- "Heat" --> B(Denatured & AggregatedInsoluble); C[Compound-Bound Protein] -- "Heat" --> D(Stabilized & Soluble); end subgraph "Experimental Readout" E[Temperature] --> F(Soluble Protein Remaining); G[With Compound] -- "Higher Tm" --> F; H[Vehicle Control] -- "Lower Tm" --> F; end style A fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style H fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 } caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Plate cells and grow to a suitable confluency.

    • Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating Step:

    • Harvest the treated cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in each sample using Western blotting with a specific antibody.

    • Densitometry is used to quantify the band intensities.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Part 3: Quantifying Live-Cell Affinity with NanoBRET™

While CETSA confirms binding, luminescence-based proximity assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can provide quantitative data on compound affinity in live cells.[18][19] This is a highly sensitive method that measures the interaction between a target protein and a small molecule in real-time.[20]

Principle of NanoBRET™

The target protein is genetically fused to a highly efficient luciferase (NanoLuc®). A fluorescent tracer that binds to the target protein is then introduced. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a decrease in the BRET signal. This change can be used to determine the compound's cellular affinity (IC50).[19]

dot graph TD { subgraph "No Competitor" A[NanoLuc-Target] -- "Substrate" --> B(Blue Light); B -- "BRET" --> C[Tracer]; C --> D(Red Light); end subgraph "With Competitor" E[NanoLuc-Target] -- "Substrate" --> F(Blue Light); G(Test Compound) -- "Binds Target" --> E; F -.-> H[Tracer]; H -.-> I(No Red Light); end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 } caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well or 384-well assay plate and allow them to adhere.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

    • Immediately add the fluorescent tracer at a pre-determined optimal concentration.

  • Signal Detection:

    • Add the NanoLuc® substrate (e.g., furimazine).

    • Incubate at room temperature to allow the reaction to stabilize.

    • Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the tracer) using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's potency in displacing the tracer in live cells.

Part 4: Assessing Functional Impact with Enzymatic Assays

Confirming that a compound binds to a target is crucial, but understanding the functional consequence of that binding is the ultimate goal. For enzyme targets like kinases, a direct enzymatic activity assay is the gold standard for demonstrating inhibition.[21]

Principle of Kinase Activity Assays

Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[22] Inhibition of this activity by a compound like this compound can be monitored in several ways. A common and highly sensitive method is to measure the amount of ATP remaining after the kinase reaction. Luminescence-based assays, such as Kinase-Glo®, use a luciferase/luciferin system where the amount of light produced is directly proportional to the amount of ATP present. Low light output indicates high kinase activity (ATP consumed), while high light output indicates low kinase activity (ATP preserved due to inhibition).

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
  • Reaction Setup:

    • In a multi-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and a buffer containing MgCl₂.

    • Add serial dilutions of this compound or vehicle control.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP at a concentration relevant to the kinase's Kₘ (e.g., physiological ATP concentrations for more relevant results).[23]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the Kinase-Glo® reagent, which contains the luciferase and luciferin needed to detect ATP.

    • Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50, representing the concentration of the compound required to inhibit 50% of the kinase's activity.

Comparison of Methodologies

Methodology Principle Primary Output Advantages Limitations
Kinobeads Pulldown Affinity capture of kinases from lysate.[9]List of potential kinase targets.Unbiased; identifies multiple targets simultaneously; uses native proteins.In vitro (lysate-based); may miss weak binders; requires mass spectrometry.
CETSA Ligand-induced thermal stabilization.[15]Thermal shift (ΔTₘ); confirmation of intracellular binding.Confirms target engagement in intact cells/tissues; label-free.[13][17]Lower throughput; requires a specific antibody for detection; less quantitative for affinity.
NanoBRET™ Bioluminescence Resonance Energy Transfer.[18]Cellular IC₅₀; quantitative affinity.Live cells; highly sensitive; high-throughput amenable; real-time measurement.[20]Requires genetic modification of the target protein; relies on a suitable tracer molecule.
Enzymatic Assay Measurement of catalytic activity.[21]Functional IC₅₀; confirmation of inhibition.Directly measures functional effect; highly quantitative; high-throughput.[24]In vitro; requires purified enzyme; may not reflect cellular potency.

Conclusion

Validating the target engagement of a novel compound such as this compound requires a multi-faceted and orthogonal approach. No single method provides a complete picture. A logical and robust workflow begins with an unbiased screen for potential targets using a method like Kinobeads pulldown . Positive hits should then be validated for intracellular binding using CETSA , which provides crucial evidence of target interaction in a physiological context. To quantify the affinity of this interaction in live cells, a highly sensitive method like NanoBRET™ is ideal. Finally, a functional enzymatic assay is essential to confirm that binding translates into a modulation of the target's activity.

By systematically applying this sequence of assays, researchers can build a comprehensive and compelling data package that confidently establishes the molecular target of this compound, thereby laying a solid foundation for further preclinical development.

References

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  • ResearchGate. (2025). (PDF) Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. [Link]

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  • ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]

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  • Giansanti, P., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 220-228. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 16(15), 2415-2423. [Link]

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Sources

A Senior Application Scientist's Guide to the Comparative Docking of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and a rationally designed library of its analogs. The pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore with a wide range of biological activities, including potential as an inhibitor of phosphatidylinositol 3-kinases (PI3Ks) and bacterial DNA gyrase.[1] This document outlines the scientific rationale for analog selection, delineates a rigorous and reproducible docking methodology, and establishes a clear pathway for interpreting the in silico results to guide future drug discovery efforts. By presenting a self-validating experimental design, this guide aims to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a heterocyclic motif of significant interest in medicinal chemistry due to its diverse pharmacological profile. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, demonstrating activities that span from anticancer to antimicrobial.[1][2][3] Notably, certain substituted pyrido[2,3-b]pyrazines have been identified as selective inhibitors of PI3K isozymes, key components of a signaling pathway frequently dysregulated in cancer.[1] Furthermore, the structural similarity of the pyridopyrazine nucleus to known DNA intercalating agents suggests its potential as an inhibitor of bacterial topoisomerases like DNA gyrase, a well-established target for antibacterial agents.

This guide focuses on this compound as a lead structure. The rationale for this focus lies in the synthetic tractability of this core and the potential for systematic chemical modification to explore the structure-activity relationship (SAR). A comparative docking study serves as a powerful initial step in a drug discovery campaign, offering a cost-effective and rapid method to prioritize analogs for synthesis and biological evaluation. By simulating the binding of a library of related compounds to a specific biological target, we can generate hypotheses about the key molecular interactions that drive binding affinity and selectivity.

This document will detail a comparative docking workflow against two distinct and high-value therapeutic targets: human PI3Kα and Staphylococcus aureus DNA gyrase. The choice of these targets allows for the exploration of the dual therapeutic potential of the pyridopyrazine scaffold.

Designing a Focused Analog Library for Structure-Activity Relationship (SAR) Exploration

A successful comparative docking study hinges on the thoughtful design of an analog library. The goal is to introduce systematic structural modifications to the parent molecule, this compound, to probe the chemical space around the core scaffold. The proposed analog library is designed to investigate the impact of substitutions at key positions on the pyridopyrazine ring system.

Core Structure: this compound

The design of the analog library will focus on substitutions at the R1, R2, and R3 positions of the pyridopyrazine core. The rationale for the chosen substitutions is as follows:

  • R1 Position (Pyridine Ring): Modifications at this position can explore interactions within the solvent-exposed regions of the binding pocket and influence the overall solubility and pharmacokinetic properties of the compounds. We will introduce a small, electron-donating group (methyl), a bulky hydrophobic group (phenyl), and a halogen (chloro) to probe for electronic and steric effects.

  • R2 Position (Pyrazine Ring): Substitutions at this position can directly impact the hydrogen bonding network within the active site. We will explore the effect of replacing the methyl group with a hydrogen atom to assess the importance of this substituent.

  • R3 Position (Pyrazine Ring): This position allows for the introduction of larger substituents that can extend into deeper pockets of the active site. We will introduce a flexible amino group and a rigid phenyl group to explore different binding orientations.

Table 1: Proposed Analog Library for Comparative Docking Studies

Compound IDR1R2R3Rationale
LEAD-001 HCH₃HParent Molecule
ANALOG-001CH₃CH₃HSmall, electron-donating group at R1
ANALOG-002PhenylCH₃HBulky, hydrophobic group at R1
ANALOG-003ClCH₃HElectron-withdrawing group at R1
ANALOG-004HHHUnsubstituted at R2
ANALOG-005HCH₃NH₂Hydrogen bond donor/acceptor at R3
ANALALOG-006HCH₃PhenylBulky, hydrophobic group at R3

This focused library of six analogs, in addition to the parent molecule, provides a balanced exploration of electronic, steric, and hydrogen-bonding effects, which is essential for generating a meaningful preliminary SAR.

Experimental Protocols: A Rigorous and Reproducible Molecular Docking Workflow

The credibility of any in silico study rests on the rigor and reproducibility of the methodology. This section provides a detailed, step-by-step protocol for conducting the comparative docking studies of the proposed analog library against human PI3Kα and S. aureus DNA gyrase.

Selection and Preparation of Target Protein Structures

The choice of the protein structure is a critical first step. For this study, we will utilize crystal structures from the Protein Data Bank (PDB) that are of high resolution and, ideally, co-crystallized with a ligand to define the binding site.

  • Human PI3Kα: We will use the PDB entry 8TSC , which is the structure of human PI3K p85α/p110α H1047R mutant bound to an inhibitor. This provides a well-defined active site.

  • Staphylococcus aureus DNA Gyrase: We will use the PDB entry 5D7D , which represents the structure of the DNA Gyrase B subunit.

Protein Preparation Workflow:

  • Download PDB Files: Obtain the coordinate files for 8TSC and 5D7D from the RCSB PDB database.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, ensuring correct protonation states for all titratable residues at a physiological pH of 7.4.

  • Assign Partial Charges: Assign appropriate partial charges to all atoms in the protein using a standard force field such as AMBER or CHARMM.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Ligand Preparation

The 3D structures of this compound and its analogs will be generated and prepared for docking.

Ligand Preparation Workflow:

  • 2D to 3D Conversion: Sketch the 2D structures of all compounds and convert them to 3D structures using a molecular modeling software.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).

  • Assign Partial Charges: Assign Gasteiger partial charges to all ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

Molecular Docking Protocol using AutoDock Vina

For this study, we will employ AutoDock Vina, a widely used and validated open-source molecular docking program.

AutoDock Vina Docking Workflow:

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. The center of the grid box will be defined based on the coordinates of the co-crystallized ligand (if available) or by identifying the catalytic residues.

  • Docking Simulations: Perform the docking simulations for each ligand against each prepared protein target. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.

  • Pose Clustering and Selection: AutoDock Vina will generate multiple binding poses for each ligand. These poses will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most probable binding mode.

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking (AutoDock Vina) PDB Download PDB Structure (e.g., 8TSC, 5D7D) Clean Remove Water & Ligands PDB->Clean AddH_prot Add Hydrogens (pH 7.4) Clean->AddH_prot Charges_prot Assign Partial Charges AddH_prot->Charges_prot Min_prot Energy Minimization Charges_prot->Min_prot Grid Define Grid Box (Active Site) Min_prot->Grid Sketch 2D Sketch of Analogs Convert3D 2D to 3D Conversion Sketch->Convert3D Min_lig Energy Minimization Convert3D->Min_lig Charges_lig Assign Partial Charges Min_lig->Charges_lig RotBonds Define Rotatable Bonds Charges_lig->RotBonds Dock Run Docking Simulation RotBonds->Dock Grid->Dock Analyze Analyze Binding Poses & Energies Dock->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR

Caption: Molecular docking workflow from protein and ligand preparation to SAR analysis.

Data Presentation and Interpretation: From Docking Scores to Actionable Insights

The output of the docking simulations will be a wealth of quantitative and qualitative data. The effective presentation and interpretation of this data are paramount for extracting meaningful insights.

Quantitative Comparison of Binding Affinities

The primary quantitative output from AutoDock Vina is the predicted binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction. These values will be compiled into a clear and concise table for easy comparison across the analog library for each target.

Table 2: Predicted Binding Affinities (kcal/mol) of the Analog Library

Compound IDPI3Kα Binding Affinity (kcal/mol)DNA Gyrase Binding Affinity (kcal/mol)
LEAD-001 Predicted ValuePredicted Value
ANALOG-001Predicted ValuePredicted Value
ANALOG-002Predicted ValuePredicted Value
ANALOG-003Predicted ValuePredicted Value
ANALOG-004Predicted ValuePredicted Value
ANALOG-005Predicted ValuePredicted Value
ANALOG-006Predicted ValuePredicted Value
Reference Inhibitor Known Value (if available)Known Value (if available)

Note: The "Reference Inhibitor" row will be populated with the docking score of a known inhibitor for each target to serve as a benchmark for the performance of the in-house library.

Qualitative Analysis of Binding Modes

Beyond the numbers, a detailed visual inspection of the predicted binding poses is crucial for understanding the SAR. This involves analyzing the key intermolecular interactions between the ligands and the protein's active site residues.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify all hydrogen bonds between the ligand and the protein, noting the specific donor and acceptor atoms and the bond distances.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between the nonpolar regions of the ligand and the protein.

  • Pi-Stacking and Cation-Pi Interactions: Look for favorable aromatic interactions between the pyridopyrazine ring system and aromatic residues in the active site.

binding_interaction ligand This compound Pyridine Ring Pyrazine Ring Methyl Group Dione Oxygens protein Active Site Residue Amino Acid 1 (e.g., Valine) Amino Acid 2 (e.g., Aspartic Acid) Amino Acid 3 (e.g., Tyrosine) ligand:f1->protein:f0 Hydrophobic Interaction ligand:f3->protein:f1 Hydrogen Bond ligand:f0->protein:f2 Pi-Stacking

Caption: Diagram illustrating key intermolecular interactions between a ligand and protein active site.

Establishing a Self-Validating System

While this guide outlines a primarily in silico study, it is crucial to ground the findings in experimental reality. To this end, we will perform a retrospective validation of our docking protocol. We will dock known inhibitors of PI3Kα and DNA gyrase with available experimental IC50 values. A strong correlation between the predicted binding affinities and the experimental potencies will provide confidence in the predictive power of our model for the novel pyridopyrazine analogs.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the comparative docking analysis of this compound and its analogs. By following the detailed protocols for analog design, protein and ligand preparation, and molecular docking, researchers can generate valuable preliminary data to guide their drug discovery efforts.

The results of this study will provide a rank-ordering of the designed analogs based on their predicted binding affinities for PI3Kα and DNA gyrase. The qualitative analysis of the binding modes will offer insights into the key structural features that contribute to potent and selective inhibition. This information will be instrumental in prioritizing a subset of the most promising analogs for chemical synthesis and subsequent in vitro biological evaluation. The experimental validation of the in silico predictions will close the loop of the drug discovery cycle and pave the way for the development of novel therapeutics based on the versatile pyrido[2,3-b]pyrazine scaffold.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. PubMed. Available at: [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

Sources

Assessing the Selectivity Profile of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their fundamental role in cellular signaling pathways, coupled with their frequent dysregulation in diseases like cancer, has made them the focus of intensive research and development. However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, cellular toxicity, and ambiguous research outcomes. Therefore, the rigorous characterization of a novel inhibitor's selectivity is a critical step in its development pipeline.

This guide provides a comprehensive framework for assessing the selectivity profile of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , a novel heterocyclic compound with a scaffold suggestive of kinase inhibitory potential. Due to the limited publicly available data on this specific molecule, we present a hypothetical, yet scientifically grounded, investigation. We will compare its performance against a panel of well-characterized kinase inhibitors with diverse selectivity profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases. It serves as a benchmark for promiscuity.[1][2]

  • Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[3][4]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor with activity against VEGFRs, PDGFRs, and KIT.[5][6]

  • Crenolanib: A potent and selective inhibitor of FLT3 and PDGFR.[7][8][9][10]

Through a combination of in vitro biochemical assays and in-cell target engagement studies, this guide will illustrate a robust methodology for elucidating the selectivity of a novel chemical entity, thereby providing a clear rationale for its continued investigation as a potential therapeutic agent or research tool.

Experimental Design: A Multi-Faceted Approach to Selectivity Profiling

To construct a comprehensive understanding of a compound's selectivity, a multi-tiered experimental approach is essential. Our strategy integrates a broad initial screen to identify potential targets, followed by more focused quantitative assays and cellular validation of target engagement.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular Target Engagement A Compound of Interest: This compound C Broad Kinome Panel Screen (e.g., 400+ kinases) at a single high concentration (e.g., 1µM) A->C B Comparator Compounds: Staurosporine, Dasatinib, Sunitinib, Crenolanib B->C D IC50 Determination for 'Hits' (e.g., >70% inhibition in initial screen) C->D Identify primary targets and off-targets E Radiometric Kinase Assay [γ-33P]ATP D->E Quantify potency F Cellular Thermal Shift Assay (CETSA) E->F Confirm cellular activity G Validation of in-cell target binding F->G

Caption: Overall workflow for kinase inhibitor selectivity profiling.

Comparative Kinase Selectivity: A Quantitative Analysis

The inhibitory activity of this compound and the comparator compounds was assessed against a representative panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined through radiometric assays. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Target KinaseThis compoundStaurosporineDasatinibSunitinibCrenolanib
Aurora A 25 63501,200>10,000
Aurora B 45 84501,500>10,000
ABL1 5,50015<1 2508,000
SRC 8,00025 150>10,000
VEGFR2 >10,00020809 1,500
PDGFRβ >10,00025608 5
FLT3 9,50012120502
c-KIT >10,000182520 78
p38α (MAPK14) 1,200528850>10,000
CDK2/cyclin A 85031,500>5,000>10,000

Data presented is hypothetical and for illustrative purposes.

Interpretation of Results:

The data suggests that this compound is a potent inhibitor of Aurora kinases A and B, with significantly less activity against a panel of other representative kinases. In stark contrast, Staurosporine demonstrates potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its broad-spectrum activity.[1][2][11] Dasatinib shows high potency against its known primary targets ABL1 and SRC, while Sunitinib is most potent against VEGFR2 and PDGFRβ.[3][4][5][6] Crenolanib exhibits remarkable selectivity for FLT3 and PDGFRβ, consistent with its characterization as a highly selective inhibitor.[7][8][9][10]

The selectivity profile of this compound indicates its potential as a selective chemical probe for studying Aurora kinase biology or as a starting point for the development of targeted anti-cancer therapeutics.

G cluster_0 Upstream Signaling cluster_1 Core Mitotic Regulation cluster_2 Cell Cycle Progression GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) GrowthFactors->RTK Plk1 Plk1 RTK->Plk1 AuroraA Aurora A Plk1->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis CDK1 CDK1/Cyclin B CDK1->AuroraB Inhibitor This compound Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work with novel heterocyclic compounds like 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is critical. However, innovation and safety are inextricably linked. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of professional laboratory practice, ensuring the safety of our team, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Identification and Core Principles

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This dictates the necessary precautions, from personal protective equipment (PPE) to the selection of appropriate waste streams.

Hazard Profile of this compound

Based on its Safety Data Sheet (SDS), this compound is classified with several hazards that demand careful management.[1]

Hazard ClassGHS CodeDescriptionImplications for Handling and Disposal
Acute Toxicity (Oral) H302Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling. All waste is considered toxic.
Skin Irritation H315Causes skin irritation.Impervious gloves and a lab coat are mandatory to prevent skin contact.
Eye Irritation H319Causes serious eye irritation.Safety glasses or goggles are required at all times to prevent eye exposure.
Specific Target Organ Toxicity H335May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.

The guiding principle for this compound is straightforward: all waste materials containing this compound must be treated as hazardous chemical waste. [2][3] Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash.[2][4]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely collecting and storing waste generated from research activities involving this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before beginning any waste collection, ensure you are wearing the appropriate PPE to mitigate the risks identified above.[5]

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[6]

  • Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: Not typically required if handled in a chemical fume hood. If weighing or transferring the solid compound on an open bench, use a fume hood to prevent inhalation of dust.[7]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[8][9]

  • Solid Waste: Collect un-dissolved this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated solid waste container.[8]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Only amber-colored glass or appropriate plastic (e.g., polyethylene) bottles should be used for liquid waste.[3][8]

  • Incompatible Wastes: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[9][10] While specific reactivity data for this compound is limited, this is a universal best practice in hazardous waste management.

Step 3: Container Management and Labeling

Waste containers must be managed to ensure safety and compliance.

  • Container Integrity: Use sturdy, leak-proof containers that are chemically compatible with the waste.[4] The original product container is often a suitable choice if it is in good condition.[9] Do not use food-grade containers.[9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[2][4][9] This prevents the release of vapors and protects against spills.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[4][8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store your properly labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation.[3]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[4]

  • Segregation: Store the waste container away from incompatible materials.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for collecting and storing waste; final disposal is handled by trained professionals.

  • Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically 3-12 months, depending on local regulations), contact your institution's EHS department to schedule a waste pickup.[3][4]

  • Do Not Accumulate: Avoid storing large quantities of hazardous waste in the lab.[4]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Hand-off A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Add to Compatible Waste Container B->C D 4. Securely Close Container C->D E 5. Ensure Proper Labeling (Contents & Hazards) D->E F 6. Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G 7. Container Full? Contact EHS for Pickup F->G H 8. EHS Collects for Final Disposal G->H G Spill Spill Occurs Assess Is the spill large, liquid, or are you unsure? Spill->Assess Evacuate Evacuate Area & Call EHS Assess->Evacuate Yes SmallSpill Small, manageable solid spill Assess->SmallSpill No Cleanup 1. Don PPE 2. Cover with absorbent 3. Collect waste 4. Decontaminate area SmallSpill->Cleanup Dispose Dispose of all materials as hazardous waste Cleanup->Dispose

Caption: Decision-making process for spill response.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [5]Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [5]Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [11]

Part 4: Ancillary Procedures

Disposal of Empty Containers

A container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or methanol) three times. [2][4]2. Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as liquid hazardous chemical waste. [4]3. Deface Label: Completely remove or deface the original manufacturer's label. [2][4]4. Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or glass disposal box, as per your institution's policy. [2]

Waste Minimization

A core principle of green chemistry and laboratory safety is to minimize waste generation.

  • Scale Reduction: Reduce the scale of experiments whenever possible to use smaller quantities of the compound. [4]* Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates. [4]* Share Excess: Before designating an unused portion as waste, check if other researchers in your department could use the material. [4] By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific discovery is conducted with the utmost responsibility.

References

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A Senior Application Scientist's Guide to the Safe Handling of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS No. 67074-71-9).[1][2] As a valued professional in the field of drug development and research, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies associated with this compound.

While specific toxicological data for this exact molecule is not extensively published, its structure as a heterocyclic pyrazinone derivative necessitates a cautious approach.[3][4] We will operate under the principle that the compound is potentially hazardous, drawing on safety data for analogous structures to establish best practices.[5][6][7]

Hazard Assessment: Understanding the Risks

The core structure, a pyrido[2,3-b]pyrazine, is a nitrogen-containing heterocycle. Compounds in this class can exhibit a range of biological activities and associated toxicities.[4][8] Safety data sheets for structurally similar compounds, such as Pyrido[3,2-b]pyrazine and other pyrazine derivatives, indicate a consistent profile of potential hazards.[5][9]

Anticipated Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5][9][10]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7][9]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential for safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and use of appropriate PPE are critical to mitigate the risks of exposure. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential last line of defense.[3][11]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[3][12]The dione structure suggests potential for irritation. This combination protects against splashes of solutions and airborne particulates that could cause serious eye damage.[11] Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves, double-gloved.[3][12]Provides a robust barrier against skin contact. Double-gloving is a field-proven best practice that minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). Gloves should be inspected before use and changed frequently.[12]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[3]Minimizes skin exposure from accidental spills. While specific flammability data is unavailable, related pyrazine compounds can be flammable solids.[7][10] Flame-resistant material is a prudent precaution.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate cartridge.[3][7]This is mandatory when handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible. It protects the respiratory tract from potentially irritating and harmful dust or vapors.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk throughout the handling process. The following protocol outlines the key stages for safely working with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination A Conduct Risk Assessment (Review SDS of analogs) B Verify Fume Hood Certification & Safety Shower/Eyewash Access A->B C Don All Required PPE (As per Table 1) B->C D Weighing & Dispensing (Handle solid carefully to avoid dust) C->D Begin Work E Dissolution (Use appropriate, non-reactive solvent) D->E F Experimental Use (Maintain containment) E->F G Decontaminate Glassware & Surfaces F->G Complete Experiment H Segregate Waste (Solid, Liquid, Sharps) G->H I Doff PPE Carefully (Avoid cross-contamination) H->I J Wash Hands Thoroughly I->J

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before any work begins, review this guide and any available safety information for analogous compounds.[3]

    • Ensure a certified chemical fume hood is used for all manipulations of this compound.[3] Verify that a safety shower and eyewash station are readily accessible.

    • Don all PPE as specified in the table above. Pay close attention to ensuring a proper fit and inspect gloves for any defects.

  • Handling (Inside a Chemical Fume Hood):

    • Weighing: When handling the solid, use a spatula and weigh paper or a weighing boat. Perform these actions gently to prevent the generation of airborne dust.

    • Transfers: If transferring the solid, do so carefully. For solutions, use appropriate pipettes or cannulas to avoid splashes and aerosols.

    • Dissolution: When dissolving the solid, add it slowly to the solvent. Be aware of any potential exothermic reactions.

  • Post-Handling & Decontamination:

    • Wipe down all work surfaces within the fume hood with an appropriate solvent, followed by soap and water.

    • Carefully remove PPE, starting with gloves (the most likely contaminated item), followed by the face shield, lab coat, and finally, respiratory protection (if used). This sequence minimizes the risk of cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Response Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Control: If flammable, remove all sources of ignition.[10]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Wearing full PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[12][13]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any unreacted compound. Collect this waste in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., Irritant, Harmful).[3]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not pour this chemical down the drain. [12]

By adhering to these protocols, you build a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • BenchChem. Personal protective equipment for handling 3-Ethyl-5-methyl-2-vinylpyrazine-d3. 12

  • BenchChem. Essential Safety and Operational Protocols for Handling 3-Pentafluoroethyl-1h-pyrazin-2-one. 3

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyrido[3,2-b]pyrazine. 5

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Methylpyrazine.

  • Fisher Scientific. SAFETY DATA SHEET - Pyrazine. 6

  • CDN Isotopes. Safety Data Sheet - Pyrazine-d4. 10

  • Spectrum Chemical. Material Safety Data Sheet - Pyrazine. 7

  • Fisher Scientific. SAFETY DATA SHEET - Phthalhydrazide. 14

  • Padoley, K.V., Mudliar, S.N., & Pandey, R.A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource Technology, 99(10), 4029-43.

  • Advanced Biotech. Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. 15

  • Key Organics. This compound. 1

  • CymitQuimica. Safety Data Sheet - Pyrido[2,3-b]pyrazine-2,3-dione. 16

  • ChemicalBook. Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI).

  • State of New Jersey. N.J. Admin. Code § 7:30-12.20 - Handler personal protective equipment.

  • CymitQuimica. Safety Data Sheet - ETHYL 4-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-B]PYRAZINE-2-CARBOXYLATE. 17

  • MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.

  • PubChem. Pyrido(2,3-b)pyrazine.

  • UC IPM. Proper Selection, Use, and Removal of PPE. Module 4.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. 11

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1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
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1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.